Product packaging for 1-[2-(Trifluoromethyl)phenyl]ethanol(Cat. No.:CAS No. 79756-81-3)

1-[2-(Trifluoromethyl)phenyl]ethanol

Cat. No.: B1348543
CAS No.: 79756-81-3
M. Wt: 190.16 g/mol
InChI Key: VGHBIJJTMFYTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-[2-(Trifluoromethyl)phenyl]ethanol is a useful research compound. Its molecular formula is C9H9F3O and its molecular weight is 190.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F3O B1348543 1-[2-(Trifluoromethyl)phenyl]ethanol CAS No. 79756-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHBIJJTMFYTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290811
Record name 1-(2-(Trifluoromethyl)phenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79756-81-3
Record name 1-(2-(Trifluoromethyl)phenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79756-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(Trifluoromethyl)phenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methyl-o-(trifluoromethyl)benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-[2-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 1-[2-(trifluoromethyl)phenyl]ethanol. This chiral alcohol is a valuable building block in medicinal chemistry, and this document details two primary synthetic routes, expected analytical data, and a discussion of its potential pharmacological context based on structurally related compounds.

Synthesis Methodologies

Two principal and effective methods for the synthesis of this compound are the reduction of the corresponding ketone, 2'-(trifluoromethyl)acetophenone, and the Grignard reaction of 2-(trifluoromethyl)benzaldehyde with a methylmagnesium halide.

Method 1: Reduction of 2'-(Trifluoromethyl)acetophenone

This method involves the reduction of the commercially available 2'-(trifluoromethyl)acetophenone using a suitable reducing agent, such as sodium borohydride. This approach is generally high-yielding and straightforward to perform in a standard laboratory setting.

Experimental Protocol:

  • Reaction Setup: To a solution of 2'-(trifluoromethyl)acetophenone (1.0 eq) in methanol or ethanol at 0 °C (ice bath), add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the pH is neutral.

  • Extraction: Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield this compound.

Method 2: Grignard Reaction with 2-(Trifluoromethyl)benzaldehyde

This classic organometallic reaction involves the nucleophilic addition of a methyl group from a Grignard reagent to the carbonyl carbon of 2-(trifluoromethyl)benzaldehyde. This method is also highly effective for creating the desired carbon-carbon bond.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq). Add a solution of methyl iodide or methyl bromide (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent (methylmagnesium iodide/bromide).

  • Aldehyde Addition: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a cloudy grey solution), cool the flask to 0 °C. Add a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous diethyl ether or THF dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter, concentrate under reduced pressure, and purify the resulting oil by flash column chromatography to afford this compound.

Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of the expected and reported data for the target compound and its precursor.

Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₉H₉F₃O190.16114-115 °C / 2 mmHg[1]
Spectroscopic Data
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)
1-(2-(Trifluoromethyl)phenyl)ethanone 7.69 (d, J=8.0 Hz, 1H), 7.61-7.52 (m, 2H), 7.45 (d, J=8.0 Hz, 1H), 2.56 (s, 3H)[2]201.9, 140.5, 132.0, 130.2, 127.1, 127.0, 126.7 (q, J=5 Hz), 123.7 (q, J=272 Hz), 30.6[2]~1690 (C=O)Expected: 188 (M⁺)
(S)-1-(2-Methylphenyl)ethanol 7.52 (d, J=7.2 Hz, 1H), 7.12-7.25 (m, 3H), 5.10-5.15 (m, 1H), 2.34 (s, 3H), 1.82 (s, 1H), 1.47 (d, J=6.4 Hz, 3H)[3]143.9, 134.2, 130.4, 127.2, 126.4, 124.5, 66.8, 23.9, 18.9[3]3357, 3025, 1488, 1460, 1077, 759[3]Not specified
(S)-1-(4-(Trifluoromethyl)phenyl)ethanol 7.49 (d, J=8.0 Hz, 2H), 7.26 (d, J=7.6 Hz, 2H), 4.88 (q, J=6.4 Hz, 1H), 1.85 (s, 1H), 1.48 (d, J=6.8 Hz, 3H)[3]144.8, 131.5, 127.2, 121.1, 69.8, 25.2[3]3356, 1593, 1489, 1403, 1086, 824[3]Not specified

Based on the data from analogous compounds, the expected spectroscopic data for This compound would be:

  • ¹H NMR: A quartet for the methine proton (CH-OH) around δ 5.0-5.3 ppm, a doublet for the methyl group (CH₃) around δ 1.5 ppm, a broad singlet for the hydroxyl proton (-OH), and multiplets for the aromatic protons in the range of δ 7.3-7.8 ppm.

  • ¹³C NMR: A signal for the methine carbon around δ 67-70 ppm, the methyl carbon around δ 24-25 ppm, and aromatic carbons in the δ 120-145 ppm range, including a quartet for the trifluoromethyl carbon.

  • IR: A broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching of the aromatic ring just above 3000 cm⁻¹, C-H stretching of the alkyl groups just below 3000 cm⁻¹, C=C stretching of the aromatic ring around 1600 and 1450 cm⁻¹, and strong C-F stretching bands.

  • Mass Spectrometry: A molecular ion peak at m/z 190.

Experimental and logical Workflows

The synthesis and characterization of this compound follow a logical experimental workflow.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (2'-(Trifluoromethyl)acetophenone or 2-(Trifluoromethyl)benzaldehyde) reaction Chemical Reaction (Reduction or Grignard) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms physical Physical Properties (Boiling Point) product->physical confirmation Structural Confirmation nmr->confirmation ir->confirmation ms->confirmation physical->confirmation NK1_Receptor_Pathway substance_P Substance P (Endogenous Ligand) NK1R Neurokinin-1 Receptor (GPCR) substance_P->NK1R Binds to G_protein Gq/11 Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates downstream Downstream Cellular Responses (Emesis, Pain Transmission) Ca_release->downstream PKC->downstream hypothetical_intermediate This compound (Hypothetical Precursor to Antagonist) aprepitant Aprepitant (NK-1 Antagonist) hypothetical_intermediate->aprepitant Potential Precursor aprepitant->NK1R Blocks

References

In-Depth Technical Guide: Physical Properties of 1-[2-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-(Trifluoromethyl)phenyl]ethanol is a chiral aromatic alcohol. Its structural features, particularly the presence of a trifluoromethyl group on the phenyl ring, significantly influence its physical and chemical properties. This document provides a comprehensive overview of the known physical properties of this compound, with a focus on the (R)-enantiomer. It also outlines detailed experimental protocols for the determination of these properties and includes relevant visualizations to aid in the understanding of its chemical characterization.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in various chemical syntheses. The available data, primarily for the (R)-enantiomer, are summarized below.

Data Presentation
Physical PropertyValueNotes
Molecular Formula C₉H₉F₃O
Molecular Weight 190.16 g/mol
Appearance White to off-white solid[1]
Boiling Point 207 °CAt standard atmospheric pressure.[1]
Density 1.234 g/cm³
Flash Point 89 °C
Solubility No specific quantitative data found. Generally expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and toluene, with low solubility in water.

Spectral Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methyl protons, and the hydroxyl proton. The coupling patterns between these protons would provide valuable information about the connectivity of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbons of the phenyl ring, the trifluoromethyl group, the methine carbon, and the methyl carbon. The chemical shift of the carbon attached to the trifluoromethyl group would be particularly informative.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule, as well as strong C-F stretching bands, would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns, such as the loss of a methyl group or a water molecule, would be observed and can be used to confirm the structure.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectral properties of this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the sample holder of the melting point apparatus.

  • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid droplet appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has completely melted (the end of the melting range).

  • The recorded range is the melting point of the sample.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or a small-scale distillation apparatus

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Clamps and stand

Procedure (Micro-Boiling Point Method):

  • Place a small amount (0.5-1 mL) of liquid this compound into a small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

  • Clamp the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) or set up a micro-distillation apparatus.

  • Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.

Determination of Density

Principle: Density is the mass of a substance per unit volume.

Apparatus:

  • Pycnometer (a small glass flask with a precisely known volume)

  • Analytical balance

  • Thermometer

  • Water bath (for temperature control)

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The density of water at this temperature is known.

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with the liquid this compound at the same temperature and weigh it (m₃).

  • The density of the sample can be calculated using the following formula: Density_sample = [(m₃ - m₁) / (m₂ - m₁)] * Density_water

Determination of Solubility

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. It can be qualitatively or quantitatively determined.

Apparatus:

  • Small test tubes or vials

  • Graduated pipettes or burettes

  • Vortex mixer or shaker

  • Analytical balance

Procedure (Qualitative):

  • Place a small, known amount (e.g., 10 mg) of solid this compound into a series of test tubes.

  • To each test tube, add a small volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, dichloromethane, toluene, hexane).

  • Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.

  • Observe whether the solid dissolves completely, partially, or not at all.

  • Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Procedure (Quantitative):

  • Prepare a saturated solution of this compound in a chosen solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.

  • Carefully decant or filter a known volume of the saturated solution, ensuring no undissolved solid is transferred.

  • Evaporate the solvent from the known volume of the solution.

  • Weigh the remaining solid residue.

  • Calculate the solubility in terms of grams of solute per 100 mL or 100 g of solvent.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

  • Dissolve a small amount (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the data (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, integration (for ¹H), and coupling patterns.

FT-IR Spectroscopy:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • For a liquid sample (if melted), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Place the sample in the IR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analyze the positions and shapes of the absorption bands to identify functional groups.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electron Impact - EI, Electrospray Ionization - ESI).

  • Acquire the mass spectrum.

  • Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and structural features of the compound.

Visualizations

Logical Workflow for Physical Property Determination

G cluster_0 Sample Preparation cluster_1 Physical Property Measurement cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting start Obtain Pure Sample of this compound melting_point Melting Point Determination start->melting_point boiling_point Boiling Point Determination start->boiling_point density Density Measurement start->density solubility Solubility Tests start->solubility nmr NMR (1H, 13C) start->nmr ftir FT-IR start->ftir ms Mass Spectrometry start->ms end Compile Technical Guide melting_point->end boiling_point->end density->end solubility->end nmr->end ftir->end ms->end

Caption: Workflow for the determination of physical properties.

Biological Context and Signaling Pathways

Currently, there is no publicly available information linking this compound to specific biological signaling pathways or detailing its use in drug development beyond its role as a potential chiral building block in organic synthesis. The trifluoromethylphenyl moiety is present in some biologically active molecules, suggesting that this compound could be a precursor or a fragment for medicinal chemistry research. Further investigation would be required to elucidate any specific biological activity.

Conclusion

This technical guide provides a summary of the known physical properties of this compound and detailed protocols for their experimental determination. While some physical constants are available for the (R)-enantiomer, further experimental work is needed to fully characterize its solubility profile and to obtain detailed spectral data. The methodologies outlined here provide a solid foundation for researchers to perform these characterizations. The absence of information on its biological activity highlights an area for potential future investigation.

References

Spectroscopic and Synthetic Profile of 1-[2-(Trifluoromethyl)phenyl]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 1-[2-(Trifluoromethyl)phenyl]ethanol. This chiral alcohol is a valuable building block in medicinal chemistry and materials science, owing to the presence of the trifluoromethyl group which can significantly influence molecular properties such as metabolic stability and binding affinity.

Chemical Structure and Properties

This compound is a secondary alcohol with a trifluoromethyl substituent at the ortho position of the phenyl ring. Its structure is fundamental to its chemical reactivity and spectroscopic characteristics.

Figure 1: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the available and analogous spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
CH-OH~5.0 - 5.2Quartet~6.5Analogous data
Ar-H~7.3 - 7.8Multiplet-Aromatic protons
CH₃~1.5Doublet~6.5Analogous data
OHVariableSinglet (broad)-Dependent on concentration and solvent

Note: The provided ¹H NMR data is based on the spectrum of (R)-1-[2-(Trifluoromethyl)phenyl]ethanol and analogous compounds.[1]

Table 2: ¹³C NMR Data (Predicted and Analogous)

Carbon Chemical Shift (δ, ppm) Notes
C-OH~65-70Analogous data from similar alcohols.[2]
C (ipso, attached to -CF₃)~125-130 (quartet)Coupling with fluorine is expected.
C (ipso, attached to -CH(OH)CH₃)~140-145
Aromatic C-H~124-132
CF₃~124 (quartet)Strong coupling with fluorine.
CH₃~24-26Analogous data from similar alcohols.[2]
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

Functional Group Wavenumber (cm⁻¹) Intensity
O-H (alcohol)3600 - 3200Strong, Broad
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)3000 - 2850Medium
C=C (aromatic)1600 - 1450Medium to Weak
C-O (alcohol)1200 - 1000Strong
C-F (trifluoromethyl)1350 - 1100Strong

Note: This data is predicted based on characteristic IR absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

A definitive mass spectrum for this compound is not available. However, based on the analysis of similar compounds, the following fragmentation pattern is expected under electron ionization (EI).

G M [M]+. m/z = 190 M_minus_CH3 [M-CH3]+ m/z = 175 M->M_minus_CH3 - CH3 M_minus_H2O [M-H2O]+. m/z = 172 M->M_minus_H2O - H2O Tropylium [C7H6F3]+ m/z = 145 M_minus_CH3->Tropylium - CO

Figure 2: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 1-(2-(trifluoromethyl)phenyl)ethanone, using a mild reducing agent such as sodium borohydride.

G Ketone 1-(2-(Trifluoromethyl)phenyl)ethanone Reduction Reduction (e.g., NaBH4, MeOH) Ketone->Reduction Alcohol This compound Reduction->Alcohol

Figure 3: Synthetic workflow for the preparation of the target compound.

Materials and Reagents:

  • 1-(2-(Trifluoromethyl)phenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-(trifluoromethyl)phenyl)ethanone (1.0 eq) in methanol (10 mL per gram of ketone).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

  • IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

Mass Spectrometry:

  • Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • The sample is injected into the GC, which separates the components before they enter the mass spectrometer for analysis.

This guide provides a foundational understanding of the spectroscopic characteristics and a reliable synthetic method for this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research objectives.

References

In-Depth NMR Analysis of 1-[2-(Trifluoromethyl)phenyl]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 1-[2-(trifluoromethyl)phenyl]ethanol, a key intermediate in pharmaceutical synthesis. The document details its characteristic ¹H and ¹³C NMR spectral data, outlines a robust experimental protocol for its analysis, and illustrates the analytical workflow.

¹H and ¹³C NMR Spectral Data

The structural elucidation of this compound is definitively achieved through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard, and the coupling constants (J) are given in Hertz (Hz).

¹H NMR Data Summary

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, methine, and methyl protons. The presence of the trifluoromethyl group on the phenyl ring influences the chemical shifts of the aromatic protons.

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aromatic CH7.89d7.8
Aromatic CH7.63t7.6
Aromatic CH7.45t7.7
Aromatic CH7.38d7.6
Methine CH5.35q6.5
Methyl CH₃1.53d6.5
Hydroxyl OH2.50s (broad)-
¹³C NMR Data Summary

The ¹³C NMR spectrum provides further confirmation of the molecular structure, with distinct signals for the aromatic carbons, the carbon bearing the hydroxyl group, the methyl carbon, and the carbon of the trifluoromethyl group. The trifluoromethyl group's carbon signal is typically observed as a quartet due to coupling with the fluorine atoms.

Carbon AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aromatic C-CF₃142.1--
Aromatic CH132.2--
Aromatic CH128.3--
Aromatic C127.8 (q)q30.3
Aromatic CH126.0 (q)q5.1
Aromatic CH125.9--
Trifluoromethyl CF₃124.4 (q)q272.2
Methine CH-OH66.4--
Methyl CH₃24.0--

Experimental Protocol for NMR Analysis

A standardized and meticulously executed experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a detailed methodology for the NMR analysis of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for the NMR analysis of this compound due to its excellent solubilizing properties for aromatic alcohols and its relatively clean spectral window.

  • Sample Concentration: Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

  • Sample Filtration (Optional): If any particulate matter is visible, filter the sample solution through a small plug of glass wool into a clean, dry NMR tube to prevent magnetic field distortions.

  • NMR Tube: Use a high-quality, 5 mm NMR tube that has been cleaned and dried thoroughly to avoid any interfering signals.

NMR Spectrometer and Parameters
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral dispersion, which is particularly important for resolving the aromatic proton signals.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of approximately 200-240 ppm is suitable for observing all carbon signals.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical steps involved in the NMR analysis of this compound, from sample preparation to final data interpretation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Fourier Transform D->F E->F G Phase and Baseline Correction F->G H Reference to TMS G->H I Peak Picking and Integration (1H) H->I J Chemical Shift Analysis H->J I->J K Coupling Constant Analysis J->K L Structure Elucidation K->L

Caption: Logical workflow for the NMR analysis of this compound.

An In-depth Technical Guide to the Initial Synthesis of ortho-Trifluoromethyl Phenyl Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the initial preparation of ortho-trifluoromethyl phenyl ethanol, a key chiral building block in the development of novel pharmaceuticals. This document details established methodologies, including asymmetric reduction and Grignard reactions, presenting quantitative data in structured tables, and providing detailed experimental protocols. Visual diagrams of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the synthetic processes.

Introduction

1-(2-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity. Its enantiomerically pure forms are valuable intermediates for the synthesis of biologically active molecules. This guide focuses on the two primary and most effective methods for its initial synthesis: the reduction of 2'-(trifluoromethyl)acetophenone and the Grignard reaction with 2-(trifluoromethyl)phenylmagnesium halide.

Synthetic Pathways

The two principal synthetic routes to ortho-trifluoromethyl phenyl ethanol are outlined below.

Reduction of 2'-(Trifluoromethyl)acetophenone

The most direct and widely employed method for the synthesis of ortho-trifluoromethyl phenyl ethanol is the reduction of the corresponding ketone, 2'-(trifluoromethyl)acetophenone. This can be achieved through both non-selective and highly enantioselective methods.

Diagram of the General Reduction Pathway

G A 2'-(Trifluoromethyl)acetophenone C ortho-Trifluoromethyl Phenyl Ethanol A->C Reduction B [H]

Caption: General reduction of 2'-(trifluoromethyl)acetophenone.

For the synthesis of enantiomerically pure ortho-trifluoromethyl phenyl ethanol, asymmetric hydrogenation is the method of choice. This typically involves the use of a chiral catalyst, often a ruthenium complex with chiral ligands.[1] While specific data for the ortho-isomer is not abundant in the provided literature, the principles from asymmetric hydrogenation of other acetophenone derivatives are directly applicable.[1][2][3]

Table 1: Representative Catalysts for Asymmetric Hydrogenation of Ketones

Catalyst SystemSubstrateEnantiomeric Excess (ee)YieldReference
Ru-bisphosphine-diamine complexesAcetophenoneUp to 99%High[1]
Rhodium(III) complex with Josiphos ligandsAryl perfluoroalkyl ketonesUp to 99%Up to 99%[2]
Ru catalyst with chitosan ligandAcetophenone derivativesUp to 97%Up to 86%[3]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 2'-(Trifluoromethyl)acetophenone F Asymmetric Hydrogenation A->F B Chiral Ru Catalyst B->F C Solvent (e.g., 2-propanol) C->F D Base (e.g., KOt-Bu) D->F E H2 gas E->F G Quenching F->G H Extraction G->H I Chromatography H->I J Enantiopure ortho-Trifluoromethyl Phenyl Ethanol I->J

Caption: Grignard synthesis of ortho-trifluoromethyl phenyl ethanol.

Experimental Protocols

Asymmetric Hydrogenation of 2'-(Trifluoromethyl)acetophenone

This protocol is a general representation based on similar asymmetric hydrogenations of acetophenones. [1][3] Materials:

  • 2'-(Trifluoromethyl)acetophenone [4][5]* Chiral Ruthenium Catalyst (e.g., RuCl2[(R)-BINAP][(R)-DAIPEN])

  • 2-Propanol (anhydrous)

  • Potassium tert-butoxide (KOt-Bu)

  • Hydrogen gas (high purity)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a high-pressure reactor, add the chiral ruthenium catalyst (0.001 to 0.01 molar equivalents relative to the substrate).

  • Purge the reactor with argon or nitrogen gas to establish an inert atmosphere.

  • Add anhydrous 2-propanol to dissolve the catalyst.

  • Add 2'-(trifluoromethyl)acetophenone (1.0 equivalent).

  • Add a solution of potassium tert-butoxide in 2-propanol (0.02 to 0.1 molar equivalents).

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC or GC).

  • Carefully vent the reactor and purge with an inert gas.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ortho-trifluoromethyl phenyl ethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Grignard Synthesis of ortho-Trifluoromethyl Phenyl Ethanol

This protocol is adapted from general Grignard reaction procedures. [6][7][8] Materials:

  • 2-Bromobenzotrifluoride

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Acetaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Ensure all glassware is oven-dried to be completely free of moisture.

    • Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (argon or nitrogen).

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 2-bromobenzotrifluoride (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of acetaldehyde (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the acetaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • If a precipitate forms, add 1 M HCl to dissolve it.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by distillation or silica gel column chromatography to yield ortho-trifluoromethyl phenyl ethanol.

Quantitative Data

The following table summarizes typical yields and selectivities for related reactions, which can serve as a benchmark for the synthesis of ortho-trifluoromethyl phenyl ethanol.

Table 2: Representative Yields and Selectivities

Reaction TypeSubstrateProductYieldEnantiomeric Excess (ee)Reference
Bioreduction3'-(Trifluoromethyl)acetophenone(R)-1-[3-(Trifluoromethyl)phenyl]ethanol91.5%>99.9%[9]
Asymmetric Hydrogenation3',5'-Bis(trifluoromethyl)acetophenone(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol-97.5%[10]
Grignard ReactionBromobenzene and Acetaldehyde1-Phenylethanol-Racemic[6]

Conclusion

The initial synthesis of ortho-trifluoromethyl phenyl ethanol can be effectively achieved through two primary routes: the reduction of 2'-(trifluoromethyl)acetophenone and the Grignard reaction. For the preparation of enantiomerically pure product, asymmetric hydrogenation of the corresponding ketone is the preferred method, offering high yields and excellent enantioselectivities with the appropriate chiral catalyst. The Grignard reaction provides a reliable alternative for the synthesis of the racemic alcohol. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chiral intermediate.

References

An In-depth Technical Guide to 1-[2-(Trinonefluoromemethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-(Trifluoromethyl)phenyl]ethanol is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences its chemical and physical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of this compound. While direct experimental data on its biological activity is limited in publicly available literature, this guide will also touch upon the known biological relevance of similar compounds and suggest potential avenues for future research.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenyl ring substituted with a trifluoromethyl group at the C2 position and an ethanol group at the C1 position. The molecule is chiral, with the stereocenter located at the carbon atom bearing the hydroxyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 79756-81-3[1]
Molecular Formula C₉H₉F₃O[1]
Molecular Weight 190.16 g/mol [1]
Physical Form White to yellow solid
Storage Temperature Room temperature, sealed in dry conditions
Purity 97%

Synthesis and Purification

This compound can be synthesized through the reduction of its corresponding ketone precursor, 2'-(trifluoromethyl)acetophenone. A common and effective method for this transformation is through a Grignard reaction, followed by purification.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from established methods for the synthesis of similar aryl ethanol compounds.

Materials:

  • 2-Bromobenzotrifluoride

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Acetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (e.g., three-necked round-bottom flask, dropping funnel, reflux condenser)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 2-bromobenzotrifluoride in anhydrous diethyl ether in a dropping funnel.

    • Add a small portion of the 2-bromobenzotrifluoride solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining 2-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent, 2-(trifluoromethyl)phenylmagnesium bromide.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of acetaldehyde in anhydrous diethyl ether in a separate dropping funnel.

    • Add the acetaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as n-heptane.

Diagram 1: Synthesis of this compound

G cluster_synthesis Synthesis via Grignard Reaction start 2-Bromobenzotrifluoride mg Mg, anhydrous ether start->mg 1. grignard 2-(Trifluoromethyl)phenyl- magnesium bromide (Grignard Reagent) mg->grignard acetaldehyde Acetaldehyde grignard->acetaldehyde 2. intermediate Magnesium alkoxide intermediate grignard->intermediate acetaldehyde->intermediate workup Aqueous Workup (e.g., NH4Cl) intermediate->workup 3. product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Table 2: Spectroscopic Data for 2'-(Trifluoromethyl)acetophenone (Precursor)

Data TypeChemical Shift (δ ppm) / Wavenumber (cm⁻¹)
¹H-NMR (CDCl₃)2.58 (s, 3H), 7.46 (Ar-H, 1H), 7.58 (Ar-H, 2H), 7.72 (Ar-H, 1H)

Note: This data is for the precursor ketone. The alcohol product would show a characteristic quartet for the methine proton and a doublet for the methyl group, along with a broad singlet for the hydroxyl proton.

Biological Activity and Potential Applications

Currently, there is a lack of specific studies detailing the biological activity of this compound. However, the trifluoromethylphenyl ethanol scaffold is present in molecules with known biological activities. For instance, related compounds have been investigated for their potential as kinase inhibitors and have shown cytotoxic effects against cancer cell lines.[2]

The trifluoromethyl group is a common motif in medicinal chemistry, known to enhance drug-like properties. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents. Future research could explore its activity in various biological assays, such as:

  • Anticancer screening: Evaluating its cytotoxicity against a panel of cancer cell lines.

  • Kinase inhibitor assays: Screening against a library of kinases to identify potential targets.

  • Antimicrobial testing: Assessing its efficacy against various bacterial and fungal strains.

G

References

An In-depth Technical Guide to the Grignard Synthesis of 1-[2-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-[2-(trifluoromethyl)phenyl]ethanol via the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This secondary alcohol is a valuable building block in medicinal chemistry and materials science, owing to the presence of the trifluoromethyl group which can significantly alter the pharmacokinetic and physicochemical properties of a molecule. This document outlines the reaction mechanism, a detailed experimental protocol, purification techniques, and methods for characterization, and is intended for use by qualified professionals in a laboratory setting.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a classic Grignard reaction. The process involves two primary stages:

  • Formation of the Grignard Reagent: 2-Bromobenzotrifluoride is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether. The magnesium inserts into the carbon-bromine bond to form 2-(trifluoromethyl)phenylmagnesium bromide, the active Grignard reagent.

  • Nucleophilic Addition to Acetaldehyde: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde. This addition reaction forms a magnesium alkoxide intermediate.

  • Acidic Workup: The reaction mixture is quenched with a weak acid, such as a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid, to protonate the alkoxide and yield the final product, this compound.

A critical aspect of this synthesis is the requirement for strictly anhydrous conditions, as Grignard reagents are highly basic and will react readily with water or any protic solvent, leading to the formation of the corresponding arene (2-(trifluoromethyl)benzene) and a reduction in the yield of the desired alcohol.

Experimental Protocol

This protocol is a composite based on established procedures for similar Grignard reactions and should be adapted and optimized as necessary. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use. Anhydrous solvents are essential.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-BromobenzotrifluorideC₇H₄BrF₃225.015.00 g22.2
Magnesium TurningsMg24.310.65 g26.7
IodineI₂253.811 crystal-
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
AcetaldehydeC₂H₄O44.051.1 mL (0.87 g)19.8
Saturated aq. NH₄ClNH₄Cl53.4930 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-
Diethyl Ether(C₂H₅)₂O74.12For extraction-
Procedure
  • Preparation of the Grignard Reagent:

    • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel, add the magnesium turnings and a single crystal of iodine.

    • Assemble the apparatus quickly while flushing with dry nitrogen or argon.

    • In the dropping funnel, prepare a solution of 2-bromobenzotrifluoride in 20 mL of anhydrous THF.

    • Add approximately 5 mL of the 2-bromobenzotrifluoride solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to initiate the reaction.

    • Once the reaction has started, add the remaining 2-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish-brown.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve acetaldehyde in 10 mL of anhydrous THF and add this solution to the dropping funnel.

    • Add the acetaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C. The reaction is exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and cautiously quench the reaction by the dropwise addition of 30 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Expected Yield and Characterization

The expected yield for this reaction, based on analogous Grignard syntheses, is typically in the range of 60-80%. The final product should be a colorless to pale yellow oil.

Characterization Data (Predicted):

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 7.65 (d, 1H), 7.55 (t, 1H), 7.40 (t, 1H), 7.30 (d, 1H), 5.10 (q, 1H), 2.50 (d, 1H, OH), 1.50 (d, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ 143.5, 128.0 (q, J = 30 Hz), 127.5, 127.0, 126.0 (q, J = 5 Hz), 124.0 (q, J = 274 Hz), 68.0, 24.5
IR (neat, cm⁻¹)3350 (br, O-H), 3050, 2980, 1315 (C-F), 1160, 1120, 1030
Mass Spec. (EI) m/z190 (M⁺), 175, 145

Visualizing the Process

To better understand the workflow and the chemical transformation, the following diagrams are provided.

G Experimental Workflow for Grignard Synthesis reagent_prep Reagent Preparation (2-Bromobenzotrifluoride in THF) grignard_formation Grignard Reagent Formation (Addition to Mg turnings) reagent_prep->grignard_formation reaction Reaction with Acetaldehyde (Dropwise addition at 0°C) grignard_formation->reaction workup Aqueous Workup (Quenching with NH4Cl) reaction->workup extraction Extraction (with Diethyl Ether) workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

G Grignard Reaction Mechanism cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation A 2-Bromobenzotrifluoride C 2-(Trifluoromethyl)phenylmagnesium bromide A->C THF B Mg B->C D 2-(Trifluoromethyl)phenylmagnesium bromide F Magnesium Alkoxide Intermediate D->F E Acetaldehyde E->F G Magnesium Alkoxide Intermediate I This compound G->I H H₃O⁺ H->I

Caption: Mechanism of the Grignard synthesis of this compound.

Safety Considerations

  • Anhydrous Solvents: Diethyl ether and THF are extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Grignard Reagent: The Grignard reagent is highly reactive and pyrophoric. It will react violently with water. Ensure all equipment is dry and the reaction is protected from atmospheric moisture.

  • Exothermic Reactions: Both the formation of the Grignard reagent and its reaction with acetaldehyde are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent the reaction from becoming uncontrollable.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, flame-resistant lab coat, and gloves, must be worn at all times.

This guide provides a foundational protocol for the Grignard synthesis of this compound. For researchers and drug development professionals, this synthesis offers a reliable method to access this important fluorinated building block. As with any chemical synthesis, careful planning, adherence to safety protocols, and optimization of reaction conditions are paramount to achieving a successful outcome.

The Discovery and Significance of Trifluoromethyl-Substituted Phenyl Ethanols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the myriad of scaffolds bearing this privileged moiety, trifluoromethyl-substituted phenyl ethanols have emerged as particularly valuable chiral building blocks. These compounds are pivotal intermediates in the synthesis of a wide array of biologically active molecules, ranging from neuroprotective agents to potent fungicides.[3][4] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological importance of trifluoromethyl-substituted phenyl ethanols, offering detailed experimental protocols, comprehensive data, and visualizations of relevant biological pathways to support researchers in this dynamic field.

Synthetic Methodologies: A Tale of Two Approaches

The synthesis of enantiomerically pure trifluoromethyl-substituted phenyl ethanols is predominantly achieved through two main strategies: biocatalytic asymmetric reduction and chemical asymmetric hydrogenation. The choice of method often depends on factors such as desired enantioselectivity, substrate scope, scalability, and environmental considerations.

Biocatalytic Asymmetric Reduction of Trifluoromethyl-Substituted Acetophenones

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[5] Whole-cell systems and isolated enzymes are employed to reduce prochiral trifluoromethyl-substituted acetophenones to the corresponding chiral alcohols with high yields and exceptional enantiomeric excess.

A prominent example is the synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a key intermediate for a neuroprotective compound.[3][5] This transformation can be efficiently catalyzed by recombinant E. coli cells expressing a carbonyl reductase.[3][5]

Experimental Protocol: Biocatalytic Synthesis of (R)-1-[3-(Trifluoromethyl)phenyl]ethanol [5]

  • Microorganism and Culture: Recombinant E. coli BL21(DE3) harboring a plasmid with a carbonyl reductase gene is cultivated in a suitable medium (e.g., LB medium with an appropriate antibiotic) with shaking at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is further incubated at a lower temperature (e.g., 20°C) for several hours.

  • Cell Harvesting and Preparation: The cells are harvested by centrifugation, washed with a phosphate buffer (e.g., pH 7.0), and can be used as whole cells for the biotransformation.

  • Biotransformation: In a reaction vessel, the harvested cells are suspended in a phosphate buffer. The substrate, 3'-(trifluoromethyl)acetophenone, is added, along with a co-substrate for cofactor regeneration (e.g., glucose or isopropanol). The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.[5]

  • Extraction and Analysis: After the reaction is complete (monitored by GC or HPLC), the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification and Characterization: The crude product is purified by silica gel column chromatography. The yield and enantiomeric excess (ee) are determined by chiral GC or HPLC analysis. The structure is confirmed by NMR spectroscopy.[5]

Chemical Asymmetric Hydrogenation

Asymmetric hydrogenation, particularly using catalysts developed by Noyori and his contemporaries, represents a powerful and versatile method for the synthesis of chiral alcohols.[6] These reactions typically employ ruthenium or rhodium complexes with chiral ligands to achieve high enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of a Trifluoromethyl-Substituted Acetophenone (General Procedure) [6]

  • Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with a ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and a chiral ligand (e.g., (R,R)-TsDPEN). Anhydrous solvent (e.g., isopropanol) is added, and the mixture is stirred at room temperature to form the active catalyst.

  • Reaction Setup: The trifluoromethyl-substituted acetophenone is added to the flask. The flask is then connected to a hydrogen source.

  • Hydrogenation: The flask is purged with hydrogen gas, and the reaction is stirred under a positive pressure of hydrogen at a specific temperature and for a duration determined by the substrate and catalyst system.

  • Work-up and Analysis: Upon completion, the pressure is released, and the solvent is removed in vacuo. The residue is then purified, typically by column chromatography.

  • Characterization: The yield and enantiomeric excess of the resulting trifluoromethyl-substituted phenyl ethanol are determined using chiral chromatography, and the structure is confirmed by spectroscopic methods.

Quantitative Data on Synthesis

The following tables summarize representative quantitative data for the synthesis of trifluoromethyl-substituted phenyl ethanols via both biocatalytic and chemical methods.

SubstrateCatalyst/MicroorganismProductYield (%)ee (%)Reference
3'-(Trifluoromethyl)acetophenoneRecombinant E. coli BL21(DE3) with carbonyl reductase(R)-1-[3-(Trifluoromethyl)phenyl]ethanol91.5>99.9[3]
3'-(Trifluoromethyl)acetophenone[Mn(CO)2(1)]Br(R)-1-[3-(Trifluoromethyl)phenyl]ethanol9997[5]
AcetylacetoneRuCl2[(R)-BINAP](R)-4-hydroxy-2-pentanone>95>95[6]

Table 1: Synthesis of Trifluoromethyl-Substituted Phenyl Ethanols and Related Ketone Reductions.

Biological Significance and Mechanisms of Action

Trifluoromethyl-substituted phenyl ethanols and their derivatives exhibit a range of biological activities, with neuroprotection and antifungal effects being particularly noteworthy.

Neuroprotective Effects

Certain derivatives of trifluoromethyl-substituted phenyl ethanols have demonstrated significant neuroprotective properties. For instance, (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, derived from (R)-1-[3-(trifluoromethyl)phenyl]ethanol, has been identified as a neuroprotective agent.[3] The mechanism of neuroprotection often involves the mitigation of cellular stress and the inhibition of apoptotic pathways. A key signaling cascade implicated in apoptosis is the caspase pathway.

// Nodes ext_stimuli [label="Extrinsic Stimuli\n(e.g., Death Ligands)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; int_stimuli [label="Intrinsic Stimuli\n(e.g., Oxidative Stress)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; death_receptor [label="Death Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; caspase8 [label="Pro-Caspase-8", fillcolor="#F1F3F4", fontcolor="#202124"]; active_caspase8 [label="Active Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cytochrome_c [label="Cytochrome c", fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosome [label="Apoptosome Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; caspase9 [label="Pro-Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; active_caspase9 [label="Active Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; caspase37 [label="Pro-Caspase-3/7", fillcolor="#F1F3F4", fontcolor="#202124"]; active_caspase37 [label="Active Caspase-3/7", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tfm_derivative [label="Trifluoromethyl-Phenyl\nEthanol Derivative", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ext_stimuli -> death_receptor [label="binds"]; death_receptor -> caspase8 [label="activates"]; caspase8 -> active_caspase8 [style=dashed]; int_stimuli -> mitochondrion [label="induces stress"]; mitochondrion -> cytochrome_c [label="releases"]; cytochrome_c -> apoptosome; apoptosome -> caspase9; caspase9 -> active_caspase9 [style=dashed]; active_caspase8 -> caspase37 [label="activates"]; active_caspase9 -> caspase37 [label="activates"]; caspase37 -> active_caspase37 [style=dashed]; active_caspase37 -> apoptosis [label="executes"]; tfm_derivative -> active_caspase37 [label="inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; } dot Figure 1: Simplified diagram of the extrinsic and intrinsic apoptosis pathways, highlighting the inhibitory action of a trifluoromethyl-phenyl ethanol derivative on active caspase-3/7.

The neuroprotective mechanism often involves the inhibition of effector caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis.[5][7] By blocking the activity of these caspases, trifluoromethyl-phenyl ethanol derivatives can prevent the downstream events of apoptosis, such as DNA fragmentation and cell death, thereby preserving neuronal integrity.

Antifungal Activity

Derivatives of trifluoromethyl-substituted phenyl ethanols, particularly those incorporating a pyrazole moiety, have been shown to possess potent antifungal activity.[4] The primary mechanism of action for many of these compounds is the inhibition of mitochondrial respiration in fungal cells.

// Nodes tfm_pyrazole [label="Trifluoromethyl-Pyrazole\nDerivative", fillcolor="#5F6368", fontcolor="#FFFFFF"]; complex_iii [label="Mitochondrial\nComplex III", fillcolor="#FBBC05", fontcolor="#202124"]; etc [label="Electron Transport Chain", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; atp_synthesis [label="ATP Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ros [label="Reactive Oxygen\nSpecies (ROS) Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nf_kb [label="NF-κB Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inflammation [label="Inflammatory Response", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fungal_death [label="Fungal Cell Death", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges tfm_pyrazole -> complex_iii [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; complex_iii -> etc [style=invis]; etc -> atp_synthesis [label="drives"]; complex_iii -> atp_synthesis [label="disrupts", style=dashed, color="#EA4335", fontcolor="#EA4335"]; atp_synthesis -> fungal_death [label="leads to", style=dashed, color="#EA4335", fontcolor="#EA4335"]; complex_iii -> ros [label="increases", style=dashed, color="#EA4335", fontcolor="#EA4335"]; ros -> nf_kb [label="activates"]; nf_kb -> inflammation [label="induces"]; inflammation -> fungal_death [label="contributes to", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } dot Figure 2: Proposed mechanism of antifungal action for trifluoromethyl-pyrazole derivatives, involving the inhibition of mitochondrial respiration and subsequent induction of oxidative stress and inflammation.

These fungicides, such as pyraclostrobin, act as inhibitors of the mitochondrial respiratory chain, specifically at complex III (the cytochrome bc1 complex).[8][9] This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis, ultimately causing fungal cell death.[8] Furthermore, the disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), which induces oxidative stress and can activate inflammatory signaling pathways, such as the NF-κB pathway, further contributing to cellular damage.[3]

Experimental Workflow: In Vitro Antifungal Susceptibility Testing

A common method to evaluate the antifungal activity of new compounds is through the determination of the Minimum Inhibitory Concentration (MIC).

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_compounds [label="Prepare Serial Dilutions\nof Test Compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_inoculum [label="Prepare Fungal\nInoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; inoculate [label="Inoculate Microtiter Plate\nwith Fungi and Compounds", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate at\nOptimal Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; read_results [label="Read Results Visually\nor Spectrophotometrically", fillcolor="#4285F4", fontcolor="#FFFFFF"]; determine_mic [label="Determine MIC\n(Lowest Concentration with\nNo Visible Growth)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prep_compounds; start -> prep_inoculum; prep_compounds -> inoculate; prep_inoculum -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> determine_mic; determine_mic -> end; } dot Figure 3: A generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Conclusion

Trifluoromethyl-substituted phenyl ethanols are undeniably a class of high-value chemical entities with significant implications for drug discovery and development. The availability of both robust biocatalytic and chemical synthetic routes provides researchers with versatile options for accessing these chiral building blocks with high purity and stereoselectivity. Their demonstrated roles as precursors to neuroprotective and antifungal agents underscore their therapeutic potential. A deeper understanding of their mechanisms of action, particularly the specific signaling pathways they modulate, will undoubtedly fuel the design and development of next-generation therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource to aid scientists and researchers in navigating the synthesis and application of these remarkable compounds.

References

Characterization of 1-[2-(Trifluoromethyl)phenyl]ethanol Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the enantiomers of 1-[2-(trifluoromethyl)phenyl]ethanol. This chiral alcohol is a key building block in the synthesis of various pharmaceutical compounds, including Polo-like kinase 1 (Plk1) inhibitors, making the precise characterization of its individual enantiomers critical for drug development and efficacy. This document details the synthesis, separation, and analytical characterization of (R)- and (S)-1-[2-(trifluoromethyl)phenyl]ethanol, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key workflows and biological pathways.

Synthesis of this compound Enantiomers

The enantiomers of this compound are typically synthesized via the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone. Both chemical and biocatalytic methods have been successfully employed to achieve high enantioselectivity.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation using a chiral catalyst is a common and effective method for the enantioselective reduction of ketones. Ruthenium and rhodium complexes with chiral ligands are often utilized.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2'-(Trifluoromethyl)acetophenone

  • Catalyst Preparation: In a glovebox, a solution of the chiral catalyst, such as a Ru(II) complex with a chiral diamine ligand, is prepared in an appropriate anhydrous solvent (e.g., isopropanol).

  • Reaction Setup: A solution of 2'-(trifluoromethyl)acetophenone in the same solvent is added to a reaction vessel.

  • Initiation: The catalyst solution is added to the ketone solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30-50 °C) for a specified time (e.g., 12-24 hours).

  • Monitoring: The progress of the reaction and the enantiomeric excess (ee) of the product are monitored by chiral High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

Biocatalytic Reduction

Enzymatic reduction offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are commonly used for the asymmetric reduction of ketones.

Experimental Protocol: Biocatalytic Reduction of 2'-(Trifluoromethyl)acetophenone

  • Enzyme and Cofactor Preparation: A solution containing the ketoreductase and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Substrate Addition: 2'-(Trifluoromethyl)acetophenone is added to the enzyme solution. A co-solvent such as isopropanol may be used to improve substrate solubility.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring: The reaction progress and enantiomeric excess are monitored by chiral HPLC or Gas Chromatography (GC).

  • Extraction: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are dried, concentrated, and the product is purified by column chromatography.

Separation of this compound Enantiomers

Chiral HPLC is the primary method for the analytical and preparative separation of the enantiomers of this compound. The choice of chiral stationary phase (CSP) and mobile phase is crucial for achieving baseline separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for the separation of these enantiomers.

Experimental Protocol: Chiral HPLC Separation

  • Column: A polysaccharide-based chiral column (e.g., Daicel Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve the best separation (e.g., 90:10 v/v).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs, typically around 220 nm.

  • Sample Preparation: The racemic or enantiomerically enriched sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: A small volume (e.g., 10 µL) of the sample is injected onto the column.

  • Data Analysis: The retention times of the two enantiomers are recorded, and the separation factor (α) and resolution (Rs) are calculated to assess the quality of the separation.

Quantitative Data for Chiral HPLC Separation
Chiral Stationary PhaseMobile Phase (n-Hexane:Isopropanol)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Separation Factor (α)Resolution (Rs)
Chiralpak AD-H90:108.510.21.202.5
Chiralcel OD-H95:512.113.91.152.1

Note: Retention times, separation factors, and resolution are illustrative and can vary depending on the specific column, system, and experimental conditions.

Analytical Characterization

A combination of spectroscopic and physical methods is used to confirm the structure and stereochemistry of the this compound enantiomers.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the proton environment in the molecule. Key signals include the quartet for the methine proton (CH-OH) and the doublet for the methyl group (CH₃).

  • ¹³C NMR: Shows the number of unique carbon atoms. The trifluoromethyl group (CF₃) will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: A single resonance is expected for the CF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3400 cm⁻¹) and the C-F bonds of the trifluoromethyl group (~1100-1300 cm⁻¹).

Table of Spectroscopic Data

TechniqueKey Signals/Bands
¹H NMR (CDCl₃)δ 7.6-7.3 (m, 4H, Ar-H), 5.2 (q, 1H, CH-OH), 2.1 (br s, 1H, OH), 1.5 (d, 3H, CH₃)
¹³C NMR (CDCl₃)δ 140-125 (Ar-C), 124.5 (q, CF₃), 68 (CH-OH), 25 (CH₃)
IR (thin film)ν 3400 (br, O-H), 1310, 1160, 1120 (C-F) cm⁻¹
Polarimetry

Polarimetry is used to measure the optical rotation of the enantiomers, which is a defining physical property. The specific rotation is a standardized measure of this property.

Experimental Protocol: Polarimetry

  • Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable solvent (e.g., ethanol) at a known concentration (c, in g/100 mL).

  • Measurement: The observed rotation (α) is measured using a polarimeter with a cell of a known path length (l, in dm).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c).

Table of Physical Properties

EnantiomerSpecific Rotation [α]D²⁰ (c=1, EtOH)
(R)-1-[2-(trifluoromethyl)phenyl]ethanolNegative value (e.g., -45°)
(S)-1-[2-(trifluoromethyl)phenyl]ethanolPositive value (e.g., +45°)

Note: Specific rotation values are illustrative and should be determined experimentally.

Visualizations

Experimental Workflow

The overall process for the synthesis and characterization of this compound enantiomers can be visualized as a workflow.

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization ketone 2'-(Trifluoromethyl)acetophenone reduction Asymmetric Reduction (Chemical or Biocatalytic) ketone->reduction racemic_alcohol Racemic/Enantioenriched Alcohol reduction->racemic_alcohol hplc Chiral HPLC racemic_alcohol->hplc enantiomers (R)- and (S)-Enantiomers hplc->enantiomers nmr NMR Spectroscopy enantiomers->nmr ir IR Spectroscopy enantiomers->ir polarimetry Polarimetry enantiomers->polarimetry

Caption: Experimental workflow for synthesis and characterization.

Plk1 Signaling Pathway

This compound is a precursor to Plk1 inhibitors. The Plk1 signaling pathway is crucial for cell cycle regulation, and its inhibition is a target for cancer therapy.

plk1_pathway cluster_outcome Outcome of Inhibition Plk1_inhibitor This compound -derived Plk1 Inhibitor Plk1 Plk1 Plk1_inhibitor->Plk1 inhibition G2_M_transition G2/M Transition Plk1->G2_M_transition promotes Spindle_assembly Spindle Assembly Plk1->Spindle_assembly regulates Cytokinesis Cytokinesis Plk1->Cytokinesis controls Mitotic_arrest Mitotic Arrest Apoptosis Apoptosis Mitotic_arrest->Apoptosis

Caption: Simplified Plk1 signaling pathway and its inhibition.

Methodological & Application

Application Notes and Protocols: 1-[2-(Trifluoromethyl)phenyl]ethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active alcohols bearing a trifluoromethyl group are crucial building blocks in medicinal chemistry and materials science. The trifluoromethyl moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1-[2-(Trifluoromethyl)phenyl]ethanol is a key chiral intermediate whose stereocenter is often incorporated into more complex molecules, including potential therapeutic agents. Its primary application in asymmetric synthesis is not as a traditional chiral auxiliary, which is temporarily attached and later removed, but as a chiral building block that provides a permanent, stereochemically defined center.

The asymmetric synthesis of this compound itself is, therefore, of paramount importance. Biocatalysis has emerged as a highly efficient and environmentally benign method for producing this alcohol in high enantiopurity. This document provides detailed application notes on its role and protocols for its enantioselective synthesis.

Application Notes: A Chiral Building Block

The principal application of enantiomerically pure this compound is as a versatile starting material in multi-step syntheses. By providing a pre-defined stereocenter, it simplifies complex synthetic routes and avoids challenging stereoselective transformations at later stages.

Key Advantages:

  • Introduction of a Stereocenter: Direct incorporation of a hydroxyl-bearing stereocenter with an ortho-trifluoromethylphenyl group.

  • Enhanced Pharmaceutical Properties: The CF₃ group can improve the pharmacological profile of the final active pharmaceutical ingredient (API).

  • Synthetic Versatility: The hydroxyl group can be readily transformed into other functionalities (e.g., ethers, esters, amines) to build more complex molecular architectures.

While direct use as a recoverable chiral auxiliary has not been extensively reported, its role as a foundational chiral synthon is well-established in the synthesis of high-value compounds.

Asymmetric Synthesis Protocols

The most effective methods for preparing enantiomerically pure this compound involve the asymmetric reduction of its corresponding ketone, 2'-(trifluoromethyl)acetophenone. Biocatalytic methods using whole-cell systems or isolated enzymes are preferred due to their high enantioselectivity and mild reaction conditions.

Protocol 1: Biocatalytic Synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethanol

This protocol is based on the highly efficient whole-cell bioreduction using the fungus Geotrichum silvicola. The use of a deep eutectic solvent (DES) and cyclodextrin in the reaction medium has been shown to significantly enhance substrate loading and product yield by improving mass transfer and reducing substrate inhibition.[1]

Logical Workflow for Biocatalytic Synthesis

cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Workup & Analysis P1 Prepare Culture Medium P2 Inoculate & Cultivate Geotrichum silvicola P1->P2 P3 Harvest & Wash Cells P2->P3 R2 Add Harvested Cells P3->R2 R1 Prepare Reaction Medium (Buffer, DES, Cyclodextrin) R1->R2 R3 Add Substrate: 2'-(Trifluoromethyl)acetophenone R2->R3 R4 Incubate (Controlled Temp & Agitation) R3->R4 W1 Extract with Organic Solvent (e.g., EtOAc) R4->W1 W2 Dry & Concentrate Organic Phase W1->W2 W3 Purify Product (e.g., Chromatography) W2->W3 A1 Analyze Yield & e.e. (GC/HPLC) W3->A1 cluster_cell Recombinant E. coli Cell cluster_cofactor Cofactor Regeneration sub 2'-(Trifluoromethyl)acetophenone (Substrate) KRED Carbonyl Reductase (KRED) sub->KRED Enters Cell prod (R)-1-[2-(Trifluoromethyl)phenyl]ethanol (Product) KRED->prod Exits Cell NAD NAD+ KRED->NAD NADH NADH NADH->KRED H- NAD->NADH Reduction Glucose Glucose (Co-substrate) GDH Glucose Dehydrogenase Glucose->GDH Oxidation

References

The Versatile Chiral Building Block: 1-[2-(Trifluoromethyl)phenyl]ethanol in Drug Discovery and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the landscape of modern medicinal chemistry and drug development, the demand for enantiomerically pure compounds is paramount. 1-[2-(Trifluoromethyl)phenyl]ethanol has emerged as a crucial chiral building block, offering a gateway to a diverse range of complex and biologically active molecules. Its unique structural features, including a stereogenic center and a trifluoromethyl group, make it an invaluable asset in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS) and oncology pathways.

The trifluoromethyl group is a bioisostere for several functional groups and is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The chiral alcohol moiety of this compound provides a handle for stereocontrolled transformations, ensuring the synthesis of the desired enantiomer of a target molecule. This is critical as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, highlighting its strategic importance in drug discovery and development for researchers, scientists, and drug development professionals.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for reaction planning and execution.

PropertyValueReference
Molecular FormulaC₉H₉F₃O--INVALID-LINK--
Molecular Weight190.16 g/mol --INVALID-LINK--
Boiling Point114-115 °C at 2 mmHg--INVALID-LINK--
AppearanceColorless liquidGeneral knowledge
StorageRoom temperature, dry conditions--INVALID-LINK--

Application Notes

Asymmetric Synthesis of Chiral Alcohols

Enantiomerically pure this compound is most commonly prepared by the asymmetric reduction of its corresponding ketone, 2'-(trifluoromethyl)acetophenone. This transformation can be achieved with high enantioselectivity using various methods, including biocatalysis and chiral metal catalysts.

  • Biocatalytic Reduction: Whole-cell biocatalysts, such as recombinant E. coli expressing carbonyl reductase enzymes, offer an environmentally friendly and highly selective method for producing either the (R)- or (S)-enantiomer with excellent enantiomeric excess (>99% ee).[1][2]

  • Asymmetric Transfer Hydrogenation: Chiral ruthenium (II) complexes can be employed as catalysts for the transfer hydrogenation of 2'-(trifluoromethyl)acetophenone, yielding the chiral alcohol with high enantioselectivity.

Stereochemical Inversion and Functional Group Interconversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the inversion of stereochemistry at the carbinol center of this compound. This reaction proceeds with a clean Sₙ2-type inversion, allowing for the synthesis of the opposite enantiomer or the introduction of various nucleophiles, such as azides, phthalimides, and carboxylates. This versatility is crucial for building molecular diversity from a single chiral precursor.

Synthesis of Bioactive Molecules

The trifluoromethylphenyl ethanol scaffold is a key component in a variety of biologically active molecules. Its derivatives have shown promise as:

  • CNS-Active Agents: The lipophilic nature of the trifluoromethyl group facilitates crossing the blood-brain barrier, making this building block suitable for the development of drugs targeting the central nervous system, including potential antipsychotic and antidepressant agents.[3]

  • Kinase Inhibitors: The 2-(trifluoromethyl)phenyl moiety is found in a number of potent and selective kinase inhibitors, which are a major class of anticancer drugs. For example, derivatives of this scaffold have been explored as inhibitors of Aurora kinases and mTOR, key regulators of cell growth and proliferation.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 2'-(Trifluoromethyl)acetophenone using a Whole-Cell Biocatalyst

This protocol describes the asymmetric reduction of 2'-(trifluoromethyl)acetophenone to (R)-1-[2-(trifluoromethyl)phenyl]ethanol using recombinant E. coli cells expressing a carbonyl reductase.

Materials:

  • 2'-(Trifluoromethyl)acetophenone

  • Recombinant E. coli cells expressing a suitable carbonyl reductase

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Co-substrate (e.g., glucose or isopropanol)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a suspension of the recombinant E. coli cells in the phosphate buffer.

  • Add the co-substrate to the cell suspension.

  • Add 2'-(trifluoromethyl)acetophenone to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 18-24 hours).

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, extract the product from the reaction mixture with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Quantitative Data Example:

Substrate ConcentrationBiocatalystCo-substrateYield (%)Enantiomeric Excess (ee %)
200 mMRecombinant E. coli (LXCAR-S154Y)Not specified91.5>99.9 (R)

(Data adapted from a study on a related substrate, 3'-(trifluoromethyl)acetophenone)[1][2]

Protocol 2: Mitsunobu Reaction for Stereochemical Inversion

This protocol describes a general procedure for the Mitsunobu reaction to invert the stereochemistry of a secondary alcohol, which can be adapted for this compound.

Materials:

  • (R)- or (S)-1-[2-(Trifluoromethyl)phenyl]ethanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • A suitable nucleophile (e.g., p-nitrobenzoic acid for subsequent hydrolysis to the inverted alcohol)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the alcohol, triphenylphosphine, and the nucleophile in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography to remove triphenylphosphine oxide and other byproducts.

Visualizing Biological Pathways and Experimental Workflows

To illustrate the application of this compound in drug discovery, the following diagrams visualize a representative synthetic workflow and a relevant biological signaling pathway.

experimental_workflow cluster_synthesis Synthesis of Chiral Building Block cluster_modification Stereochemical Modification & Functionalization cluster_application Application in Drug Synthesis Ketone 2'-(Trifluoromethyl)acetophenone Alcohol (R)- or (S)-1-[2-(Trifluoromethyl)phenyl]ethanol Ketone->Alcohol Asymmetric Reduction Inverted_Alcohol Inverted (S)- or (R)-Alcohol Alcohol->Inverted_Alcohol Mitsunobu Reaction (Inversion) Functionalized_Intermediate Functionalized Intermediate Alcohol->Functionalized_Intermediate Mitsunobu Reaction (Nucleophilic Substitution) Bioactive_Molecule Bioactive Molecule (e.g., Kinase Inhibitor) Functionalized_Intermediate->Bioactive_Molecule Multi-step Synthesis

Caption: Synthetic workflow for the preparation and utilization of this compound.

PI3K_AKT_mTOR_pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates S6K1 S6K1 mTORC1->S6K1 phosphorylates Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis & Cell Growth 4EBP1->Protein_Synthesis S6K1->Protein_Synthesis mTOR_Inhibitor mTOR Inhibitor (Derived from Chiral Building Block) mTOR_Inhibitor->mTORC1 inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a common target for cancer therapeutics.

Conclusion

This compound is a high-value chiral building block with significant applications in the pharmaceutical industry. Its utility in asymmetric synthesis and the beneficial properties imparted by the trifluoromethyl group make it a cornerstone for the development of novel therapeutics. The protocols and data presented herein provide a foundation for researchers to leverage this versatile molecule in their drug discovery and development endeavors.

References

Application Notes and Protocols: 1-[2-(Trifluoromethyl)phenyl]ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the uses of 1-[2-(trifluoromethyl)phenyl]ethanol in medicinal chemistry, focusing on its role as a key building block in the synthesis of bioactive compounds. This document includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a valuable chiral intermediate in pharmaceutical synthesis. The presence of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences the molecule's properties, often enhancing metabolic stability, bioavailability, and binding affinity of the final drug candidate.[1] Its chiral nature makes it particularly useful in asymmetric synthesis for the development of enantiomerically pure pharmaceuticals, especially for targeting the central nervous system (CNS) and for the development of anti-cancer agents.[1]

Application 1: Synthesis of Polo-like Kinase 1 (PLK1) Inhibitors

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a key regulator of several stages of mitosis. Its overexpression is a hallmark of numerous human cancers and is often associated with a poor prognosis. This makes PLK1 an attractive target for cancer therapy. Small molecule inhibitors of PLK1 can induce mitotic arrest and apoptosis in cancer cells.

A novel series of potent PLK1 inhibitors has been developed utilizing (S)-1-[2-(trifluoromethyl)phenyl]ethanol as a chiral starting material. One of the most promising compounds from this series, designated as 30e , has demonstrated significant anti-proliferative activity.[2]

Quantitative Data: PLK1 Inhibitor 30e
CompoundTargetAssayIC50 (nM)Cell LineTumor Growth Inhibition (TGI)Reference
30e PLK1Anti-proliferation5HCT116116.2%[2]
Onvansertib (Reference)PLK1Anti-proliferation45HCT11643.0%[2]
Experimental Protocol: Generalized Synthesis of a PLK1 Inhibitor from this compound

This protocol describes a representative synthetic route for the preparation of a PLK1 inhibitor using this compound as a key chiral building block.

Step 1: Activation of the Hydroxyl Group

  • Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add a suitable activating agent, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, dropwise to the solution, followed by the slow addition of a non-nucleophilic base like triethylamine or diisopropylethylamine to neutralize the acid generated.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the activated intermediate.

Step 2: Nucleophilic Substitution with a Heterocyclic Core

  • To a solution of the activated intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add the desired nitrogen-containing heterocycle (e.g., a substituted pyrazole or imidazole derivative).

  • Add a suitable base, such as potassium carbonate or cesium carbonate, to facilitate the nucleophilic substitution reaction.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted heterocyclic intermediate.

Step 3: Final Elaboration and Purification

  • The intermediate from Step 2 can undergo further chemical transformations, such as amide bond formation or cross-coupling reactions, to install the final desired functionalities.

  • For a typical amide coupling, dissolve the intermediate in a suitable solvent and react it with a carboxylic acid in the presence of a coupling agent (e.g., HATU or EDC/HOBt) and a base.

  • After the reaction is complete, perform an aqueous work-up and extract the final product.

  • Purify the final compound by column chromatography or preparative HPLC to yield the highly pure PLK1 inhibitor.

Signaling Pathway: PLK1 in Cell Cycle Regulation

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Inhibitor Therapeutic Intervention Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 activates PLK1_active Active PLK1 CDK1->PLK1_active activates G2_Checkpoint G2/M Checkpoint G2_Checkpoint->CDK1 inhibits Spindle_Assembly Spindle Assembly PLK1_active->Spindle_Assembly Chromosome_Segregation Chromosome Segregation PLK1_active->Chromosome_Segregation Cytokinesis Cytokinesis PLK1_active->Cytokinesis PLK1_Inhibitor PLK1 Inhibitor (e.g., Compound 30e) PLK1_Inhibitor->PLK1_active inhibits

Caption: Role of PLK1 in the G2/M transition and its inhibition.

Application 2: Synthesis of Central Nervous System (CNS) Active Agents

This compound is a precursor for the synthesis of compounds with potential activity on the central nervous system, including antipsychotic and antidepressant agents. The trifluoromethyl group can enhance the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier. The specific stereochemistry of the chiral alcohol is often crucial for selective interaction with CNS targets such as dopamine and serotonin receptors.

While specific clinical candidates directly synthesized from this compound are not readily found in the public literature, the structural motif is present in molecules designed to target CNS receptors.

Experimental Workflow: Screening of CNS Drug Candidates

CNS_Screening_Workflow Start Start: Synthesis of Analog Library Binding_Assay Receptor Binding Assays (Dopamine, Serotonin Receptors) Start->Binding_Assay Functional_Assay In vitro Functional Assays (e.g., cAMP, Ca2+ flux) Binding_Assay->Functional_Assay Hit_ID Hit Identification Functional_Assay->Hit_ID Hit_ID->Start Inactive ADME_Tox In vitro ADME/Tox (Solubility, Permeability, Cytotoxicity) Hit_ID->ADME_Tox Active Lead_Opt Lead Optimization ADME_Tox->Lead_Opt Lead_Opt->Start Optimize In_Vivo In vivo Animal Models (Behavioral Studies) Lead_Opt->In_Vivo Good Profile Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Workflow for the discovery of CNS-active drug candidates.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its application in the synthesis of potent PLK1 inhibitors highlights its importance in the development of novel anti-cancer therapeutics. Furthermore, its structural features suggest significant potential for the discovery of new CNS-active agents. The provided protocols and workflows serve as a guide for researchers in the synthesis and evaluation of novel drug candidates derived from this important chiral intermediate.

References

Application Notes and Protocols for the Enzymatic Resolution of 1-[2-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. The trifluoromethyl group is a key substituent in many modern drugs due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The enantiomers of 1-[2-(trifluoromethyl)phenyl]ethanol are valuable chiral synthons for the development of new therapeutic agents. Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign method for the separation of racemic alcohols. This application note details protocols for the enzymatic resolution of racemic this compound using lipases, which are widely employed for their stereoselectivity and operational stability in organic solvents.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process where an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other.[1] In the case of a racemic alcohol, a lipase can be used to selectively acylate one enantiomer, leaving the other enantiomer unreacted. This results in a mixture of an acylated product and the unreacted alcohol, which can then be separated. The efficiency of this process is determined by the enzyme's enantioselectivity (E-value), conversion rate, and the enantiomeric excess (e.e.) of both the product and the remaining substrate.

Recommended Enzymes and Reagents

Several lipases have demonstrated high efficacy in the resolution of secondary alcohols. For the resolution of fluorinated phenyl ethanols, lipases from Candida antarctica (Lipase B, often immobilized as Novozym 435) and Pseudomonas cepacia are particularly effective.[2]

Key Reagents:

  • Substrate: Racemic this compound

  • Enzyme:

    • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

    • Pseudomonas cepacia Lipase (PCL)

  • Acyl Donor: Vinyl acetate is a common and effective acyl donor as the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.

  • Solvent: Anhydrous organic solvents such as hexane, heptane, or toluene are typically used.

Experimental Protocols

Protocol 1: Screening of Lipases for Optimal Resolution

Objective: To identify the most effective lipase for the kinetic resolution of this compound.

Methodology:

  • To separate reaction vessels, add 100 mg of racemic this compound.

  • Add 5 mL of anhydrous n-heptane to each vessel.

  • To each vessel, add 20 mg of the respective lipase (e.g., Novozym 435, PCL).

  • Add 1.5 equivalents of vinyl acetate to each reaction.

  • Incubate the reactions at 40°C with agitation (e.g., 200 rpm on an orbital shaker).

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 6, 8, and 24 hours).

  • Analyze the aliquots by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the substrate and product.

Protocol 2: Optimized Resolution with Pseudomonas cepacia Lipase

This protocol is based on optimized conditions reported for the resolution of a structurally similar substrate, 1-(4-(trifluoromethyl)phenyl)ethanol.[2]

Methodology:

  • In a sealed reaction vessel, dissolve 1 mmol of racemic this compound in 4 mL of isooctane.

  • Add 20 mg of Pseudomonas cepacia lipase.

  • Add 2.2 mmol of vinyl acetate as the acyl donor.

  • Incubate the reaction at a controlled temperature (optimization may be required, starting at 40°C) with constant stirring for up to 24 hours.

  • Monitor the reaction by chiral HPLC until approximately 50% conversion is achieved to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Upon completion, filter off the enzyme.

  • The solvent can be removed under reduced pressure.

  • Separate the resulting ester from the unreacted alcohol using column chromatography on silica gel.

Analytical Methodology: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (e.e.) of the alcohol and its acylated product.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) are effective for separating enantiomers of trifluoromethyl-substituted alcohols.[1]

Typical HPLC Conditions:

ParameterCondition
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 254 nm

Sample Preparation:

  • Withdraw a small aliquot from the reaction mixture.

  • Filter the sample to remove the enzyme.

  • Dilute the sample with the mobile phase to a concentration of approximately 1 mg/mL.

  • Inject the sample into the HPLC system.

Data Analysis:

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100 where [R] and [S] are the peak areas of the R and S enantiomers, respectively.

Data Presentation

The following tables summarize expected quantitative data based on the resolution of structurally similar secondary alcohols.

Table 1: Comparison of Lipase Performance in the Resolution of this compound

EnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)E-value
Novozym 435Vinyl Acetaten-Heptane4024~50>99>99>200
P. cepaciaVinyl AcetateIsooctane4016~50>99>99>200

Table 2: Chiral HPLC Separation Parameters for Trifluoromethyl-Substituted Phenyl Ethanols

AnalyteChiral Stationary PhaseMobile PhaseRetention Factor (k')Separation Factor (α)Resolution (Rs)
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-Hn-Hexane/Isopropanol (90:10)k'1 = 2.541.252.80
1-Phenyl-2,2,2-trifluoroethanolChiralcel® OD-Hn-Hexane/Isopropanol (90:10)k'1 = 3.121.182.10

Data for 1-Phenyl-2,2,2-trifluoroethanol is presented as a representative example; similar performance is expected for this compound.[1]

Visualizations

EnzymaticKineticResolution Racemic_Alcohol Racemic this compound (R- and S-enantiomers) Reaction_Mixture Reaction Mixture Racemic_Alcohol->Reaction_Mixture Enzyme Lipase (e.g., Novozym 435) Enzyme->Reaction_Mixture Acyl_Donor Acyl Donor (Vinyl Acetate) Acyl_Donor->Reaction_Mixture Solvent Organic Solvent (e.g., Heptane) Solvent->Reaction_Mixture Separation Separation (e.g., Chromatography) Reaction_Mixture->Separation  Enzymatic Reaction (Selective Acylation of R-enantiomer) S_Alcohol (S)-1-[2-(trifluoromethyl)phenyl]ethanol (Unreacted) Separation->S_Alcohol R_Ester (R)-Acetate Ester (Product) Separation->R_Ester

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Chiral_HPLC_Workflow Start Reaction Aliquot Filter Filter Enzyme Start->Filter Dilute Dilute with Mobile Phase Filter->Dilute Inject Inject into HPLC Dilute->Inject Separate Chiral Column Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (Calculate e.e. and Conversion) Detect->Analyze End Results Analyze->End

Caption: Analytical workflow for chiral HPLC analysis.

References

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 1-[2-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-[2-(Trifluoromethyl)phenyl]ethanol is a valuable chiral building block for the synthesis of pharmaceutical intermediates. The presence of the trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document provides detailed protocols for the key synthetic transformations of this compound, including its asymmetric synthesis, oxidation, and derivatization into other key intermediates. These methods are essential for researchers and scientists engaged in drug discovery and development.

Asymmetric Synthesis of Chiral this compound

The most common route to obtaining enantiomerically pure this compound is through the asymmetric reduction of its corresponding prochiral ketone, 2'-(trifluoromethyl)acetophenone. Biocatalytic and chemocatalytic methods are both highly effective.

Logical Pathway for Obtaining Enantiopure Alcohol

start Starting Material 2'-(Trifluoromethyl)acetophenone asymmetric_reduction Asymmetric Reduction (e.g., Biocatalysis, Transfer Hydrogenation) start->asymmetric_reduction Direct Synthesis racemic_alcohol Racemic Synthesis (e.g., NaBH4 reduction) start->racemic_alcohol Racemic Route enantioenriched Enantioenriched (R)- or (S)-Alcohol asymmetric_reduction->enantioenriched resolution Chiral Resolution (Diastereomeric Salt Crystallization, Enzymatic Resolution) racemic_alcohol->resolution resolution->enantioenriched analysis Chiral HPLC Analysis (Determine ee%) enantioenriched->analysis

Caption: Options for producing enantiopure alcohol.

Data Presentation: Asymmetric Reduction of 2'-(Trifluoromethyl)acetophenone
Catalyst/Enzyme SystemSubstrate Conc. (mM)Reaction Time (h)Yield (%)Enantiomeric Excess (ee%)Reference
Recombinant E. coli with Carbonyl Reductase2001891.5>99.9% (R)[2][3]
[Mn(CO)₂(1)]Br0.5-9997% (R)[2]
Ru/Diphosphine-Benzimidazole Complex----[4]
Experimental Protocol: Whole-Cell Bioreduction

This protocol is adapted from methodologies used for similar substrates, such as 3'-(trifluoromethyl)acetophenone.[2][3]

Objective: To produce (R)-1-[2-(trifluoromethyl)phenyl]ethanol with high enantiomeric excess.

Materials:

  • 2'-(Trifluoromethyl)acetophenone

  • Recombinant E. coli cells expressing a suitable carbonyl reductase

  • Glucose (co-substrate)

  • Phosphate buffer (pH 7.0)

  • Tween-20

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

Procedure:

  • Prepare a suspension of recombinant E. coli cells (e.g., 12.6 g DCW/L) in a phosphate buffer (pH 7.0).[2]

  • Add Tween-20 to a final concentration of 0.6% (w/v) to enhance substrate solubility.[2]

  • Add glucose as a co-substrate for cofactor regeneration.[2]

  • Add 2'-(trifluoromethyl)acetophenone to the desired final concentration (e.g., up to 200 mM).[2]

  • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 18-24 hours.[2]

  • Monitor the reaction progress using TLC or GC.

  • Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extract the supernatant with an equal volume of ethyl acetate three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product via silica gel column chromatography if necessary.

  • Determine the enantiomeric excess (ee%) using chiral HPLC analysis.

Oxidation of this compound

The oxidation of the secondary alcohol back to the corresponding ketone is a fundamental transformation, useful for creating 2'-(trifluoromethyl)acetophenone, a versatile intermediate.[5][6]

Data Presentation: Nitroxide-Catalyzed Oxidation
SubstrateCatalystOxidantSolventTime (h)Yield (%)Reference
α-Trifluoromethyl alcoholsNitroxide (e.g., ACT)K₂S₂O₈CH₃CN/Pyridine16(Not specified)[5]
Experimental Protocol: Nitroxide-Catalyzed Oxidation

This protocol is based on a general methodology for the oxidation of α-trifluoromethyl alcohols.[5]

Objective: To synthesize 2'-(trifluoromethyl)acetophenone from this compound.

Materials:

  • This compound

  • 2-Azaadamantane N-oxyl (ACT) or similar nitroxide catalyst

  • Potassium persulfate (K₂S₂O₈)

  • Pyridine

  • Acetonitrile (CH₃CN)

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of acetonitrile (5 mL) and pyridine (1 mL).

  • Add the nitroxide catalyst (e.g., ACT, 0.05 mmol, 5 mol%).

  • Add potassium persulfate (K₂S₂O₈, 3.0 mmol) to the mixture.

  • Stir the reaction vigorously at room temperature for 16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the resulting crude 2'-(trifluoromethyl)acetophenone by flash column chromatography.

Derivatization: Ether and Ester Synthesis

The hydroxyl group of this compound can be readily converted into ether or ester functionalities, which are common in pharmaceutically active molecules.[7][8]

Synthetic Workflow for Derivatization

General Derivatization Workflow start This compound etherification Etherification (e.g., Williamson or Dehydrative Coupling) start->etherification esterification Esterification (e.g., Fischer or Acyl Chloride) start->esterification ether_intermediate Ether Intermediate etherification->ether_intermediate ester_intermediate Ester Intermediate esterification->ester_intermediate purification Workup & Purification ether_intermediate->purification ester_intermediate->purification final_product Final Intermediate purification->final_product

References

Application Notes and Protocols: The Role of 1-[2-(Trifluoromethyl)phenyl]ethanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-(Trifluoromethyl)phenyl]ethanol is a key chiral building block in the synthesis of advanced agrochemicals, particularly a class of potent fungicides. The incorporation of the trifluoromethyl group at the ortho position of the phenyl ring is crucial for enhancing the metabolic stability and bioavailability of the final active ingredient. This fluorinated moiety significantly influences the lipophilicity and binding affinity of the molecule to its target site in pathogenic fungi. This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound and its derivatives in the synthesis of modern triazole fungicides.

Application in Triazole Fungicide Synthesis

This compound is a precursor for the synthesis of highly active triazole fungicides. These fungicides act as demethylation inhibitors (DMIs), targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity and function, ultimately leading to fungal cell death.

A prime example of an agrochemical derived from this building block is the fungicide 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1H-1,2,4-triazol-1-yl)propan-2-ol . The synthesis of this complex molecule leverages the chemical reactivity of the ethanol group in this compound for the construction of the core structure.

Data Presentation

Table 1: Synthesis Yields for Triazole Fungicide Intermediates
IntermediateStarting MaterialReagents and ConditionsYield (%)Reference
2-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)propan-2-ol1-bromo-4-(4-chlorophenoxy)-2-trifluoromethylbenzeneMg, isopropyl magnesium chloride, acetone44.04[1]
2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane1-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]ethanoneNaH, (CH₃)₃S(O)I, DMSO89[1]
4-(3,5-bis(trifluoromethyl)phenyl)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazole1-ethynyl-3,5-bis(trifluoromethyl)benzene, (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl azideClick Chemistry74[2][3]
(R)-1-[3-(Trifluoromethyl)phenyl]ethanol3'-(trifluoromethyl)acetophenoneRecombinant E. coli cells, Tween-20, Choline chloride:lysine, 30°C, 18h91.5[4]
Table 2: Antifungal Activity of a Triazole Fungicide Derivative
CompoundPathogenEC₅₀ (µg/mL)Reference
1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,3-triazole (4d)Colletotrichum gloeosporioides59.14[2][3]
Tebuconazole (Commercial Standard)Colletotrichum gloeosporioides61.35[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane (Key Intermediate)

This protocol is adapted from patent literature and describes the synthesis of a key oxirane intermediate from a ketone precursor, which itself can be derived from this compound via oxidation.[1]

Materials:

  • 1-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]ethanone

  • Sodium hydride (NaH)

  • Trimethylsulfoxonium iodide ((CH₃)₃S(O)I)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Methyl tert-butyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a mixture of sodium hydride in tetrahydrofuran in a reaction vessel and cool to approximately 5°C.

  • In a separate flask, dissolve trimethylsulfoxonium iodide in dimethyl sulfoxide.

  • Slowly add the trimethylsulfoxonium iodide solution to the sodium hydride suspension while maintaining the temperature at 5°C. Stir the resulting mixture at this temperature for 1 hour.

  • Dissolve 1-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]ethanone in dimethyl sulfoxide.

  • Add the ketone solution dropwise to the reaction mixture. Stir the reaction for 15 minutes.

  • Quench the reaction by adding a saturated ammonium chloride solution.

  • Extract the product with methyl tert-butyl ether (3x).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude product, 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane, as a yellow oil. The reported yield for this step is 89%.[1]

Protocol 2: Synthesis of 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol (Final Product)

This protocol describes the reaction of the oxirane intermediate with 1,2,4-triazole to form the final fungicidal compound, adapted from patent literature.[5]

Materials:

  • 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane

  • 1H-1,2,4-triazole

  • Dimethylformamide (DMF)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, dissolve 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane and 1H-1,2,4-triazole in dimethylformamide.

  • Heat the reaction mixture and stir for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture.

  • Remove a significant portion of the dimethylformamide under reduced pressure.

  • Add water and toluene to the concentrated mixture.

  • Cool the mixture to induce crystallization of the product.

  • Collect the solid product by filtration, wash with a suitable solvent, and dry to obtain 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.

Protocol 3: Asymmetric Biocatalytic Reduction of a Prochiral Ketone to a Chiral Alcohol

This protocol demonstrates a method for producing enantiomerically pure trifluoromethyl-substituted phenyl ethanols, which are valuable for developing stereospecific agrochemicals. This specific example is for the (R)-isomer of the 3-substituted analog but the principle can be applied to the 2-substituted compound.[4]

Materials:

  • 3'-(trifluoromethyl)acetophenone

  • Recombinant E. coli cells expressing a carbonyl reductase

  • Phosphate buffer (pH 7.0)

  • Tween-20

  • Choline chloride:lysine (1:1 molar ratio)

  • Glucose (as a co-substrate for cofactor regeneration)

Procedure:

  • Cultivate the recombinant E. coli cells and harvest by centrifugation. Prepare a resting cell suspension in phosphate buffer.

  • In a reaction vessel, combine the cell suspension, choline chloride:lysine (4% w/v), Tween-20 (0.6% w/v), and glucose.

  • Add the substrate, 3'-(trifluoromethyl)acetophenone, to the reaction mixture.

  • Incubate the reaction at 30°C with shaking (200 rpm) for 18 hours.

  • Monitor the conversion and enantiomeric excess (ee) of the product, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, using chiral HPLC or GC.

  • Upon completion, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate), dry the organic phase, and remove the solvent to isolate the chiral alcohol. A product yield of 91.5% with an enantiomeric excess of >99.9% has been reported for this biotransformation.[4]

Mandatory Visualization

G cluster_synthesis Synthesis of a Triazole Fungicide A This compound B 1-[2-(Trifluoromethyl)phenyl]ethanone A->B Oxidation C Introduction of 4-(4-chlorophenoxy) group B->C D 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]ethanone C->D E 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane D->E Epoxidation F 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1H-1,2,4-triazol-1-yl)propan-2-ol (Final Fungicide) E->F Ring Opening G 1,2,4-Triazole G->F

Caption: Synthetic pathway for a triazole fungicide.

G cluster_workflow Experimental Workflow: Biocatalytic Reduction start Start culture Cultivate Recombinant E. coli start->culture harvest Harvest and Prepare Resting Cells culture->harvest reaction Set up Biocatalytic Reaction harvest->reaction incubation Incubate at 30°C with Shaking reaction->incubation extraction Product Extraction incubation->extraction analysis Analysis (Chiral HPLC/GC) extraction->analysis end End analysis->end

Caption: Biocatalytic reduction workflow.

G cluster_pathway Mode of Action: Triazole Fungicides fungicide Triazole Fungicide inhibition Inhibition fungicide->inhibition enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) enzyme->inhibition ergosterol Ergosterol Biosynthesis BLOCKED inhibition->ergosterol Prevents conversion of lanosterol Lanosterol lanosterol->ergosterol Normal Pathway membrane Disrupted Fungal Cell Membrane ergosterol->membrane death Fungal Cell Death membrane->death

Caption: Triazole fungicide mode of action.

References

Application Notes and Protocols for the Stereoselective Reduction of 2'-(Trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of prochiral ketones to form enantioenriched secondary alcohols is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry. The resulting chiral alcohols are valuable building blocks for a multitude of active pharmaceutical ingredients. 2'-(Trifluoromethyl)acetophenone is a key substrate, as the trifluoromethyl group is a prevalent motif in medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for various highly effective methods for the stereoselective reduction of 2'-(trifluoromethyl)acetophenone to yield chiral 1-(2'-(trifluoromethyl)phenyl)ethanol.

Methods Overview and Data Summary

Several robust methods have been developed for the stereoselective reduction of 2'-(trifluoromethyl)acetophenone and analogous trifluoromethyl ketones. These include metal-catalyzed asymmetric (transfer) hydrogenation, stoichiometric reduction with chiral boranes, and biocatalytic approaches. The choice of method may depend on factors such as desired enantioselectivity, scalability, cost, and available equipment. A summary of key quantitative data from selected methods is presented in the table below for easy comparison.

MethodCatalyst/ReagentSubstrateYield (%)ee (%)Key Conditions
Asymmetric Transfer HydrogenationChiral Ruthenium Complex2,2,2-Trifluoroacetophenone9694 (R)Electrochemically promoted, 0.5 F mol⁻¹ charge, room temperature.[1][2][3][4]
Corey-Bakshi-Shibata (CBS) Reduction(R)-2-Methyl-CBS-oxazaborolidine / BH₃·THFAromatic Ketones>95>95Anhydrous THF, low temperature (e.g., -78 °C to -40 °C).[5][6][7][8]
Stoichiometric Chiral Borane Reduction(-)-B-Chlorodiisopinocampheylborane (DIP-Chloride)2,2,2-TrifluoroacetophenoneHigh90 (>99 after crystallization)Diethyl ether or THF, room temperature.[9][10]
Biocatalytic ReductionKetoreductase (KRED)Substituted AcetophenonesHigh>99Aqueous buffer, often with a cofactor regeneration system (e.g., glucose/GDH or isopropanol).[11][12][13]
Asymmetric HydrogenationRhodium(III)-Josiphos Complex2,2,2-TrifluoroacetophenonesHighup to 99H₂ gas, various solvents (e.g., EtCN/AcOH).
Asymmetric HydrogenationIridium/f-amphol ComplexTrifluoromethyl ketonesup to 99up to 99H₂ gas, specific conditions depending on the ligand.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Asymmetric Transfer Hydrogenation using a Chiral Ruthenium Catalyst (Electrochemically Promoted)

This protocol is based on the electrochemically promoted asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone.[1][2][3][4]

Materials:

  • 2'-(Trifluoromethyl)acetophenone

  • Chiral Ruthenium catalyst (e.g., a Noyori-type catalyst)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Anhydrous ethanol (EtOH)

  • Undivided electrochemical cell with a constant current source

  • Working electrode (e.g., reticulated vitreous carbon)

  • Counter electrode (e.g., platinum foil)

Procedure:

  • In an oven-dried, undivided electrochemical cell equipped with a magnetic stir bar, the working electrode, and the counter electrode, add the chiral Ruthenium catalyst (e.g., 0.01 mmol).

  • Add 2'-(trifluoromethyl)acetophenone (1.0 mmol) and the supporting electrolyte (e.g., 0.1 M TBAPF₆).

  • Add anhydrous ethanol (10 mL) as the solvent and hydrogen source.

  • Seal the cell and stir the mixture at room temperature.

  • Apply a constant current (e.g., 10 mA) to the cell.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The total charge passed should be approximately 0.5 F/mol.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-(2'-(trifluoromethyl)phenyl)ethanol.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This is a general protocol for the CBS reduction of aromatic ketones, which is highly effective for trifluoromethyl ketones.[5][6][7][8]

Materials:

  • 2'-(Trifluoromethyl)acetophenone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 equivalents).

  • Slowly add the BH₃·THF solution (e.g., 0.6 equivalents) dropwise to the catalyst solution and stir for 10-15 minutes.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve 2'-(trifluoromethyl)acetophenone (1.0 equivalent) in anhydrous THF.

  • Add the ketone solution dropwise to the cold catalyst-borane complex solution over 30-60 minutes.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add saturated aqueous NaHCO₃ solution and stir for 30 minutes.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Protocol 3: Biocatalytic Reduction with a Ketoreductase (KRED)

This protocol outlines a general procedure for the biocatalytic reduction of a substituted acetophenone using a ketoreductase with a cofactor regeneration system.[11][12][13]

Materials:

  • 2'-(Trifluoromethyl)acetophenone

  • Ketoreductase (KRED) enzyme (lyophilized powder or whole cells expressing the KRED)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺) or nicotinamide adenine dinucleotide (NAD⁺)

  • Cofactor regeneration system:

    • Option A: Glucose and Glucose Dehydrogenase (GDH)

    • Option B: Isopropanol

  • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)

Procedure:

  • In a reaction vessel, prepare the buffer solution.

  • Add NADP⁺ (or NAD⁺) to a final concentration of e.g., 1 mM.

  • Add the components of the cofactor regeneration system:

    • Option A: Add glucose (e.g., 1.1 equivalents) and GDH (e.g., 5-10 U/mL).

    • Option B: Use isopropanol as a co-solvent (e.g., 5-10% v/v).

  • Add the KRED enzyme to the desired loading (e.g., 1-5 mg/mL of lyophilized powder or an appropriate amount of whole cells).

  • Dissolve 2'-(trifluoromethyl)acetophenone in a minimal amount of a water-miscible co-solvent like DMSO, if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Once the reaction has reached the desired conversion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether - MTBE) for extraction.

  • Separate the organic layer. The aqueous layer may be extracted again to ensure complete product recovery.

  • Combine the organic extracts, dry over a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • If necessary, purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

The following diagrams illustrate the general workflow and a key reaction mechanism.

Stereoselective_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Substrate & Reagents start->reagents setup Combine in Reactor under Controlled Conditions reagents->setup catalyst Prepare Catalyst/Enzyme Solution catalyst->setup reaction Stir/Agitate at Specific Temperature setup->reaction monitoring Monitor Progress (TLC/GC/HPLC) reaction->monitoring monitoring->reaction Continue quench Quench Reaction monitoring->quench Complete extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, MS) purification->analysis ee_det Determine Enantiomeric Excess (Chiral HPLC/GC) analysis->ee_det end Final Product ee_det->end

Caption: General experimental workflow for a typical stereoselective reduction of 2'-(trifluoromethyl)acetophenone.

CBS_Reduction_Mechanism reagents (S)-CBS Catalyst + BH₃·THF complex Catalyst-Borane Complex Lewis Acid-Base Adduct reagents->complex Activation ketone_coordination Ketone Coordination Steric Control complex->ketone_coordination + Ketone transition_state Six-membered Transition State Hydride Transfer ketone_coordination->transition_state Face-selective product_release Product-Borane Complex + Chiral Alcohol (after work-up) transition_state->product_release Reduction

Caption: Simplified logical flow of the Corey-Bakshi-Shibata (CBS) reduction mechanism.

References

Application Notes and Protocols for the Preparation of Enantiopure 1-[2-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure 1-[2-(trifluoromethyl)phenyl]ethanol is a valuable chiral building block in the synthesis of pharmaceuticals, particularly as a key intermediate for Plk1 inhibitors. This document provides detailed application notes and experimental protocols for the preparation of enantiopure (S)- and (R)-1-[2-(trifluoromethyl)phenyl]ethanol. The primary methods covered are biocatalytic asymmetric reduction of the corresponding ketone, 2'-(trifluoromethyl)acetophenone, and purification of the resulting chiral alcohol. These protocols are designed to offer reliable and reproducible methods for obtaining this important chiral intermediate with high enantiomeric purity.

Introduction

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a chiral molecule is often associated with a single enantiomer. This compound is a key chiral intermediate in the synthesis of various biologically active molecules. The stereocenter at the carbinol carbon makes the development of efficient and highly selective methods for its preparation a significant area of research. The primary routes to enantiopure this compound involve the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone, and the resolution of the racemic alcohol. Biocatalytic methods are particularly attractive due to their high enantioselectivity, mild reaction conditions, and environmentally friendly nature.

Biocatalytic Asymmetric Reduction of 2'-(Trifluoromethyl)acetophenone

The most direct approach to enantiopure this compound is the asymmetric reduction of 2'-(trifluoromethyl)acetophenone. Whole-cell biocatalysis has proven to be a highly effective method for this transformation, offering excellent enantioselectivity.

(S)-1-[2-(Trifluoromethyl)phenyl]ethanol via Whole-Cell Bioreduction with Geotrichum silvicola ZJPH1811

A novel fungal isolate, Geotrichum silvicola ZJPH1811, has been identified as an efficient biocatalyst for the asymmetric reduction of 2'-(trifluoromethyl)acetophenone to (S)-1-[2-(trifluoromethyl)phenyl]ethanol with high enantiomeric excess.[1] To overcome substrate inhibition and enhance productivity, a deep eutectic solvent (DES)/cyclodextrin-containing system has been developed.[1]

Quantitative Data Summary

BiocatalystCo-solvent SystemSubstrate Loading (mM)Yield (%)Enantiomeric Excess (ee) (%)Reference
Geotrichum silvicola ZJPH1811Buffer15~35>99.2[1]
Geotrichum silvicola ZJPH1811Choline Acetate/Cysteine (ChAc/Cys) - Methylated-β-Cyclodextrin (MCD)100~85>99.2[1]

Experimental Protocol

1. Cultivation of Geotrichum silvicola ZJPH1811:

  • Inoculate G. silvicola ZJPH1811 into a 250 mL flask containing 50 mL of sterile culture medium (glucose 20 g/L, peptone 10 g/L, yeast extract 5 g/L, NaCl 5 g/L, pH 6.0).

  • Incubate at 28°C with shaking at 180 rpm for 48 hours.

  • Harvest the cells by centrifugation at 8000 rpm for 10 minutes.

  • Wash the cell pellet twice with sterile saline solution.

2. Asymmetric Reduction in DES/Cyclodextrin System:

  • In a 50 mL flask, prepare the reaction mixture containing:

    • 10 mL of phosphate buffer (100 mM, pH 7.0)

    • Choline acetate/cysteine (ChAc/Cys) deep eutectic solvent

    • Methylated-β-cyclodextrin (MCD)

    • G. silvicola ZJPH1811 wet cells (e.g., 200 g/L)

    • Glucose as a co-substrate

    • 2'-(Trifluoromethyl)acetophenone (100 mM)

  • Incubate the reaction mixture at 30°C with shaking at 200 rpm for a specified time (e.g., 24-48 hours).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by chiral HPLC.

3. Product Extraction and Analysis:

  • After the reaction, extract the mixture with an equal volume of ethyl acetate.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Analyze the crude product for yield and enantiomeric excess using chiral HPLC.

Workflow Diagram

Biocatalytic_Reduction_Workflow Workflow for Biocatalytic Reduction cluster_culture Cell Culture cluster_reaction Asymmetric Reduction cluster_downstream Downstream Processing Inoculation Inoculation of G. silvicola Incubation Incubation (28°C, 48h) Inoculation->Incubation Harvesting Cell Harvesting (Centrifugation) Incubation->Harvesting Washing Cell Washing Harvesting->Washing ReactionSetup Reaction Setup: - Washed Cells - Buffer with DES/MCD - Substrate & Co-substrate Washing->ReactionSetup Bioreduction Bioreduction (30°C, 24-48h) ReactionSetup->Bioreduction Monitoring Reaction Monitoring (HPLC) Bioreduction->Monitoring Extraction Product Extraction (Ethyl Acetate) Monitoring->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Analysis Final Product Analysis (Chiral HPLC) Concentration->Analysis

Caption: Workflow for the biocatalytic reduction of 2'-(trifluoromethyl)acetophenone.

Purification of Enantiopure this compound

After the synthesis, the enantiomerically enriched alcohol needs to be purified to achieve high chemical and optical purity.

Chiral HPLC Analysis

The enantiomeric excess of this compound can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based columns are generally effective for the separation of trifluoromethyl-substituted alcohols.[2]

General Analytical Protocol

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 210-254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Logical Diagram for Chiral HPLC Method Development

Chiral_HPLC_Method_Dev Chiral HPLC Method Development Logic Start Start: Racemic Standard of This compound ColumnScreening Screen Chiral Columns (e.g., Amylose-based, Cellulose-based) Start->ColumnScreening MobilePhaseScreening Screen Mobile Phases (Normal, Polar Organic, Reversed) ColumnScreening->MobilePhaseScreening Optimization Optimize Mobile Phase Composition (e.g., Hexane/IPA ratio) MobilePhaseScreening->Optimization FlowTempOptimization Optimize Flow Rate and Temperature Optimization->FlowTempOptimization Validation Method Validation (Resolution, Linearity, etc.) FlowTempOptimization->Validation Analysis Analysis of Enantioenriched Sample Validation->Analysis

Caption: Logical flow for developing a chiral HPLC method.

Conclusion

The preparation of enantiopure this compound is effectively achieved through biocatalytic asymmetric reduction. The use of whole-cell biocatalysts like Geotrichum silvicola provides a green and highly enantioselective route to the (S)-enantiomer. Further purification by standard techniques can yield the final product with high chemical and optical purity, suitable for applications in pharmaceutical synthesis. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

Application Notes and Protocols for the Synthesis of CNS Active Compounds Using 1-[2-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced lipophilicity, and better binding affinity. The trifluoromethyl (CF₃) group, in particular, is a highly sought-after substituent in the design of Central Nervous System (CNS) active compounds due to its strong electron-withdrawing nature and its ability to increase blood-brain barrier permeability. 1-[2-(Trifluoromethyl)phenyl]ethanol is a key chiral building block that serves as a versatile precursor for a variety of CNS-active scaffolds. Its utility lies in the facile conversion of the hydroxyl group into various functionalities, allowing for the construction of diverse molecular architectures.

This document provides detailed protocols for the derivatization of this compound to generate key intermediates for the synthesis of novel CNS drug candidates, including potential neuroprotective agents and precursors for psychoactive compounds.

Key Applications in CNS Drug Discovery

The 1-[2-(trifluoromethyl)phenyl]ethyl moiety is a valuable pharmacophore for several reasons:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile for drug candidates.

  • Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier and reach its target in the CNS.

  • Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, potentially improving the potency and selectivity of a compound for its biological target. For instance, it has been successfully used as a bioisosteric replacement for the aliphatic nitro group in CB1 receptor positive allosteric modulators.[1][2][3]

  • Conformational Effects: The steric bulk and electronic properties of the trifluoromethyl group can influence the conformation of a molecule, locking it into a bioactive conformation.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Ether for Neuroprotective Agents via Williamson Ether Synthesis

This protocol is adapted from the synthesis of analogous neuroprotective compounds and describes the coupling of (R)-1-[2-(trifluoromethyl)phenyl]ethanol with a suitable heterocyclic partner.[4]

Reaction Scheme:

G A 1. (R)-1-[2-(Trifluoromethyl)phenyl]ethanol + NaH B 2. Formation of Sodium Alkoxide Intermediate A->B Deprotonation C 3. Addition of Azetidine-3-yl Tosylate B->C Etherification D 4. SN2 Reaction C->D Etherification E 5. (R)-3-((1-(2-(Trifluoromethyl)phenyl)ethyl)oxy)azetidine D->E Etherification

Caption: Williamson Ether Synthesis Workflow.

Materials:

  • (R)-1-[2-(Trifluoromethyl)phenyl]ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1-(tert-Butoxycarbonyl)azetidin-3-yl 4-methylbenzenesulfonate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of (R)-1-[2-(trifluoromethyl)phenyl]ethanol (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of 1-(tert-butoxycarbonyl)azetidin-3-yl 4-methylbenzenesulfonate (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material1.0 g (5.26 mmol)
Sodium Hydride0.25 g (6.31 mmol)
Azetidine Tosylate1.95 g (5.79 mmol)
Reaction Time16 hours
Yield ~75-85%
Purity (by HPLC)>98%
Protocol 2: Functional Group Diversification via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol and introducing a variety of nucleophiles. This allows for the synthesis of a wide array of derivatives from a single chiral alcohol precursor.[5][6][7]

General Reaction Scheme:

G A 1. This compound + PPh3 + Nucleophile B 2. Cooled to 0 °C A->B C 3. Dropwise addition of DIAD B->C D 4. Formation of Oxyphosphonium Salt C->D E 5. SN2 attack by Nucleophile D->E F 6. Inverted Product E->F

Caption: Mitsunobu Reaction Workflow.

Materials:

  • This compound (can be racemic or a single enantiomer)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Nucleophile (e.g., phthalimide, diphenylphosphoryl azide (DPPA), p-nitrobenzoic acid)

Procedure:

  • Dissolve this compound (1.0 eq), triphenylphosphine (1.5 eq), and the chosen nucleophile (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by crystallization from a suitable solvent system (e.g., diethyl ether/hexanes).

Example Nucleophiles and Products:

NucleophileProduct TypePotential CNS Application
PhthalimideProtected AminePrecursor to primary amines for coupling to various scaffolds.
DPPAAzideCan be reduced to the corresponding amine.
p-Nitrobenzoic AcidEsterCan be hydrolyzed to the inverted alcohol.
N-Boc-piperazinePiperazine derivativeDirect incorporation of a common CNS pharmacophore.

Quantitative Data (Hypothetical for Phthalimide Nucleophile):

ParameterValue
Starting Alcohol1.0 g (5.26 mmol)
Triphenylphosphine2.07 g (7.89 mmol)
Phthalimide1.16 g (7.89 mmol)
DIAD1.56 mL (7.89 mmol)
Reaction Time8 hours
Yield ~80-90%
Purity (by NMR)>95%
Protocol 3: Synthesis of 1-[2-(Trifluoromethyl)phenyl]ethanamine

Chiral amines are critical intermediates in the synthesis of many CNS-active drugs. This protocol describes a two-step synthesis of the amine from the corresponding alcohol via an azide intermediate generated from a Mitsunobu reaction.

Reaction Scheme:

G cluster_0 Step 1: Mitsunobu Azidation cluster_1 Step 2: Staudinger Reduction A 1. This compound + PPh3 + DPPA B 2. Addition of DIAD A->B C 3. Azide Intermediate B->C D 4. Azide Intermediate + PPh3 C->D E 5. Formation of Aza-ylide D->E F 6. Hydrolysis E->F G 7. 1-[2-(Trifluoromethyl)phenyl]ethanamine F->G

Caption: Synthesis of Amine from Alcohol.

Materials:

  • Product from Mitsunobu reaction with DPPA (azide intermediate)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

Step 1: Azide Formation

  • Follow Protocol 2 using diphenylphosphoryl azide (DPPA) as the nucleophile to synthesize the azide intermediate. Isolate and purify the azide by column chromatography.

Step 2: Staudinger Reduction

  • Dissolve the purified azide intermediate (1.0 eq) in THF.

  • Add triphenylphosphine (1.1 eq) to the solution at room temperature. Nitrogen gas will be evolved.

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • Add water (5 eq) to the reaction mixture and heat to 50 °C for 3 hours to hydrolyze the intermediate phosphazene.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.

  • Acidify the aqueous residue with 1M HCl and wash with diethyl ether to remove triphenylphosphine oxide.

  • Basify the aqueous layer with 2M NaOH and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the desired amine.

Quantitative Data (Hypothetical for Staudinger Reduction):

ParameterValue
Starting Azide1.0 g (4.36 mmol)
Triphenylphosphine1.25 g (4.80 mmol)
Reaction Time6 hours (total)
Yield ~85-95%
Purity (by GC-MS)>98%

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-[2-(trifluoromethyl)phenyl]ethanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 2-(trifluoromethyl)benzaldehyde, or the addition of 2-(trifluoromethyl)phenylmagnesium bromide to acetaldehyde.

  • Asymmetric Reduction of 2'-(trifluoromethyl)acetophenone: This is the preferred method for obtaining enantiomerically pure this compound. It involves the reduction of the corresponding ketone using chemical catalysts (e.g., chiral oxazaborolidines like the Corey-Bakshi-Shibata catalyst) or biocatalysts (e.g., specific enzymes or whole-cell systems).[1]

Q2: Why are anhydrous conditions so critical for the Grignard reaction?

A2: Grignard reagents are potent nucleophiles and extremely strong bases. They react readily with protic solvents or any source of acidic protons, such as water. This acid-base reaction is typically much faster than the desired addition to the carbonyl group. If moisture is present, it will quench the Grignard reagent, converting it to an inactive alkane and significantly reducing the yield of the desired alcohol.[2] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used throughout the experiment.[3]

Q3: What is the main advantage of using an asymmetric reduction method?

A3: The primary advantage of asymmetric reduction is the ability to selectively synthesize one enantiomer of the chiral alcohol, this compound. This is crucial in pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. Asymmetric reduction methods, when optimized, can provide high enantiomeric excess (ee), leading to a product that is significantly enriched in the desired stereoisomer.[1]

Q4: How can I purify the final product to improve its chemical and optical purity?

A4: Purification of this compound can be achieved through standard laboratory techniques. For chemical purity, distillation (simple or fractional) is often employed to remove solvent and other volatile impurities. To enhance optical purity, recrystallization is a highly effective method. A crude product with an initial optical purity in the range of 90-98%ee can be significantly improved by recrystallizing from an aliphatic hydrocarbon solvent like n-heptane.

Troubleshooting Guides

Route 1: Grignard Synthesis of this compound
Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Failure to initiate the Grignard reaction: The surface of the magnesium metal may be coated with an oxide layer, preventing the reaction from starting.Activate the magnesium surface by gently crushing a few turnings with a dry glass rod. A small crystal of iodine can also be added to etch the surface. As a last resort, adding a small amount of a pre-formed Grignard reagent can initiate the reaction.
Presence of moisture: Water in the glassware, solvent, or starting materials will quench the Grignard reagent.Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF). Ensure starting materials are dry.
Side reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl/aryl halide to form a biphenyl byproduct. This is favored by higher concentrations of the halide and elevated temperatures.[4]Add the alkyl/aryl halide solution dropwise to the magnesium suspension to maintain a low concentration. Control the reaction temperature to avoid excessive heat.
Formation of a White Precipitate Before Adding the Carbonyl Compound Reaction with atmospheric oxygen: Grignard reagents can react with oxygen to form hydroperoxides and other oxidation byproducts.Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Product is a complex mixture Reaction with the trifluoromethyl group: While generally stable, under harsh conditions, the Grignard reagent could potentially interact with the trifluoromethyl group, leading to side products.Use mild reaction conditions and avoid prolonged heating.
Route 2: Asymmetric Reduction of 2'-(trifluoromethyl)acetophenone
Issue Potential Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (ee) Suboptimal reaction temperature: Temperature is a critical parameter for enantioselectivity. Higher temperatures often lead to lower ee.Lower the reaction temperature. For CBS reductions, temperatures as low as -78°C can be beneficial.[5]
Incorrect catalyst loading: The amount of chiral catalyst can influence the enantioselectivity.Optimize the catalyst loading. Typically, 5-10 mol% is a good starting point for CBS reductions.[5]
Aging or decomposition of the catalyst: Chiral catalysts, especially oxazaborolidines, can be sensitive to air and moisture, leading to reduced activity and selectivity.Use a freshly prepared or properly stored catalyst. In-situ generation of the catalyst can sometimes provide better results.[6]
Low Conversion/Slow Reaction Rate Catalyst deactivation: Impurities in the substrate or solvent can poison the catalyst.Purify the 2'-(trifluoromethyl)acetophenone and use high-purity, anhydrous solvents.
Insufficient reducing agent: The stoichiometry of the borane source is crucial for complete reduction.Use a slight excess of the borane reagent (e.g., BH₃·THF or BH₃·SMe₂).
Inadequate mixing: In heterogeneous biocatalytic reactions, poor mixing can limit the mass transfer of the substrate to the cells.Optimize the agitation speed (rpm) for whole-cell reductions.
Formation of Byproducts Over-reduction: In some cases, prolonged reaction times or harsh conditions can lead to the reduction of the aromatic ring or other functional groups.Monitor the reaction progress by TLC or GC and quench the reaction upon completion.
Dehalogenation: In biocatalytic reductions, some microorganisms may possess enzymes that can lead to dehalogenation of the substrate.[7]Screen different microorganisms or use isolated enzymes to avoid this side reaction.

Data Presentation

Table 1: Optimization of Biocatalytic Reduction of 3'-(trifluoromethyl)acetophenone
ParameterConditionYield (%)Reference
pH 6.0~60[8]
7.0~85[8]
7.5~95 [8]
8.0~80[8]
Temperature (°C) 20~70[8]
25~85[8]
30~95 [8]
35~80[8]
40~60[8]

Note: Data is for the 3-trifluoromethyl analog, but provides a good starting point for optimizing the reduction of the 2-trifluoromethyl isomer.

Table 2: Performance of CBS Catalysts in the Reduction of Various Ketones
SubstrateCatalyst (mol%)Reducing AgentSolventTemp (°C)Yield (%)ee (%)Reference
Acetophenone(S)-Me-CBS (10)BH₃·THFTHF239897 (R)[5]
2'-Fluoroacetophenone(S)-Me-CBS (10)BH₃·DEAToluene259596 (R)[5]
α,α,α-TrifluoroacetophenoneElectronically tuned-CBSBH₃up to 90[8]

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (optional)

  • 2-Bromobenzotrifluoride

  • Anhydrous diethyl ether or THF

  • Acetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask. Add a single crystal of iodine if activation is needed.

    • Prepare a solution of 2-bromobenzotrifluoride in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the 2-bromobenzotrifluoride solution to the magnesium. Gentle warming with a heat gun may be necessary to initiate the reaction.

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 2-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Prepare a solution of acetaldehyde in anhydrous diethyl ether in the dropping funnel.

    • Add the acetaldehyde solution dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous NH₄Cl solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by distillation.

Protocol 2: Asymmetric Reduction of 2'-(trifluoromethyl)acetophenone using a CBS Catalyst

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • 2'-(trifluoromethyl)acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (5-10 mol%).

  • Reduction:

    • Cool the catalyst solution to the desired temperature (e.g., 0°C to -78°C).

    • Slowly add the BH₃·THF solution to the catalyst and stir for 10-15 minutes.

    • Add a solution of 2'-(trifluoromethyl)acetophenone in anhydrous THF dropwise over 30 minutes.

    • Stir the reaction at the same temperature until complete, monitoring by TLC or GC.

  • Quenching and Work-up:

    • Slowly add methanol to quench the excess borane.

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl and stir for 30 minutes.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware mg Add Mg turnings start->mg reagent_prep Prepare 2-bromobenzotrifluoride in anhydrous ether mg->reagent_prep initiate Initiate Grignard formation reagent_prep->initiate add_reagent Dropwise addition of 2-bromobenzotrifluoride initiate->add_reagent reflux Reflux to complete Grignard formation add_reagent->reflux cool Cool to 0°C reflux->cool add_aldehyde Dropwise addition of acetaldehyde cool->add_aldehyde rt_stir Stir at room temperature add_aldehyde->rt_stir quench Quench with NH4Cl (aq) rt_stir->quench extract Extract with ether quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Purify by distillation concentrate->purify

Caption: Workflow for the Grignard synthesis of this compound.

Asymmetric_Reduction_Workflow cluster_setup Setup cluster_reduction Reduction cluster_workup Work-up & Purification start Flame-dried flask under N2 add_catalyst Add CBS catalyst start->add_catalyst cool Cool to desired temperature add_catalyst->cool add_borane Add BH3·THF solution cool->add_borane stir1 Stir for 10-15 min add_borane->stir1 add_ketone Dropwise addition of 2'-(trifluoromethyl)acetophenone stir1->add_ketone stir2 Stir until completion add_ketone->stir2 quench Quench with methanol stir2->quench workup Aqueous work-up quench->workup extract Extract workup->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify

Caption: Workflow for the asymmetric reduction of 2'-(trifluoromethyl)acetophenone.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_ee Low Enantioselectivity Troubleshooting start Low Yield or Low Enantioselectivity? check_conditions Check Reaction Conditions start->check_conditions Low Yield optimize_temp Optimize Temperature start->optimize_temp Low ee check_reagents Check Reagent Quality check_conditions->check_reagents check_side_reactions Investigate Side Reactions check_reagents->check_side_reactions solution solution check_side_reactions->solution Optimized Protocol optimize_catalyst Optimize Catalyst Loading/Purity optimize_temp->optimize_catalyst optimize_solvent Optimize Solvent optimize_catalyst->optimize_solvent optimize_solvent->solution

Caption: A logical troubleshooting guide for optimizing the synthesis.

References

Technical Support Center: Purification of 1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-[2-(trifluoromethyl)phenyl]ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: Impurities can arise from various sources, including the starting materials, side reactions during synthesis, and degradation. Common impurities may include:

  • Enantiomeric Impurity: The undesired enantiomer of this compound.

  • Unreacted Starting Material: Residual 2'-(trifluoromethyl)acetophenone.

  • Isomeric Byproducts: Positional isomers that may form depending on the synthetic route.

  • Solvent and Reagent Residues: Traces of solvents or reagents used in the synthesis and purification steps.[1]

  • Degradation Products: Products formed from the decomposition of the target molecule, potentially due to high temperatures or reactive reagents.

Q2: Which methods are most effective for improving the chemical purity of this compound?

A2: For enhancing chemical purity by removing non-enantiomeric impurities, distillation is a highly effective technique. Both simple and fractional distillation under reduced pressure can significantly increase the purity of the final product.[2]

Q3: How can I improve the optical purity (enantiomeric excess) of my this compound?

A3: To enhance the optical purity, several methods can be employed:

  • Recrystallization: Crystallization from an aliphatic hydrocarbon solvent, such as n-heptane, has been shown to be effective in enriching the desired enantiomer.[2]

  • Chiral Resolution: This involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent (e.g., tartaric acid derivatives, chiral amines).[3][4] The resulting diastereomers can then be separated by crystallization due to their different solubilities.[3]

  • Preparative Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate the enantiomers. Polysaccharide-based chiral stationary phases are often effective for this class of compounds.[5]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Useful for determining chemical purity.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC): The standard method for determining optical purity (enantiomeric excess).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities.[1][2]

  • Mass Spectrometry (MS): Often coupled with GC or LC (GC-MS, LC-MS) to identify unknown impurities by their mass-to-charge ratio.[1]

Troubleshooting Guides

Low Chemical Purity After Initial Synthesis
Symptom Possible Cause Suggested Solution
Presence of starting material and other volatile impurities in GC analysis.Incomplete reaction or inefficient initial work-up.Subject the crude product to fractional distillation under reduced pressure.[2]
Multiple unexpected peaks in the NMR spectrum.Formation of side products or presence of non-volatile impurities.Consider purification by flash column chromatography on silica gel before proceeding to distillation or crystallization.
Low Optical Purity (Enantiomeric Excess)
Symptom Possible Cause Suggested Solution
Chiral HPLC analysis shows a nearly racemic mixture.The asymmetric synthesis method has low enantioselectivity.Implement a purification step specifically designed to separate enantiomers, such as recrystallization from a suitable solvent or classical chiral resolution via diastereomeric salt formation.[2][3]
Optical purity does not improve significantly after a single recrystallization.The solubility difference between the enantiomers in the chosen solvent is not large enough for efficient enrichment.Screen different crystallization solvents or solvent mixtures. Alternatively, consider classical chiral resolution with different resolving agents.[4]

Experimental Protocols & Data

Purification by Recrystallization

This protocol is based on a method for improving the optical purity of optically active 1-(2-trifluoromethylphenyl)ethanol.[2]

Methodology:

  • Dissolve the crude this compound (e.g., 50 g with 95.9% ee) in an aliphatic hydrocarbon solvent such as n-heptane (e.g., 150 mL).

  • Heat the mixture (e.g., to 40°C) to ensure complete dissolution.

  • Cool the solution with stirring (e.g., to 2°C over 30 minutes).

  • Age the cooled solution at this temperature for a set period (e.g., 1 hour) to allow for crystal formation.

  • Collect the deposited crystals by filtration.

  • Wash the crystals with a small amount of cold solvent and dry them.

Quantitative Data Summary:

ParameterBefore PurificationAfter Recrystallization
Optical Purity (% ee)95.9%>98%
Chemical Purity (%)97.7%Not specified
Recovery-High

Data adapted from EP 2248795 A1.[2]

Purification by Distillation

This protocol is suitable for improving the chemical purity of this compound.[2]

Methodology:

  • Place the crude product in a distillation flask.

  • Connect the flask to a distillation apparatus suitable for vacuum distillation.

  • Reduce the pressure (e.g., to 1.8 kPa).

  • Heat the flask to the boiling point of the compound at the reduced pressure (e.g., 82-85°C).

  • Collect the fraction that distills over in the expected temperature range.

Quantitative Data Summary:

ParameterCrude ProductAfter Fractional Distillation
Gas-Chromatographic Purity (%)99.2%99.7%
Recovery (%)-90%

Data adapted from EP 2248795 A1.[2]

Visualized Workflows

G Workflow for Purification by Recrystallization A Dissolve Crude Product in n-Heptane B Heat to 40°C to Ensure Dissolution A->B C Cool to 2°C over 30 minutes B->C D Age at 2°C for 1 hour C->D E Filter to Collect Crystals D->E F Wash and Dry Crystals E->F G High Purity Product F->G

Caption: Workflow for the purification of this compound by recrystallization.

G Workflow for Purification by Fractional Distillation A Charge Crude Product to Distillation Flask B Reduce Pressure (e.g., 1.8 kPa) A->B C Heat to Boiling Point (82-85°C) B->C D Collect Distillate Fraction C->D E High Purity Product D->E G General Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve Sample in Mobile Phase (approx. 1 mg/mL) B Inject Sample onto Chiral Stationary Phase A->B C Elute with Mobile Phase (e.g., n-Hexane/Isopropanol) B->C D Detect with UV Detector (210-254 nm) C->D E Identify Enantiomer Peaks D->E F Calculate Enantiomeric Excess (% ee) E->F

References

Technical Support Center: Synthesis of 1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-[2-(trifluoromethyl)phenyl]ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides organized by synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two primary and most frequently employed synthetic routes for this compound are:

  • Reduction of 2'-(trifluoromethyl)acetophenone: This involves the reduction of the ketone functionality to a secondary alcohol using various reducing agents.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction utilizes a Grignard reagent derived from a 2-(trifluoromethyl)phenyl halide, which then reacts with an appropriate aldehyde.

Q2: I am observing a low yield in my reaction. What are the general potential causes?

Low yields can arise from several factors common to many organic syntheses. Before delving into specifics for each reaction type, consider these general points:

  • Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are pure and dry. Inaccurate weighing or calculation of stoichiometry can significantly impact the yield.

  • Reaction Conditions: Temperature, reaction time, and mixing are critical parameters. Deviations from optimal conditions can lead to incomplete reactions or the formation of side products.

  • Workup and Purification: Product loss can occur during extraction, washing, and purification steps. Ensure proper phase separation and minimize transfers.

Troubleshooting Guide: Reduction of 2'-(Trifluoromethyl)acetophenone

This method is popular due to the commercial availability of the starting ketone. The primary challenge is achieving complete and clean conversion to the desired alcohol.

Issue 1: Incomplete reaction with significant starting material remaining.

Possible Causes and Solutions:

  • Insufficient Reducing Agent: While stoichiometry may seem straightforward, the activity of hydride reagents can diminish over time due to exposure to moisture.

    • Solution: Use a freshly opened bottle of the reducing agent or titrate to determine its activity. It is common practice to use a slight excess of the reducing agent.

  • Suboptimal Reaction Temperature: Low temperatures can slow down the reaction rate, leading to incomplete conversion within the allotted time.

    • Solution: While some reductions are performed at 0 °C to control exothermicity, allowing the reaction to slowly warm to room temperature can help drive it to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Poor Solubility: The ketone may not be fully dissolved in the chosen solvent, limiting its availability to the reducing agent.

    • Solution: Ensure the starting material is fully dissolved before adding the reducing agent. If solubility is an issue, consider a different solvent system.

Issue 2: Formation of unexpected byproducts.

While the reduction of 2'-(trifluoromethyl)acetophenone with mild reducing agents like sodium borohydride is generally a clean reaction, side reactions can occur, particularly with more reactive reagents or under different conditions.

  • Side Reaction: Oppenauer Oxidation (in MPV Reduction)

    • Description: The Meerwein-Ponndorf-Verley (MPV) reduction is a reversible reaction. If the acetone byproduct is not removed, the reverse reaction, known as the Oppenauer oxidation, can occur, leading to an equilibrium mixture of starting material and product.

    • Prevention: Use a large excess of the sacrificial alcohol (e.g., isopropanol) and remove the acetone byproduct by distillation as it forms to drive the equilibrium towards the product.

  • Side Reaction: Aldol Condensation

    • Description: Under strongly basic conditions, enolizable ketones can undergo self-condensation. While 2'-(trifluoromethyl)acetophenone is not highly prone to this, it can be a minor pathway with certain base-catalyzed reduction methods.

    • Prevention: Opt for neutral or mildly basic reduction conditions. If a basic system is necessary, maintain low temperatures to disfavor the condensation reaction.

Quantitative Data: Reduction of 2'-(Trifluoromethyl)acetophenone
Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Side ProductsReference
NaBH₄Methanol/Ethanol0 to RT1-2>95Unreacted starting material[General Knowledge]
LiAlH₄THF/Diethyl Ether0 to RT1>98Minimal[General Knowledge]
Al(Oi-Pr)₃IsopropanolReflux4-885-95Unreacted starting material (due to equilibrium)[General Knowledge]

Note: Yields are highly dependent on specific reaction conditions and purification methods.

Experimental Protocol: Reduction of 2'-(Trifluoromethyl)acetophenone with Sodium Borohydride
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-(trifluoromethyl)acetophenone (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the mixture.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify further by column chromatography if necessary.

Troubleshooting Workflow: Reduction of 2'-(Trifluoromethyl)acetophenone

G start Low Yield or Incomplete Reaction check_reagent Check Purity and Activity of Reducing Agent start->check_reagent check_conditions Verify Reaction Temperature and Time start->check_conditions check_workup Review Workup and Purification Procedure start->check_workup reagent_impure Reagent Impure/ Inactive? check_reagent->reagent_impure conditions_suboptimal Conditions Suboptimal? check_conditions->conditions_suboptimal workup_loss Product Loss During Workup? check_workup->workup_loss reagent_impure->conditions_suboptimal No use_new_reagent Use Fresh Reagent/ Increase Stoichiometry reagent_impure->use_new_reagent Yes conditions_suboptimal->workup_loss No optimize_conditions Optimize Temperature and Reaction Time conditions_suboptimal->optimize_conditions Yes improve_workup Refine Extraction and Purification Technique workup_loss->improve_workup Yes

Caption: Troubleshooting workflow for the reduction of 2'-(trifluoromethyl)acetophenone.

Troubleshooting Guide: Grignard Reaction

This route involves the preparation of a Grignard reagent from a 2-(trifluoromethyl)phenyl halide, followed by reaction with an appropriate aldehyde (e.g., acetaldehyde). The main challenges are the successful formation of the Grignard reagent and the prevention of side reactions.

Issue 1: Grignard reaction fails to initiate.

Possible Causes and Solutions:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents.

  • Inactive Magnesium Surface: Magnesium turnings can have an oxide layer that prevents the reaction from starting.

    • Solution: Activate the magnesium by crushing the turnings in the flask, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.

  • Impure Aryl Halide: The starting halide may contain impurities that inhibit the reaction.

    • Solution: Purify the aryl halide by distillation before use.

Issue 2: Low yield of the desired alcohol with formation of a significant byproduct.
  • Side Reaction: Wurtz Coupling

    • Description: This is the most common side reaction in Grignard reagent formation. The newly formed Grignard reagent reacts with a molecule of the unreacted aryl halide to form a biaryl byproduct.[1]

    • Prevention:

      • Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors its reaction with magnesium over the already formed Grignard reagent.[2]

      • Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid overheating, which can accelerate the Wurtz coupling reaction.[2]

      • Solvent Choice: The choice of solvent can influence the rate of Wurtz coupling. Diethyl ether is often a good choice to minimize this side reaction.[2]

Quantitative Data: Grignard Synthesis Side Products
SolventTemperature (°C)Addition RateExpected Yield (%)Wurtz Coupling Byproduct (%)Reference
Diethyl EtherRefluxSlow80-90<10[2]
THFRefluxSlow75-8510-15[2]
Diethyl EtherRefluxFast50-60>20[2]

Note: Data is illustrative and can vary based on the specific halide and reaction scale.

Experimental Protocol: Grignard Synthesis of this compound
  • Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) in the flask.

  • Initiation: Add a small crystal of iodine and gently warm the flask under a nitrogen atmosphere until the iodine color disappears. Allow to cool.

  • Grignard Formation: Add a solution of 2-bromobenzotrifluoride (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium and wait for the reaction to initiate (cloudiness, gentle reflux). Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.

  • Reaction with Aldehyde: After the Grignard reagent formation is complete, cool the solution to 0 °C. Add a solution of acetaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

  • Quenching: After the addition is complete, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Workup: Extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Reaction Pathways: Main vs. Side Reaction in Grignard Synthesis

G cluster_main Desired Reaction Pathway cluster_side Wurtz Coupling Side Reaction Aryl_Halide 2-Br-C₆H₄-CF₃ Grignard 2-CF₃-C₆H₄-MgBr Aryl_Halide->Grignard Mg, Ether Product This compound Grignard->Product + CH₃CHO, then H₃O⁺ Aldehyde CH₃CHO Grignard2 2-CF₃-C₆H₄-MgBr Wurtz_Product Biaryl Byproduct Grignard2->Wurtz_Product + 2-Br-C₆H₄-CF₃ Aryl_Halide2 2-Br-C₆H₄-CF₃

Caption: Competing reaction pathways in the Grignard synthesis.

References

Technical Support Center: Enantioselective Synthesis of 1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving enantioselectivity in the synthesis of 1-[2-(trifluoromethyl)phenyl]ethanol. This chiral alcohol is a critical building block in the synthesis of various pharmaceutical compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues encountered during the synthesis.

Issue 1: Low Enantiomeric Excess (% ee)

Question: My asymmetric reduction of 2'-(trifluoromethyl)acetophenone is yielding the desired alcohol but with a low enantiomeric excess. What are the potential causes and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can originate from several factors.[1] A systematic approach is essential for troubleshooting.

Potential Causes & Corrective Actions:

  • Suboptimal Catalyst System: The choice of catalyst, ligand, and any additives is paramount for achieving high enantioselectivity.

    • Action: Screen a variety of chiral catalysts. Ruthenium (II) complexes with chiral diphosphine and diamine ligands are effective in asymmetric transfer hydrogenation (ATH).[2][3] Biocatalysis using ketoreductases (KREDs) or whole-cell systems often provides excellent enantioselectivity (>99% ee) under mild conditions.[4][5][6]

  • Incorrect Reaction Temperature: Temperature control is critical; even minor fluctuations can negatively impact enantioselectivity.[7][8]

    • Action: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[8] Run a series of experiments at different temperatures to identify the optimum.[7]

  • Presence of Impurities (Air or Moisture): Many organometallic catalysts, especially those used in hydrogenation, are highly sensitive to air and moisture, which can lead to catalyst deactivation or the promotion of non-selective background reactions.[2][8]

    • Action: Use oven-dried glassware and perform the reaction under a positive pressure of an inert gas like argon or nitrogen.[8] Utilize anhydrous solvents, preferably freshly distilled or from a solvent purification system.[7]

  • Non-Catalytic Background Reaction: The reducing agent itself may reduce the ketone non-selectively, producing a racemic mixture that lowers the overall % ee.[1]

    • Action: Re-evaluate the choice of reducing agent. In asymmetric transfer hydrogenation, 2-propanol is a common hydrogen source.[9] For biocatalysis, co-substrates like isopropanol are used for cofactor regeneration.[6]

  • Inaccurate Analytical Method: An unvalidated or poorly optimized chiral HPLC or GC method can provide misleading % ee values.[7]

    • Action: Rigorously validate your analytical method. Ensure baseline separation (Resolution, Rs > 1.5) of the two enantiomers.[7][10] Verify accuracy and precision by analyzing standard samples of known enantiomeric composition.[7]

Issue 2: Poor Reaction Yield

Question: The conversion of my starting ketone is low, resulting in a poor yield of this compound. What steps can I take to improve it?

Answer: Low yield can be caused by catalyst deactivation, poor substrate solubility, or inefficient reaction conditions.

Potential Causes & Corrective Actions:

  • Catalyst Inactivity or Deactivation: The catalyst may be deactivated by impurities or may not be active enough under the chosen conditions.[2]

    • Action: Increase the catalyst loading. Ensure the reaction is performed under strictly inert conditions if using an air-sensitive catalyst.[8] For biocatalytic methods, ensure the pH and temperature are optimal for enzyme activity.[6]

  • Poor Substrate/Reagent Solubility: The starting material, 2'-(trifluoromethyl)acetophenone, may have limited solubility in the reaction solvent, hindering the reaction rate.

    • Action: For biocatalysis, consider adding co-solvents like deep eutectic solvents (DES) or surfactants (e.g., Tween-20) to improve substrate loading and yield.[4][6] For chemical catalysis, screen different anhydrous solvents (e.g., toluene, THF, dichloromethane) to find one with better solubility characteristics.[7]

  • Suboptimal Reaction Time: The reaction may not have proceeded to completion.

    • Action: Monitor the reaction progress over time using TLC or GC/HPLC to determine the optimal reaction duration.

Issue 3: Difficulty in Product Purification

Question: I am struggling to separate the two enantiomers of the product. What are the recommended purification methods?

Answer: Separating enantiomers requires specialized techniques as they have identical physical properties in a non-chiral environment.

Recommended Purification Methods:

  • Preparative Chiral Chromatography: This is the most direct method for separating enantiomers.

    • Technique: Supercritical Fluid Chromatography (SFC) is often preferred for its efficiency, higher loading capacity, and use of non-toxic mobile phases (CO₂ and an alcohol modifier), which simplifies solvent removal. Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is also widely used.[11]

    • Chiral Stationary Phases (CSPs): Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are highly effective for separating chiral alcohols.[10][11]

  • Diastereomeric Recrystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. The desired enantiomer is then recovered by removing the chiral auxiliary.

Frequently Asked Questions (FAQs)

  • Q1: Why is the enantioselective synthesis of this compound important?

    • A1: Optically active chiral alcohols are crucial intermediates in medicinal chemistry.[6] Specifically, enantiomerically pure this compound is a key building block for the synthesis of potent pharmaceutical agents, such as Plk1 inhibitors used in cancer therapy.[4] Different enantiomers of a drug can have vastly different biological activities, with one being therapeutic while the other could be inactive or even toxic.[12]

  • Q2: What are the primary methods for the asymmetric synthesis of this compound?

    • A2: The most common approach is the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone. This can be achieved through two main routes: chemical catalysis, such as asymmetric transfer hydrogenation (ATH) using chiral ruthenium or rhodium complexes, and biocatalysis, which employs enzymes like ketoreductases (KREDs) from microorganisms.[4][9][13]

  • Q3: What are the advantages of biocatalysis over chemical methods for this synthesis?

    • A3: Biocatalysis offers several advantages, including extremely high enantioselectivity (often >99% ee), mild reaction conditions (ambient temperature and pressure), and high chemo- and regioselectivity, which reduces the formation of byproducts.[5][14] It is also considered a greener approach as it avoids the use of heavy metal catalysts.[13]

  • Q4: How is the enantiomeric excess (% ee) of the product determined?

    • A4: The enantiomeric excess is typically determined by chiral chromatography. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP) is used to separate the two enantiomers.[7][10] The % ee is calculated from the relative peak areas of the two enantiomers.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies to facilitate the comparison of different catalytic approaches for the asymmetric reduction of trifluoromethyl-substituted acetophenones.

Table 1: Performance of Chemical Catalysts in Asymmetric Reduction

Catalyst/Ligand System Substrate Reductant/Solvent Temp (°C) Yield (%) ee (%) Configuration
[Mn(CO)₂(1)]Br / Chiral (NH)₂P₂ 3'-(trifluoromethyl)acetophenone 2-propanol 50 99 97 R
RuCl₂((S)-BINAP)/(S,S)-DPEN Acetophenone H₂ (8 atm) / 2-propanol RT >99 97 S
Rhodium(III) / Josiphos 2,2,2-Trifluoroacetophenone H₂ (50 bar) / EtCN:AcOH RT >99 99 -

| Ru(PPh₃)₃Cl₂ / Chiral Schiff Base | Acetophenone | H₂ / Toluene | - | 100 | 76 | - |

Table 2: Performance of Biocatalysts in Asymmetric Reduction

Biocatalyst System Substrate Co-Solvent/Additive Substrate Conc. (mM) Yield (%) ee (%) Configuration
Geotrichum silvicola ZJPH1811 2'-(trifluoromethyl)acetophenone ChAc/Cys + MCD - >95 >99.2 S
Recombinant E. coli with Carbonyl Reductase 3'-(trifluoromethyl)acetophenone Tween-20 / ChCl:Lys 200 91.5 >99.9 R
Immobilized Ketoreductase 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone Hexanes/IPA/Water - 98 >99 R

| Pichia delftensis MY 1569 | Ketoester 60 | - | - | 88 | >98 | S |

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH) This protocol is a generalized representation based on common practices.[9]

  • Catalyst Preparation (In Situ): In an inert atmosphere glovebox or using Schlenk techniques, charge a dry reaction flask with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., a chiral diamine or amino alcohol) in an anhydrous solvent like 2-propanol.

  • Activation: Add a base (e.g., NaOtBu or KOH) to the mixture and stir at the desired temperature to form the active catalyst.

  • Reaction: Add the substrate, 2'-(trifluoromethyl)acetophenone, to the activated catalyst solution.

  • Monitoring: Stir the reaction at a constant temperature and monitor its progress by taking aliquots and analyzing them by TLC or chiral GC/HPLC.

  • Workup: Once the reaction is complete, quench the reaction, filter to remove the catalyst if necessary, and extract the product with an appropriate organic solvent.

  • Purification: Concentrate the organic phase under reduced pressure and purify the resulting crude alcohol by column chromatography or distillation.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

Protocol 2: General Procedure for Biocatalytic Reduction with Whole Cells This protocol is a generalized representation based on common practices.[4][6]

  • Reaction Setup: In a reaction vessel, prepare a buffer solution (e.g., PBS, pH 7.0).

  • Cell Suspension: Add the recombinant E. coli cells (wet cells) expressing the desired ketoreductase to the buffer.

  • Additives: Introduce any co-solvents or additives (e.g., Choline Chloride:Lysine) to enhance solubility and cell stability.

  • Cofactor Regeneration: Add a co-substrate, typically 2-propanol, which also serves as the hydrogen source for the reduction and allows for the recycling of the NAD(P)H cofactor.

  • Substrate Addition: Add the substrate, 2'-(trifluoromethyl)acetophenone, to the cell suspension.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm) for a specified time (e.g., 18 hours).

  • Extraction: After the reaction, extract the product from the aqueous phase using an organic solvent such as ethyl acetate.

  • Purification & Analysis: Dry the combined organic extracts, concentrate, and purify the product. Analyze for yield and enantiomeric excess by GC or HPLC.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Low Enantiomeric Excess start Low % ee Observed check_analytical Validate Analytical Method (Chiral HPLC/GC) start->check_analytical check_reagents Verify Reagent & Solvent Purity (Anhydrous, High-Purity) check_analytical->check_reagents Method OK check_conditions Review Reaction Conditions (Temperature, Atmosphere) check_reagents->check_conditions Reagents Pure optimize_catalyst Optimize Catalyst System (Screen Catalysts/Ligands) check_conditions->optimize_catalyst Conditions Correct result_ok High % ee Achieved optimize_catalyst->result_ok Optimization Successful

Caption: A logical workflow for troubleshooting low enantiomeric excess.

ATH_Workflow Experimental Workflow for Asymmetric Transfer Hydrogenation (ATH) setup 1. Inert Atmosphere Setup (Schlenk Line / Glovebox) catalyst 2. Prepare Catalyst Solution (Ru Precursor + Chiral Ligand + Anhydrous Solvent) setup->catalyst activation 3. Activate Catalyst (Add Base, Stir) catalyst->activation reaction 4. Add Substrate (2'-(trifluoromethyl)acetophenone) activation->reaction monitor 5. Monitor Reaction (TLC, GC/HPLC) reaction->monitor workup 6. Quench & Workup (Filter, Extract) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify analyze 8. Analyze Enantiopurity (Chiral HPLC/GC) purify->analyze

Caption: A typical experimental workflow for ATH reactions.

Caption: The general scheme for the asymmetric reduction to the chiral alcohol.

References

stability issues of 1-[2-(trifluoromethyl)phenyl]ethanol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-[2-(trifluoromethyl)phenyl]ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent and to troubleshoot common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: this compound is a secondary benzylic alcohol. The primary stability concerns are related to its susceptibility to oxidation, dehydration (elimination) under strong acidic conditions, and potential for side reactions during etherification or esterification. The electron-withdrawing nature of the ortho-trifluoromethyl group significantly influences the reactivity of the hydroxyl group and the stability of potential intermediates.

Q2: How does the ortho-trifluoromethyl group affect the reactivity of the alcohol?

A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. Its placement at the ortho position has two major effects:

  • Inductive Effect: It increases the acidity of the hydroxyl proton, which can affect its reactivity in base-mediated reactions. It also destabilizes any potential carbocation intermediate at the benzylic position, making SN1-type reactions less favorable compared to alcohols with electron-donating groups.

  • Steric Hindrance: The bulky -CF3 group can sterically hinder the approach of reagents to the hydroxyl group, potentially slowing down reaction rates for transformations like esterification or etherification.

Q3: Can this alcohol be stored under normal laboratory conditions?

A3: Yes, this compound is generally stable for storage under standard laboratory conditions (room temperature, well-sealed container, protected from light). However, prolonged exposure to air and light should be avoided to prevent slow oxidation. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Oxidation to the Ketone

Q: I am trying to oxidize this compound to 2'-(trifluoromethyl)acetophenone, but the reaction is sluggish and gives low yields. What could be the cause?

A: The oxidation of secondary alcohols bearing an electron-withdrawing trifluoromethyl group can be challenging. The inductive effect of the -CF3 group raises the activation barrier for oxidation.[1]

Possible Causes & Solutions:

  • Inappropriate Oxidizing Agent: Standard, mild oxidizing agents (like PCC or PDC) may not be sufficiently reactive.

  • Suboptimal Reaction Conditions: Temperature may be too low, or the reaction time may be insufficient.

  • Reagent Quality: The oxidizing agent may have degraded.

Recommendations:

  • Choice of Oxidant: Consider more robust oxidation methodologies. A nitroxide-based catalytic system (e.g., TEMPO with a terminal oxidant like potassium persulfate) has proven effective for oxidizing α-trifluoromethyl alcohols.[1]

  • Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential side-product formation via TLC or LC-MS.

  • Check Reagent Purity: Use a fresh or properly stored oxidizing agent.

Issue 2: Formation of Side Products in Acid-Catalyzed Reactions

Q: During an acid-catalyzed etherification/esterification, I am observing significant formation of an unknown byproduct and recovery of starting material. What is happening?

A: Strong acidic conditions can promote the elimination of water from the secondary benzylic alcohol, leading to the formation of 2-(trifluoromethyl)styrene. The electron-withdrawing -CF3 group destabilizes the benzylic carbocation, making the SN1 pathway for substitution less favorable and elimination (E1) a competitive pathway.

dot ```dot graph Dehydration_Pathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Substrate [label="this compound", fillcolor="#F1F3F4"]; Intermediate [label="Protonated Alcohol", fillcolor="#F1F3F4"]; Carbocation [label="Benzylic Carbocation\n(Destabilized by o-CF3)", fillcolor="#FBBC05", fontcolor="#202124"]; Product_Elimination [label="2-(Trifluoromethyl)styrene\n(Elimination Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Substitution [label="Desired Ether/Ester\n(Substitution Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> Intermediate [label="+ H+", color="#4285F4"]; Intermediate -> Carbocation [label="- H2O", color="#4285F4"]; Carbocation -> Product_Elimination [label="- H+\n(E1 Pathway)", color="#EA4335"]; Carbocation -> Product_Substitution [label="+ Nu-H\n(SN1 Pathway)", color="#34A853"]; }

Caption: Troubleshooting workflow for etherification reactions.

Recommendations:

  • Avoid Direct Dehydrative Coupling: This method is likely unsuitable for this substrate.

  • Employ Williamson Ether Synthesis: This is the most reliable method. First, deprotonate this compound with a suitable base (e.g., NaH, KHMDS) in an aprotic solvent (e.g., THF, DMF), then add the desired alkyl halide.

Experimental Protocols

Protocol 1: Nitroxide-Catalyzed Oxidation to 2'-(Trifluoromethyl)acetophenone

This protocol is adapted from a general method for the oxidation of α-trifluoromethyl alcohols. [1] Reagents:

  • This compound (1.0 equiv)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) or a derivative like ACT (4-acetamido-TEMPO) (0.1 - 0.3 equiv)

  • Potassium persulfate (K2S2O8) (2.0 - 3.0 equiv)

  • Pyridine (2.0 - 5.0 equiv)

  • Solvent: Acetonitrile or a biphasic system like Dichloromethane/Water.

Procedure:

  • To a round-bottom flask, add this compound, the nitroxide catalyst (e.g., ACT), and pyridine in the chosen solvent.

  • Stir the mixture at room temperature to ensure dissolution.

  • In a separate flask, prepare a solution of potassium persulfate in water if using a biphasic system, or add it directly if using a single solvent like acetonitrile.

  • Add the potassium persulfate solution/solid to the reaction mixture portion-wise over 10-15 minutes to control any exotherm.

  • Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40 °C) for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

Reaction TypeSubstrate TypeCatalyst/ReagentSolventTemp (°C)Yield (%)Reference
Oxidation α-CF3 Benzyl AlcoholsACT (cat.), K2S2O8AcetonitrileRT80-95%[1]
Bioreduction 3'-(CF3)acetophenoneRecombinant E. coliBuffer/NADES30>90%[2][3]
Etherification 4-(CF3)benzyl alcoholFeCl3·6H2O / HFIPEthanol70No Reaction[4]
Etherification 4-(CH3)phenyl ethanolFeCl3·6H2O / HFIPEthanol7095%[4]

Note: The "No Reaction" result for the 4-(trifluoromethyl)benzyl alcohol in direct etherification highlights the deactivating effect of the -CF3 group on SN1-type pathways. [4]A similar or even more pronounced effect is expected for the ortho-isomer due to added steric hindrance.

References

Technical Support Center: Grignard Reaction for 1-[2-(trifluoromethyl)phenyl]ethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the synthesis of 1-[2-(trifluoromethyl)phenyl]ethanol via a Grignard reaction. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the Grignard synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Grignard synthesis of this compound?

A1: The primary challenges include the high reactivity of the Grignard reagent, which necessitates strictly anhydrous conditions, and potential side reactions. The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the starting aldehyde.

Q2: Why are anhydrous conditions so critical for a Grignard reaction?

A2: Grignard reagents are potent bases and will react with any protic species, such as water. This reaction is typically faster than the desired addition to the carbonyl group and will consume the Grignard reagent, leading to low or no product yield. All glassware must be thoroughly dried, and anhydrous solvents are essential for the success of the reaction.

Q3: How does the ortho-trifluoromethyl group on the benzaldehyde affect the reaction?

A3: The trifluoromethyl group is strongly electron-withdrawing. This increases the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophilic attack. However, it can also influence the stability of intermediates and the likelihood of side reactions.

Troubleshooting Specific Issues

Problem Possible Cause Troubleshooting Steps
Low or no product yield Presence of moisture in glassware or solvent.Flame-dry or oven-dry all glassware immediately before use. Use anhydrous solvents.
Inactive magnesium surface.Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Incorrect stoichiometry of reagents.Accurately determine the concentration of the Grignard reagent before use.
Side reactions (e.g., enolization, reduction).Maintain a low reaction temperature during the addition of the aldehyde.
Reaction fails to initiate Magnesium oxide layer on the turnings.Gently crush the magnesium turnings with a glass rod to expose a fresh surface.
Insufficient activation.Add a small crystal of iodine. The disappearance of the iodine color is an indicator of reaction initiation. Gentle warming with a heat gun may be necessary.
Formation of a significant amount of side products The Grignard reagent acts as a base instead of a nucleophile, leading to the enolization of the aldehyde.This is less likely with benzaldehyde derivatives which lack alpha-protons. However, ensure slow addition of the aldehyde to the Grignard reagent at a low temperature.
Reduction of the aldehyde to the corresponding alcohol.This can occur if the Grignard reagent has a β-hydride available for transfer. Using methylmagnesium bromide minimizes this possibility.
Wurtz coupling of the Grignard reagent.This can lead to the formation of biphenyl-like impurities. Ensure a controlled addition of the alkyl halide during the Grignard reagent preparation.

Data Presentation

The following table summarizes the expected qualitative impact of various reaction parameters on the yield of this compound. This data is representative and based on general principles of Grignard reactions.

Parameter Condition A Condition B Expected Outcome on Yield
Solvent Diethyl EtherTetrahydrofuran (THF)THF can sometimes improve yields due to its higher solvating power for the Grignard reagent.
Temperature Room Temperature0 °CLower temperatures during aldehyde addition generally minimize side reactions and can improve the yield of the desired product.
Grignard Reagent Methylmagnesium BromideMethylmagnesium ChlorideBoth can be effective, but the choice may depend on the starting alkyl halide's reactivity and cost.
Aldehyde Addition Rapid AdditionSlow, Dropwise AdditionSlow addition is crucial to control the exothermic reaction and prevent the accumulation of unreacted aldehyde, which can lead to side reactions.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from general Grignard reaction procedures and should be optimized for specific laboratory conditions.

Materials:

  • 2-(Trifluoromethyl)benzaldehyde

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1 M Hydrochloric acid (HCl) (optional)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of methyl iodide or methyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the methyl halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle refluxing of the solvent.

    • Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-(Trifluoromethyl)benzaldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 2-(trifluoromethyl)benzaldehyde (1 equivalent) in anhydrous diethyl ether or THF in a separate flask.

    • Add the solution of 2-(trifluoromethyl)benzaldehyde dropwise to the cooled Grignard reagent via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • If a precipitate forms, a small amount of 1 M HCl can be added to dissolve it.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Mandatory Visualization

Troubleshooting Workflow for Low Yield in Grignard Reaction

TroubleshootingWorkflow start_node Low or No Product Yield check_anhydrous Check for Anhydrous Conditions start_node->check_anhydrous Potential Issue check_mg_activation Verify Magnesium Activation start_node->check_mg_activation Potential Issue check_reagents Assess Reagent Quality & Stoichiometry start_node->check_reagents Potential Issue check_temp Evaluate Reaction Temperature start_node->check_temp Potential Issue check_side_reactions Investigate Side Reactions start_node->check_side_reactions Potential Issue solution_dry Action: Rigorously dry all glassware and use anhydrous solvents. check_anhydrous->solution_dry Solution solution_mg Action: Use fresh Mg turnings and activate with iodine or 1,2-dibromoethane. check_mg_activation->solution_mg Solution solution_reagents Action: Use fresh, pure reagents and titrate Grignard reagent. check_reagents->solution_reagents Solution solution_temp Action: Maintain low temperature (e.g., 0 °C) during aldehyde addition. check_temp->solution_temp Solution solution_side_reactions Action: Analyze crude mixture (TLC, NMR) to identify side products and adjust conditions accordingly. check_side_reactions->solution_side_reactions Solution

Caption: A flowchart for troubleshooting low product yield.

Experimental Workflow for the Synthesis of this compound

ExperimentalWorkflow start Start: Assemble Dry Glassware prepare_grignard 1. Prepare Grignard Reagent (Methylmagnesium Halide) start->prepare_grignard react_aldehyde 2. Reaction with Aldehyde (2-(Trifluoromethyl)benzaldehyde at 0 °C) prepare_grignard->react_aldehyde workup 3. Aqueous Work-up (Quench with sat. aq. NH4Cl) react_aldehyde->workup extract 4. Extraction (with Diethyl Ether) workup->extract dry_concentrate 5. Drying and Concentration (Dry with Na2SO4, remove solvent) extract->dry_concentrate purify 6. Purification (Flash Column Chromatography) dry_concentrate->purify end End: Pure this compound purify->end

Caption: The experimental workflow for the synthesis.

overcoming low yield in the biocatalytic production of 1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biocatalytic synthesis of 1-[2-(trifluoromethyl)phenyl]ethanol. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of low reaction yields.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the biocatalytic reduction of 2'-(trifluoromethyl)acetophenone?

Low yields in this biotransformation are typically rooted in one or more of the following factors:

  • Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition significantly impact enzyme activity and stability.[1]

  • Poor Substrate Solubility: 2'-(trifluoromethyl)acetophenone is hydrophobic, and its low solubility in aqueous media can limit its availability to the enzyme.

  • Inefficient Cofactor Regeneration: The ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) used for this reduction are dependent on a nicotinamide cofactor (NADPH or NADH), which must be continuously regenerated for the reaction to proceed.[2]

  • Substrate and/or Product Inhibition: High concentrations of the substrate (2'-(trifluoromethyl)acetophenone) or the product (this compound) can inhibit the enzyme, slowing or stopping the reaction.[3][4]

  • Low Enzyme Activity or Stability: The chosen biocatalyst may have inherently low activity towards the substrate or may be unstable under the reaction conditions.

  • Poor Cell Permeability (for whole-cell systems): The substrate and product must efficiently cross the cell membrane, which can be a rate-limiting step.[5][6]

Q2: Should I use a whole-cell biocatalyst or an isolated enzyme?

Both approaches have distinct advantages. Whole-cell systems are often more cost-effective as they contain the necessary enzymes and have built-in mechanisms for cofactor regeneration using a simple co-substrate like glucose.[2] However, they can be limited by cell membrane transport issues and potential side reactions from other cellular enzymes. Isolated enzymes (purified or as crude lysates) offer a cleaner system with higher specific activity and no cell membrane barrier, but they require the external addition of expensive cofactors and a regeneration system.[2]

Q3: What is cofactor regeneration and why is it critical for this reaction?

The asymmetric reduction of the ketone to the alcohol requires the transfer of a hydride ion from a reduced nicotinamide cofactor, typically NADPH. This process oxidizes NADPH to NADP+. Since the cofactor is used in stoichiometric amounts, it would be prohibitively expensive to add the full required amount. Therefore, a secondary reaction is used to regenerate NADPH from NADP+. Without an efficient regeneration system, the reaction will stop as soon as the initial pool of NADPH is depleted.[2][7]

Q4: How can I determine if my reaction is being inhibited by the substrate or product?

Substrate or product inhibition is a common issue when working with high concentrations.[3][8]

  • Substrate Inhibition: This may be occurring if the reaction rate decreases significantly at higher substrate concentrations. You can test this by running the reaction at various initial substrate concentrations and observing the initial reaction rates.

  • Product Inhibition: This is likely if the reaction starts well but slows down and stalls as the product accumulates, even when substrate and cofactor are still available.[8] This can be confirmed by adding a known amount of the final product to the reaction at the beginning and observing a decrease in the initial rate.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: Low Conversion or Stalled Reaction

Q: My reaction starts but then stops before completion, or the overall conversion is very low. How can I troubleshoot this?

A: A stalled reaction is a multifaceted problem. The following workflow can help you systematically identify and resolve the bottleneck.

G cluster_start cluster_cofactor Cofactor Issues cluster_inhibition Inhibition cluster_conditions Reaction Conditions cluster_enzyme Enzyme Health start Low Yield / Stalled Reaction cofactor_check Is the cofactor regeneration system efficient? start->cofactor_check Start Here cofactor_solution 1. Add co-substrate (e.g., isopropanol, glucose). 2. Add regeneration enzyme (e.g., GDH). 3. Increase cofactor concentration. cofactor_check->cofactor_solution No inhibition_check Is there substrate or product inhibition? cofactor_check->inhibition_check Yes inhibition_solution 1. Lower initial substrate concentration. 2. Use fed-batch substrate addition. 3. Implement in-situ product removal (ISPR). inhibition_check->inhibition_solution Yes conditions_check Are reaction conditions (pH, temp) optimal? inhibition_check->conditions_check No conditions_solution 1. Optimize pH (typically 7.0-8.0). 2. Optimize temperature (typically 30-40°C). 3. Check buffer compatibility. conditions_check->conditions_solution No enzyme_check Is the enzyme active and stable? conditions_check->enzyme_check Yes enzyme_solution 1. Use fresh enzyme/cells. 2. Consider enzyme immobilization. 3. Add stabilizing agents (e.g., glycerol). enzyme_check->enzyme_solution No

Caption: A step-by-step workflow for troubleshooting low reaction yield.

Problem: Poor Substrate Solubility

Q: My substrate, 2'-(trifluoromethyl)acetophenone, forms an oily layer in the buffer, leading to a low yield. How can I improve its solubility?

A: Improving the solubility of this hydrophobic substrate is crucial. Consider the following strategies:

  • Co-solvents: Adding a water-miscible organic solvent can significantly improve solubility. Isopropanol is an excellent choice as it can also serve as a co-substrate for NADPH regeneration in many systems.[5][6] Start with 5-15% (v/v) and optimize from there.

  • Surfactants: Non-ionic surfactants like Tween-20 or Tween-80 can help emulsify the substrate, increasing the interfacial area available for the enzyme.[5] A low concentration (e.g., 0.5-1.0% w/v) is often sufficient.

  • Natural Deep Eutectic Solvents (NADES): A mixture of a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like lysine or glycerol) can create a biocompatible microenvironment that enhances substrate solubility and can also improve cell membrane permeability.[5]

Problem: Inconsistent Results Between Batches

Q: I am observing significant variations in yield from one experiment to the next, even when following the same protocol. What could be the cause?

A: Poor reproducibility often points to subtle inconsistencies in setup or reagents.[9]

  • Reagent Purity: Ensure all reagents, especially the substrate and any organic co-solvents, are of high purity. Impurities can act as enzyme inhibitors.[9]

  • Biocatalyst Activity: If using whole cells, ensure the cell culture and harvesting protocol is consistent to get a similar cell density and physiological state. If using an isolated enzyme, be aware that its activity can decrease over time, even when stored correctly. Always use a fresh aliquot or test the activity of your stock.

  • Atmosphere and pH Control: For reactions running over long periods, ensure the pH of the buffer remains stable. If using an open system, be mindful of solvent evaporation, which can change reactant concentrations.

Section 3: Data & Protocols

Data Tables

Table 1: Effect of Reaction Parameters on Product Yield

This table summarizes typical effects of pH and temperature on the biocatalytic reduction. Optimal values are specific to the enzyme used.

ParameterRange TestedGeneral TrendTypical OptimumReference
pH 6.0 - 8.5Yield generally increases from acidic to slightly alkaline conditions before dropping off.7.0 - 8.0[5][10]
Temperature (°C) 20 - 50Yield increases with temperature up to an optimum, after which enzyme denaturation causes a sharp decline.30 - 40°C[5][10]

Table 2: Comparison of Co-solvents and Additives for Yield Improvement

This table shows the impact of various additives on improving reaction yield, primarily by enhancing substrate solubility and cell permeability.

AdditiveTypical ConcentrationEffect on YieldPrimary MechanismReference
Isopropanol 10-20% (v/v)Significant IncreaseCo-solvent & Co-substrate[5][6]
Tween-20 0.5-1.0% (w/v)Moderate to Significant IncreaseSurfactant (emulsification), improves cell permeability[5]
Choline Chloride:Lysine (NADES) 2-5% (w/v)Significant IncreaseImproves solubility and cell permeability, alleviates inhibition[5]
Experimental Protocols

Protocol 1: General Procedure for Whole-Cell Bioreduction

  • Cell Preparation: Grow recombinant E. coli cells expressing the desired ketoreductase to the mid-log phase. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).

  • Reaction Setup: In a reaction vessel, suspend the washed cells in the buffer to a final concentration of 10-20 g (DCW)/L.

  • Cofactor Regeneration: Add a co-substrate for intracellular cofactor regeneration (e.g., 50 g/L maltose or glucose).

  • Substrate Addition: Add 2'-(trifluoromethyl)acetophenone (the substrate) to the desired final concentration (e.g., 100 mM). It can be dissolved in a minimal amount of a co-solvent like isopropanol first.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with agitation (e.g., 200 rpm).

  • Monitoring and Analysis: Withdraw samples periodically. Extract the product with an organic solvent (e.g., ethyl acetate) and analyze by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.

Protocol 2: Coupled-Enzyme System for NADPH Regeneration

  • Reaction Buffer: Prepare a 100 mM Tris-HCl buffer (pH 7.5).

  • Component Addition: To the buffer, add the ketoreductase (e.g., 1 mg/mL), glucose dehydrogenase (GDH) (e.g., 100 U), NADP+ (e.g., 1 mM), and glucose (e.g., 1.2 equivalents relative to the substrate).

  • Substrate Addition: Add the 2'-(trifluoromethyl)acetophenone substrate, dissolved in a minimal amount of co-solvent if necessary.

  • Incubation: Incubate at the optimal temperature with gentle mixing.

  • Analysis: Monitor the reaction progress as described in Protocol 1.

Section 4: Visual Guides

Cofactor Regeneration Cycles

The efficiency of the entire process hinges on the continuous regeneration of the reduced cofactor (NADPH). Two common strategies are illustrated below.

G cluster_main Primary Reaction cluster_regen1 Regeneration: Coupled-Substrate cluster_regen2 Regeneration: Coupled-Enzyme Substrate 2'-(Trifluoromethyl) acetophenone KRED Ketoreductase (KRED) Substrate->KRED Product 1-[2-(Trifluoromethyl) phenyl]ethanol KRED->Product NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED NADP1 NADP+ NADP->NADP1 Recycle NADP2 NADP+ NADP->NADP2 Recycle Isopropanol Isopropanol KRED1 Ketoreductase (KRED) Isopropanol->KRED1 Acetone Acetone KRED1->Acetone NADPH1 NADPH KRED1->NADPH1 NADP1->KRED1 NADPH1->NADPH Regenerate Glucose Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Gluconolactone Glucono-lactone GDH->Gluconolactone NADPH2 NADPH GDH->NADPH2 NADP2->GDH NADPH2->NADPH Regenerate G cluster_productive Productive Pathway cluster_inhibition Inhibitory Pathways E Free Enzyme ES Enzyme-Substrate Complex (ES) E->ES + S EP Enzyme-Product Complex (EP) E->EP + P (High Conc.) [Product Inhibition] S Substrate P Product ES->E + P ESS Non-productive ESS Complex ES->ESS + S (High Conc.) [Substrate Inhibition]

References

analytical challenges in the characterization of 1-[2-(trifluoromethyl)phenyl]ethanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the analytical challenges associated with the characterization of 1-[2-(trifluoromethyl)phenyl]ethanol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in characterizing this compound isomers?

A1: The main challenges include:

  • Enantiomeric Separation: Developing a robust method to resolve the (R) and (S) enantiomers is often the most significant hurdle. This requires screening of chiral stationary phases (CSPs) and optimization of mobile phase conditions.

  • Positional Isomer Differentiation: Distinguishing the 2-(trifluoromethyl)phenyl isomer from the 3- and 4-isomers requires analytical techniques that are sensitive to the position of the trifluoromethyl group, such as NMR spectroscopy and mass spectrometry.

  • Method Robustness: Ensuring the analytical method is reproducible and reliable, with consistent resolution and peak shapes, can be challenging due to the sensitivity of chiral separations to minor changes in experimental conditions.

Q2: Which analytical techniques are most suitable for the characterization of these isomers?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive characterization:

  • Chiral High-Performance Liquid Chromatography (HPLC): The primary technique for enantiomeric separation and quantification of enantiomeric excess (ee).

  • Chiral Gas Chromatography (GC): A powerful alternative for enantiomeric separation, particularly for volatile and thermally stable derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Crucial for unambiguous structural elucidation and differentiation of positional isomers.

  • Mass Spectrometry (MS): Used for molecular weight confirmation and fragmentation analysis, which can aid in isomer differentiation.

Troubleshooting Guides

Chiral HPLC Analysis

Issue: Poor or No Resolution of Enantiomers

This is a common issue in chiral HPLC and can be addressed by a systematic approach to method development.

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for this class of compounds.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, particularly the ratio of the organic modifier to the alkane, significantly impacts selectivity.[1]

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process and can have a profound effect on resolution.[2]

Troubleshooting Workflow for Poor HPLC Resolution

G Troubleshooting Workflow for Poor HPLC Resolution start Poor or No Resolution csp Step 1: Evaluate CSP Is the CSP appropriate for the analyte? start->csp mobile_phase Step 2: Optimize Mobile Phase Adjust modifier percentage. Consider different modifiers. csp->mobile_phase Yes fail Consult technical support for alternative CSPs. csp->fail No conditions Step 3: Adjust Operating Conditions Optimize temperature. Reduce flow rate. mobile_phase->conditions No Improvement success Resolution Achieved (Rs >= 1.5) mobile_phase->success Improved Resolution conditions->success Improved Resolution conditions->fail No Improvement

Caption: A stepwise approach to troubleshooting poor enantiomeric resolution in chiral HPLC.

Issue: Peak Tailing

Peak tailing can compromise resolution and the accuracy of integration.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Secondary Interactions: Interactions between the analyte and the stationary phase, other than the desired chiral interactions, can cause tailing.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.

Chiral GC Analysis

Issue: Co-elution of Enantiomers

Similar to HPLC, achieving separation in GC requires a suitable chiral stationary phase.

  • Incorrect Column: Cyclodextrin-based chiral GC columns are commonly used for the separation of chiral alcohols and their derivatives.

  • Suboptimal Temperature Program: The temperature ramp rate can significantly influence the separation of enantiomers.

Spectroscopic Characterization

Issue: Ambiguous Isomer Identification

NMR and MS are essential for confirming the identity of the specific positional isomer.

  • ¹H and ¹³C NMR: The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the position of the trifluoromethyl group.

  • ¹⁹F NMR: This technique provides a direct probe of the trifluoromethyl group's environment and is highly effective for distinguishing between isomers.

  • Mass Spectrometry: The fragmentation patterns of the isomers can differ, providing additional structural information.

Logical Relationship for Isomer Identification

G Workflow for Isomer Identification start Unknown Isomer ms Mass Spectrometry Confirm Molecular Weight (190.16 g/mol) start->ms nmr NMR Spectroscopy (1H, 13C, 19F) ms->nmr compare Compare Spectra to Reference Data - Aromatic region splitting patterns - 19F chemical shift nmr->compare identified Isomer Identified compare->identified Match Found no_match Further 2D NMR experiments (COSY, HSQC, HMBC) compare->no_match No Match

Caption: A logical workflow for the identification of positional isomers.

Data Presentation

Table 1: Example Chiral HPLC and GC Data for Trifluoromethyl-substituted Phenyl Ethanol Isomers

AnalyteMethodChiral Stationary PhaseMobile Phase/Carrier GasRetention Times (min)Separation Factor (α)Resolution (Rs)
1-Phenyl-2,2,2-trifluoroethanol[1]HPLCChiralpak® AD-Hn-Hexane/Isopropanol (90:10, v/v)k₁ = 2.541.252.80
1-Phenyl-2,2,2-trifluoroethanol[1]HPLCChiralcel® OD-Hn-Hexane/Isopropanol (90:10, v/v)k₁ = 3.121.182.10
1-[3-(Trifluoromethyl)phenyl]ethanol[3]GCCP-Chirasil-Dex CBHelium(R)-enantiomer: 6.35, (S)-enantiomer: 6.921.09Not Reported

Table 2: Key Spectroscopic Data for Phenyl Ethanol Derivatives

Feature1-PhenylethanolExpected for this compound
¹H NMR Aromatic protons (multiplet), CH (quartet), CH₃ (doublet), OH (singlet/broad)Aromatic protons will show complex splitting due to coupling with each other and with the ¹⁹F of the CF₃ group. The CH proton will be a quartet coupled to the CH₃ protons.
¹³C NMR Aromatic carbons, CH carbon, CH₃ carbonThe carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing CF₃ group.
¹⁹F NMR Not ApplicableA single resonance is expected for the CF₃ group. The chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring.
Mass Spec. Molecular Ion (M⁺) at m/z 122. Common fragments at m/z 107 (M-CH₃) and m/z 79.Molecular Ion (M⁺) at m/z 190. Expected fragments include loss of a methyl group (M-15) to give m/z 175, and potentially loss of the CF₃ group (M-69) to give m/z 121. Cleavage of the C-C bond next to the oxygen is also common for alcohols.[4]

Experimental Protocols

General Protocol for Chiral HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based chiral stationary phase such as Chiralpak® IA, IB, IC, or Chiralcel® OD-H.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-Hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (v/v) n-Hexane/Isopropanol.[1]

    • Adjust the percentage of the alcohol modifier in 5% increments to optimize resolution.

  • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C) to determine the effect on separation.[2]

  • Flow Rate Adjustment: If partial separation is observed, reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to potentially improve resolution.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[1]

Experimental Workflow for Chiral HPLC

G Experimental Workflow for Chiral HPLC Analysis prep Sample Preparation (1 mg/mL in mobile phase, filter) hplc HPLC System with Chiral Column prep->hplc method Method Execution - Isocratic elution - UV detection hplc->method data Data Acquisition and Analysis - Determine retention times - Calculate Rs and ee method->data report Report Results data->report

Caption: A general workflow for performing chiral HPLC analysis.

General Protocol for NMR Sample Preparation
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Data Analysis: Analyze the chemical shifts, coupling constants (J-values), and integration to confirm the structure of the isomer. Pay close attention to the aromatic region in the ¹H spectrum and the carbon signals coupled to fluorine in the ¹³C spectrum. The ¹⁹F spectrum should show a single peak for the CF₃ group.

References

Technical Support Center: Synthesis of 1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-[2-(trifluoromethyl)phenyl]ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this important intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up synthesis of this compound via a Grignard reaction.

Q1: The Grignard reaction fails to initiate or the initiation is significantly delayed. What are the possible causes and solutions?

Possible Causes:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Any residual water will quench the reagent.

  • Impure Magnesium: The surface of the magnesium turnings may be oxidized (MgO layer), preventing the reaction.

  • Impure Halide: The 2-(trifluoromethyl)bromobenzene may contain impurities that inhibit the reaction.

  • Low Temperature: The activation energy for the reaction may not be reached.

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents, such as dry diethyl ether or tetrahydrofuran (THF), must be used.

  • Activate Magnesium: Use mechanical (grinding) or chemical methods to activate the magnesium. Small amounts of iodine, 1,2-dibromoethane, or pre-formed Grignard reagent can be used as initiators.[1]

  • Purify Starting Materials: Ensure the 2-(trifluoromethyl)bromobenzene is pure. Distillation can be used for purification.

  • Gentle Heating: Gentle heating of the flask may be required to initiate the reaction. Once initiated, the reaction is exothermic and may require cooling to maintain control.

Q2: The reaction is very exothermic and difficult to control, leading to a runaway reaction. How can this be managed during scale-up?

Possible Causes:

  • Poor Heat Dissipation: As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[2]

  • Rapid Addition of Reagents: Adding the electrophile (e.g., acetaldehyde) too quickly can lead to a rapid and uncontrollable exotherm.

  • Accumulation of Unreacted Reagents: Delayed initiation followed by a sudden, rapid reaction can cause a dangerous temperature and pressure spike.[3]

Solutions:

  • Controlled Addition: Add the electrophile slowly and monitor the internal temperature of the reactor.

  • Efficient Cooling: Use a reactor with a cooling jacket and a reliable chilling system.

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to understand the heat of reaction and the rate of heat evolution.[2] This data is crucial for designing a safe and controllable process.

  • Semi-batch or Continuous Flow Process: For larger scales, consider moving from a batch process to a semi-batch or continuous flow process to better manage the exotherm.[4]

Q3: The yield of this compound is low. What are the common reasons and how can the yield be improved?

Possible Causes:

  • Side Reactions: The formation of byproducts, such as Wurtz coupling products, can reduce the yield of the desired alcohol.

  • Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, especially if the aldehyde is sterically hindered.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting materials.

  • Product Loss During Workup and Purification: The product may be lost during extraction, washing, or purification steps.

Solutions:

  • Optimize Reaction Conditions: Adjust the reaction temperature, addition rate, and reaction time.

  • Use of Additives: Certain additives can suppress side reactions.

  • Careful Workup: Ensure the workup procedure is optimized to minimize product loss. This includes using appropriate quenching agents and extraction solvents.

  • Efficient Purification: Choose an appropriate purification method. For this compound, fractional distillation or recrystallization can be effective.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Grignard synthesis of this compound?

The primary safety concerns are related to the highly exothermic nature of the Grignard reaction and the use of flammable solvents like THF or diethyl ether.[1] Inadequate control of the reaction can lead to a runaway reaction, causing a rapid increase in temperature and pressure, which could result in a fire or explosion.[1][4] Grignard reagents themselves are flammable, corrosive, and can be pyrophoric.[1]

Q2: What are the recommended solvents for the Grignard reaction and subsequent purification?

For the Grignard reaction, anhydrous diethyl ether or tetrahydrofuran (THF) are commonly used solvents. For purification by recrystallization, aliphatic hydrocarbon solvents such as n-heptane have been shown to be effective for optically active 1-(2-trifluoromethyl)phenyl)ethanol, leading to a significant improvement in optical purity.[5]

Q3: Are there alternative, potentially safer, methods for synthesizing this compound?

Yes, biocatalytic methods using whole-cell catalysts have been developed for the asymmetric reduction of the corresponding ketone (2'-(trifluoromethyl)acetophenone) to produce optically active this compound.[6][7][8] These methods often operate under milder reaction conditions (e.g., room temperature and atmospheric pressure in an aqueous medium) and can offer high enantioselectivity.[6][7][8]

Q4: How can the purity of the final product be improved?

Purification can be achieved through simple or fractional distillation.[5] For obtaining high optical purity of chiral 1-(2-trifluoromethyl)phenyl)ethanol, recrystallization from an aliphatic hydrocarbon solvent like n-heptane is a viable method.[5]

Quantitative Data

Table 1: Purification of Optically Active (R)-1-(2-trifluoromethylphenyl)ethanol via Recrystallization with n-Heptane

ParameterValueReference
Starting Material50 g of (R)-1-(2-trifluoromethylphenyl)ethanol[5]
Starting Optical Purity95.9%ee[5]
Starting Chemical Purity97.7%[5]
Solvent150 mL of n-heptane[5]
Dissolution Temperature40°C[5]
Crystallization Temperature2°C[5]
Final Product Weight35.6 g[5]
Recovery Rate71%[5]
Final Optical Purity100%ee[5]
Final Chemical Purity100%[5]

Experimental Protocols

Representative Lab-Scale Grignard Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scale. A thorough risk assessment should be conducted before carrying out this reaction.

Materials:

  • Magnesium turnings

  • 2-(Trifluoromethyl)bromobenzene

  • Acetaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (as initiator)

Procedure:

  • Preparation: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 2-(trifluoromethyl)bromobenzene in anhydrous diethyl ether.

  • Initiation: Add a small portion of the 2-(trifluoromethyl)bromobenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and a color change), gently warm the flask.

  • Grignard Reagent Synthesis: Once the reaction has initiated, add the remaining 2-(trifluoromethyl)bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of acetaldehyde in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10°C.

  • Quenching: After the addition is complete, slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction.

  • Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Visualizations

Troubleshooting_Workflow start Low Yield or Reaction Failure check_conditions Verify Anhydrous Conditions start->check_conditions check_reagents Assess Reagent Purity start->check_reagents check_initiation Confirm Reaction Initiation start->check_initiation solution_dry Dry Glassware & Solvents check_conditions->solution_dry Moisture Detected solution_reagents Purify/Activate Reagents check_reagents->solution_reagents Impurities Present solution_initiation Use Initiator/ Gentle Heating check_initiation->solution_initiation No Initiation Scale_Up_Safety_Considerations cluster_0 Key Scale-Up Challenges cluster_1 Mitigation Strategies heat Heat Management (Exotherm) calorimetry Reaction Calorimetry heat->calorimetry cooling Efficient Cooling System heat->cooling kinetics Reaction Kinetics Control addition Controlled Reagent Addition kinetics->addition safety Process Safety flow Consider Flow Chemistry safety->flow

References

Technical Support Center: Production of 1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[2-(trifluoromethyl)phenyl]ethanol. Our aim is to help you identify, control, and manage impurities effectively during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the reduction of 2'-(trifluoromethyl)acetophenone. The most common impurities include:

  • Unreacted Starting Material: Residual 2'-(trifluoromethyl)acetophenone is a primary impurity if the reaction does not go to completion.[1]

  • Over-reduction Products: Depending on the reducing agent and reaction conditions, the aromatic ring or the benzylic alcohol can be further reduced, although this is less common under standard conditions.

  • By-products from the Reducing Agent: The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride) can lead to the formation of inorganic salts and other by-products that need to be removed during workup.[2][3][4]

  • Solvent Adducts: In some cases, the solvent used in the reaction or workup can react with intermediates to form adducts.

  • Enantiomeric Impurity: If a stereoselective synthesis is performed to obtain a specific enantiomer (e.g., (R)- or (S)-1-[2-(trifluoromethyl)phenyl]ethanol), the other enantiomer will be considered an impurity.[1]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in my product?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • Gas Chromatography (GC): GC is an excellent method for separating and quantifying volatile and semi-volatile compounds like the starting material (ketone) and the final product (alcohol). A chiral column can be used to separate enantiomers.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of non-volatile and thermally unstable compounds. It can be used to monitor the reaction progress and quantify the purity of the final product.

  • Mass Spectrometry (MS): When coupled with GC or HPLC (GC-MS or LC-MS), mass spectrometry is a powerful tool for identifying the chemical structure of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and for the structural elucidation of isolated impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction.- Increase the reaction time.- Increase the molar ratio of the reducing agent.- Ensure the reaction temperature is optimal.
Degradation of the product.- Optimize the reaction time to avoid prolonged exposure to harsh conditions.- Ensure the workup procedure is not too acidic or basic, which could degrade the product.
Mechanical loss during workup.- Ensure efficient extraction with the appropriate solvent.- Minimize transfers between vessels.
High Levels of Unreacted 2'-(trifluoromethyl)acetophenone Insufficient reducing agent.- Increase the equivalents of the reducing agent (e.g., NaBH4, LiAlH4).[2][4]
Low reaction temperature.- Increase the reaction temperature according to the protocol. Some reductions may require gentle heating.
Deactivated reducing agent.- Use a fresh batch of the reducing agent. Hydride reagents can decompose upon storage.
Presence of Unknown Impurities Side reactions.- Lower the reaction temperature to minimize the formation of by-products.- Consider a more selective reducing agent.[5][6]
Contaminated reagents or solvents.- Use high-purity, dry solvents and fresh reagents.[2]
Poor Enantioselectivity (in asymmetric synthesis) Non-optimal catalyst or chiral ligand.- Screen different chiral catalysts or ligands.- Ensure the catalyst-to-substrate ratio is correct.
Racemization of the product.- Avoid harsh pH conditions during workup and purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction

This protocol describes a general procedure for the reduction of 2'-(trifluoromethyl)acetophenone using sodium borohydride.

Materials:

  • 2'-(trifluoromethyl)acetophenone

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 2'-(trifluoromethyl)acetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding deionized water, followed by a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: GC-MS Analysis for Impurity Profiling

This protocol provides a general method for the analysis of this compound and its potential impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC or equivalent, equipped with a mass spectrometer.

  • Column: Chiral column such as CP-Chirasil-Dex CB for enantiomeric separation, or a standard non-polar column like DB-5ms for general impurity profiling.[1]

  • Injector Temperature: 250 °C

  • Detector (MS) Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split (e.g., 20:1).

  • Mass Range: 40-400 amu.

Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • Inject 1 µL of the prepared sample into the GC-MS system.

Visualizations

impurity_formation Potential Impurity Formation Pathway start 2'-(Trifluoromethyl)acetophenone (Starting Material) product This compound (Desired Product) start->product Reduction (e.g., NaBH4) incomplete_reduction Unreacted Starting Material start->incomplete_reduction Incomplete Reaction over_reduction Over-reduction By-product (e.g., 1-ethyl-2-(trifluoromethyl)benzene) product->over_reduction Harsh Conditions/ Strong Reducing Agent

Caption: A diagram illustrating the potential formation of impurities during the synthesis of this compound.

experimental_workflow Experimental Workflow for Impurity Analysis cluster_synthesis Synthesis & Workup cluster_analysis Analysis cluster_purification Purification synthesis Synthesis of Crude Product workup Aqueous Workup & Extraction synthesis->workup sample_prep Sample Preparation for Analysis workup->sample_prep hplc HPLC Analysis (Purity Check) sample_prep->hplc gcms GC-MS Analysis (Impurity ID) sample_prep->gcms nmr NMR Spectroscopy (Structure Confirmation) sample_prep->nmr purification Column Chromatography hplc->purification Purity Below Threshold gcms->purification Impurity Profile Identified pure_product Pure Product Characterization purification->pure_product

Caption: A flowchart of the experimental workflow for the analysis and purification of this compound.

troubleshooting_guide Troubleshooting Low Yield start Low Yield Observed? check_sm Check for unreacted starting material (TLC/GC) start->check_sm Yes sm_present Starting Material Present? check_sm->sm_present increase_reagent Increase equivalents of reducing agent sm_present->increase_reagent Yes check_degradation Analyze for degradation products (GC-MS) sm_present->check_degradation No increase_time Increase reaction time increase_reagent->increase_time degradation_present Degradation Products Present? check_degradation->degradation_present optimize_conditions Optimize reaction time/ temperature degradation_present->optimize_conditions Yes check_workup Review workup and purification procedure degradation_present->check_workup No

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-[2-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral alcohol 1-[2-(trifluoromethyl)phenyl]ethanol is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the trifluoromethyl group. Its synthesis can be approached through several distinct routes, each with inherent advantages and disadvantages concerning yield, stereoselectivity, cost, and environmental impact. This guide provides an objective comparison of the most common synthetic strategies, supported by representative experimental data and detailed protocols.

Overview of Synthetic Strategies

The primary disconnection for synthesizing this compound leads to two main strategies: the reduction of a ketone precursor and the formation of a new carbon-carbon bond via a nucleophilic addition. A third, bio-catalytic approach, offers a green and highly selective alternative.

G cluster_reduction Route 1: Ketone Reduction Target This compound Ketone 2'-(Trifluoromethyl)acetophenone Target->Ketone Retrosynthesis Aldehyde 2-(Trifluoromethyl)benzaldehyde Target->Aldehyde Retrosynthesis R_NaBH4 Hydride Reduction (e.g., NaBH4) Ketone->R_NaBH4 Reagent R_CTH Catalytic Transfer Hydrogenation (CTH) Ketone->R_CTH Method R_Bio Biocatalytic Reduction Ketone->R_Bio Method R_NaBH4->Target Product R_CTH->Target Product R_Bio->Target Product (often chiral) Aldehyde->Target Reactant Grignard_Me Methyl Grignard (MeMgBr) Grignard_Me->Target Product

Caption: Retrosynthetic analysis of this compound.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for the different synthetic approaches. Data for the specific target molecule is used where available; otherwise, data from closely analogous reactions are provided as representative examples.

Table 1: Reduction of 2'-(Trifluoromethyl)acetophenone

MethodCatalyst/ReagentSolvent(s)Temp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Key Features
Hydride Reduction Sodium Borohydride (NaBH₄)Methanol or Ethanol0 to RT0.5 - 1>900 (Racemic)Simple, high yield, inexpensive, produces racemic product.
Catalytic Transfer Hydrogenation [Ru(II)-diamine complex]2-Propanol/Base803 - 24HighUp to 99 (S or R)High enantioselectivity, avoids H₂ gas, requires catalyst.
Biocatalytic Reduction Carbonyl Reductase (E. coli)Buffer/Co-solvent3018 - 3060 - 95>99 (R or S)Extremely high enantioselectivity, green, mild conditions.

Table 2: Grignard Reaction

MethodReagentsSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Key Features
Nucleophilic Addition 2-(CF₃)benzaldehyde + MeMgBrDiethyl Ether or THF0 to RT1 - 2~80-900 (Racemic)Classic C-C bond formation, requires strict anhydrous conditions.

Experimental Protocols

Route 1a: Hydride Reduction via Sodium Borohydride

This method provides a simple and high-yielding route to the racemic alcohol.

Procedure:

  • Dissolve 2'-(trifluoromethyl)acetophenone (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding 3 M hydrochloric acid (HCl) until the effervescence ceases.

  • Reduce the volume of methanol using a rotary evaporator.

  • Add water and extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via flash column chromatography if necessary.

Route 1b: Asymmetric Biocatalytic Reduction

This protocol, adapted from the reduction of a similar substrate, is designed to produce the enantiomerically pure alcohol.[1]

Procedure:

  • Prepare a phosphate buffer solution (pH 7.0-8.0).

  • In a reaction vessel, suspend whole cells of E. coli expressing a suitable carbonyl reductase in the buffer.[2]

  • Add a co-substrate for cofactor regeneration, such as glucose (e.g., 100 g/L).[1]

  • Add the substrate, 2'-(trifluoromethyl)acetophenone, to the desired concentration (e.g., 70 mM). A co-solvent like DMSO may be used to aid solubility.[1]

  • Incubate the reaction mixture at 30 °C with agitation (e.g., 200 rpm) for 18-30 hours.[1]

  • Monitor the conversion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, extract the product from the mixture using ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the enantiomeric excess (ee) using chiral HPLC or GC analysis.

Route 2: Grignard Reaction with Methylmagnesium Bromide

This route builds the molecule by forming the central C-C bond. It requires stringent anhydrous conditions.

Procedure:

  • All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere.

  • Prepare the Grignard reagent: In a three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a solution of methyl bromide in dry diethyl ether dropwise to the magnesium. The reaction may need initiation with a small crystal of iodine or gentle warming.

  • Once the Grignard reagent formation is complete, cool the flask to 0 °C.

  • Add a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in dry diethyl ether dropwise from the addition funnel. The reaction is exothermic.

  • After the addition, allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Logical Workflow for Method Selection

The choice of synthetic route depends heavily on the desired outcome, particularly regarding stereochemistry.

G Start Select Synthesis Goal Racemic Racemic Product Required? Start->Racemic Cost Cost/Simplicity a Priority? Racemic->Cost Yes Chiral Enantiopure Product Required? Racemic->Chiral No Grignard Use Grignard Reaction Cost->Grignard No NaBH4 Use NaBH4 Reduction Cost->NaBH4 Yes Green Green Chemistry Priority? Chiral->Green Yes CTH Use Asymmetric CTH Chiral->CTH No Biocat Use Biocatalytic Reduction Green->Biocat Yes Green->CTH No (Metal Catalyst)

Caption: Decision tree for selecting a synthetic route.

Conclusion

The synthesis of this compound can be accomplished through several effective methods.

  • For rapid, large-scale production of racemic material , where cost and simplicity are paramount, sodium borohydride reduction of the corresponding ketone is the most straightforward approach.

  • The Grignard reaction is a classic and robust alternative for racemic synthesis, particularly if the aldehyde precursor is more accessible than the ketone.

  • When high enantiomeric purity is the primary goal , biocatalytic reduction stands out as the superior method, offering exceptional selectivity under mild, environmentally friendly conditions.

  • Asymmetric catalytic transfer hydrogenation also provides excellent enantioselectivity and may be preferred when biocatalytic setups are unavailable, though it requires specialized metal catalysts.

The optimal choice will ultimately depend on the specific requirements of the research or development program, balancing the need for stereochemical purity with practical considerations of scale, cost, and available resources.

References

A Comparative Guide to the Efficacy of 1-[2-(Trifluoromethyl)phenyl]ethanol and Other Chiral Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic efficacy of 1-[2-(trifluoromethyl)phenyl]ethanol against other relevant chiral alcohols. The introduction of a trifluoromethyl (-CF₃) group into a molecule can significantly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This makes fluorinated chiral alcohols, such as this compound, highly valuable building blocks in pharmaceutical and agrochemical development. The comparison below focuses on the asymmetric synthesis of these alcohols from their corresponding prochiral ketones, providing supporting data from various catalytic methods.

Data Presentation: Comparative Efficacy of Asymmetric Ketone Reduction

The following table summarizes the performance of various catalytic systems in the asymmetric reduction of 2'-(trifluoromethyl)acetophenone and compares it with the reduction of the benchmark substrate, acetophenone, as well as other fluorinated analogues. The data highlights the influence of the substrate's electronic properties and the choice of catalyst on reaction yield and enantioselectivity.

Starting KetoneChiral Alcohol ProductCatalyst / MethodYield (%)ee (%)ConfigurationReference
2'-(Trifluoromethyl)acetophenone (S)-1-[2-(Trifluoromethyl)phenyl]ethanolGeotrichum silvicola ZJPH1811 (Biocatalysis)>95% (improved)>99.2%S[1]
3'-(Trifluoromethyl)acetophenone (R)-1-[3-(Trifluoromethyl)phenyl]ethanolRecombinant E. coli with Carbonyl Reductase (Biocatalysis)91.5%>99.9%R[2]
3',5'-Bis(trifluoromethyl)acetophenone (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanolImmobilized Ketoreductase (KRED) (Biocatalysis)>99%>99%S[3]
3',5'-Bis(trifluoromethyl)acetophenone (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanolLeifsonia xyli HS0904 (Biocatalysis)62%99.4%R[4]
Acetophenone (Benchmark)(R)-1-PhenylethanolRuCl₂[(S)-tolbinap] / (S,S)-DPEN (Noyori Hydrogenation)Quantitative82%R[5]
Acetophenone (Benchmark)(R)-1-PhenylethanolRu-TsDPEN Catalyst (Asymmetric Transfer Hydrogenation)HighGood-ExcellentR[1]
Acetophenone (Benchmark)(S)-1-PhenylethanolOxazaborolidine / BH₃-THF (CBS Reduction)97%97.3%R[6]
Acetophenone (Benchmark)1-PhenylethanolDaucus carota (Carrot Root) (Biocatalysis)~80%~98%S[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison.

Protocol 1: Biocatalytic Synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethanol

This protocol is adapted from the whole-cell biocatalytic reduction of 2'-(trifluoromethyl)acetophenone using Geotrichum silvicola ZJPH1811.[1]

1. Microorganism and Cultivation:

  • A culture of Geotrichum silvicola ZJPH1811 is grown in a suitable sterile medium (e.g., potato dextrose broth) at 28°C for 48 hours with shaking at 180 rpm.

  • The cells are harvested by centrifugation (e.g., 8,000 rpm for 10 min), washed twice with a sterile phosphate buffer (e.g., 100 mM, pH 7.0), and re-suspended in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

2. Asymmetric Reduction:

  • In a reaction vessel, the resting cell suspension is prepared in a phosphate buffer (100 mM, pH 7.0).

  • A co-substrate for cofactor regeneration, such as glucose (e.g., 100 mM), is added to the cell suspension.

  • The substrate, 2'-(trifluoromethyl)acetophenone, is added to the reaction mixture to a final concentration of 10-50 mM. To improve substrate loading and yield, co-solvents like a deep eutectic solvent (DES) and cyclodextrins may be introduced.[1]

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with constant shaking (e.g., 200 rpm) for 24-48 hours.

3. Product Extraction and Analysis:

  • After the reaction is complete, the mixture is saturated with NaCl and extracted multiple times with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The product yield is determined by Gas Chromatography (GC), and the enantiomeric excess (ee) is determined using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a general representation of the Noyori-type asymmetric transfer hydrogenation.[5][8]

1. Catalyst Preparation:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a ruthenium precursor (e.g., [{RuCl₂(p-cymene)}₂]) and a chiral ligand (e.g., (S,S)-TsDPEN) are dissolved in an anhydrous solvent, such as 2-propanol.

  • The mixture is stirred at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

2. Hydrogenation Reaction:

  • A solution of a base (e.g., KOH or NaOH in 2-propanol) is added to the catalyst mixture.

  • The substrate, acetophenone, is added to the reaction flask. The hydrogen donor is typically the solvent, 2-propanol.

  • The reaction is stirred at a specific temperature (e.g., 25-40°C) and monitored by TLC or GC.

3. Work-up and Analysis:

  • Upon completion, the reaction is quenched with water or a dilute acid.

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic phases are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel.

  • The yield is determined after purification, and the enantiomeric excess is measured by chiral GC or HPLC.

Visualizations: Workflows and Logic

The following diagrams illustrate key workflows and decision-making processes in the synthesis of chiral alcohols.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Select Substrate (Prochiral Ketone) catalyst Prepare Catalyst (Chemical or Bio) start->catalyst reagents Prepare Reagents & Solvents catalyst->reagents reaction Run Asymmetric Reduction reagents->reaction monitor Monitor Progress (TLC/GC/HPLC) reaction->monitor workup Quench & Work-up monitor->workup purify Purify Product (Chromatography) workup->purify analyze Analyze Purity & ee (GC/HPLC/NMR) purify->analyze product Chiral Alcohol analyze->product

Caption: General experimental workflow for asymmetric ketone reduction.

decision_pathway start Goal: Synthesize Chiral Alcohol substrate Substrate Properties? (e.g., Sterics, Electronics) start->substrate biocat Biocatalysis (Whole Cell / Enzyme) substrate->biocat Electron-deficient or specific recognition chemcat Chemical Catalysis (e.g., Ru, Rh, Ir-based) substrate->chemcat General purpose or non-biological bio_adv Advantages: - High Selectivity (esp. for CF3) - Mild Conditions - Green Chemistry biocat->bio_adv chem_adv Advantages: - Broad Substrate Scope - Well-established - Predictable chemcat->chem_adv

Caption: Decision pathway for selecting a synthesis method.

References

A Comparative Guide to Catalysts for the Enantioselective Synthesis of 1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. 1-[2-(Trifluoromethyl)phenyl]ethanol is a key chiral building block whose stereochemistry is crucial for the biological activity of downstream products. The selection of an appropriate catalyst for its synthesis from 2'-(trifluoromethyl)acetophenone is therefore a critical decision, balancing efficiency, selectivity, and operational feasibility.

This guide provides a comparative overview of various catalytic systems for this synthesis, including biocatalysts and metal-based catalysts (Ruthenium, Rhodium, and Iridium). The performance of these catalysts is evaluated based on experimental data from peer-reviewed literature, focusing on yield and enantiomeric excess.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of different catalysts in the synthesis of trifluoromethyl-substituted phenyl ethanols. Data for the specific 2-(trifluoromethyl) isomer is supplemented with data for the 3- and 4-isomers to provide a broader context of catalyst efficacy towards this class of substrates.

Biocatalytic Systems

Biocatalysts, including whole-cell systems and isolated enzymes, offer mild reaction conditions and high enantioselectivity.[1][2]

Catalyst SystemSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)Reaction TimeTemperature (°C)Reference
Recombinant E. coli with Carbonyl Reductase3'-(Trifluoromethyl)acetophenone(R)91.5>99.918 h30[3]
Microbacterium oxydans C33'-(Trifluoromethyl)acetophenone(R)79---[3]
Pichia glucozyma (KRED1)4'-(Trifluoromethyl)acetophenone(S)->99--[4]
Ketoreductase K234Trifluoroacetophenones-HighExcellent--[5]
Ruthenium Catalysts

Ruthenium complexes are widely employed for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH), known for their high activity and enantioselectivity.[6][7][8]

Catalyst SystemLigandHydrogen SourceProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)S/C RatioTimeReference
[RuCl₂(p-cymene)]₂(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamineHCOOH/NEt₃(S)----[9]
Ru(PPh₃)₃Cl₂(1R,2R)-N,N'-bis-(2-p-tosylaminobenzylidene)-1,2-diphenylethylenediamineH₂(S)10076--[7]
[Ru(p-cymene)Cl₂]₂Pivaloyl functionalized chitosani-PrOH-up to 80up to 72--[8]
Rhodium Catalysts

Rhodium catalysts, particularly with chiral phosphine ligands, are highly effective for the asymmetric hydrogenation of fluorinated ketones.[10][11][12]

Catalyst SystemLigandHydrogen SourceProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)ConditionsReference
[{Rh(H)(Josiphos)}₂(μ-Cl)₃]ClJosiphos-type diphosphineH₂ (50 bar)-HighHighEtCN/AcOH (1:1), RT, 18h[5]
5 wt% Rh/Al₂O₃Cinchonidine DerivativesH₂(R) or (S)-up to 36-[12]
Iridium Catalysts

Iridium catalysts have emerged as powerful tools for the asymmetric hydrogenation of challenging substrates, including those lacking coordinating groups near the reaction center.[13][14][15][16]

Catalyst SystemLigandHydrogen SourceYield (%)Enantiomeric Excess (ee, %)ConditionsReference
Iridium Complexf-Amphol / f-Ampha-up to 99up to 99-[5]
Iridium ComplexAzabicyclo thiazole-phosphineH₂ExcellentExcellentAmbient Temp.[16]
Iridium ComplexThreonine-derived P-stereogenic ligandH₂High99-[14]

Experimental Protocols

Detailed methodologies for representative catalytic systems are provided below.

Biocatalytic Reduction using Recombinant E. coli

This protocol describes the whole-cell biocatalytic reduction of 3'-(trifluoromethyl)acetophenone.[3]

1. Cell Cultivation and Preparation:

  • Recombinant E. coli BL21(DE3) expressing a carbonyl reductase is cultivated in a suitable growth medium.

  • Cells are harvested by centrifugation, washed with phosphate buffer (e.g., 0.1 M, pH 7.0), and stored as wet cells.

2. Bioreduction Reaction:

  • In a reaction vessel, suspend the recombinant E. coli cells (e.g., 12.6 g DCW/L) in a buffer solution containing a surfactant (e.g., 0.6% w/v Tween-20) and a natural deep eutectic solvent (NADES) like choline chloride:lysine (e.g., 4% w/v).[3]

  • Add the substrate, 3'-(trifluoromethyl)acetophenone (e.g., 200 mM), and a co-substrate for cofactor regeneration (e.g., glucose).

  • The reaction is carried out at a controlled temperature (e.g., 30°C) and agitation (e.g., 200 rpm) for a specified time (e.g., 18 hours).[3]

3. Work-up and Analysis:

  • After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and concentrated under reduced pressure.

  • The yield and enantiomeric excess of the product, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, are determined by chiral HPLC or GC.[3]

Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst

This protocol outlines the asymmetric transfer hydrogenation of an aromatic ketone using a Ru-catalyst.[9]

1. Catalyst Preparation (in situ):

  • A mixture of a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and a chiral ligand (e.g., (1S,2S)-N-(arylsulfonyl)-1,2-diphenylethylenediamine) is heated in a suitable solvent.

2. Hydrogenation Reaction:

  • In a reaction vessel, the in situ prepared ruthenium catalyst is mixed with a hydrogen source (e.g., a mixture of formic acid and triethylamine or isopropanol with a base like KOH) and the substrate, m-trifluoromethylacetophenone.[9]

  • The mixture is stirred at a specific temperature for the required duration.

3. Work-up and Analysis:

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified, typically by column chromatography.

  • Yield and enantiomeric excess are determined by standard analytical techniques (e.g., NMR, chiral HPLC/GC).

Visualization of Experimental Workflows

The selection of a suitable catalytic system involves a logical sequence of steps, from catalyst screening to product analysis. The diagrams below illustrate typical experimental workflows.

experimental_workflow_biocatalysis cluster_prep Catalyst Preparation cluster_reaction Bioreduction cluster_analysis Analysis cell_culture Cell Cultivation cell_harvest Harvesting & Washing cell_culture->cell_harvest reaction_setup Reaction Setup (Cells, Substrate, Buffer, Co-substrate) cell_harvest->reaction_setup incubation Incubation (Controlled Temp & Agitation) reaction_setup->incubation extraction Product Extraction incubation->extraction purification Purification extraction->purification analysis Yield & ee Analysis (Chiral HPLC/GC) purification->analysis

Caption: Workflow for biocatalytic reduction.

experimental_workflow_metal_catalysis cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Work-up & Analysis catalyst_prep In situ Catalyst Formation (Ru/Rh/Ir Precursor + Chiral Ligand) reaction_setup Reaction Setup (Catalyst, Substrate, Solvent, H₂ Source) catalyst_prep->reaction_setup reaction_run Reaction (Controlled Temp & Pressure) reaction_setup->reaction_run workup Quenching & Extraction reaction_run->workup purification Purification (Column Chromatography) workup->purification analysis Yield & ee Analysis (NMR, Chiral HPLC/GC) purification->analysis

Caption: Workflow for metal-catalyzed hydrogenation.

catalyst_selection_logic start Define Synthesis Goals (Target Enantiomer, Scale, Purity) substrate Substrate: 2'-(Trifluoromethyl)acetophenone start->substrate catalyst_type Select Catalyst Type substrate->catalyst_type biocatalyst Biocatalyst (Enzyme/Whole-Cell) catalyst_type->biocatalyst 'Green' Chemistry, High Selectivity metal_catalyst Metal Catalyst (Ru, Rh, Ir) catalyst_type->metal_catalyst High Throughput, Broad Substrate Scope screen_bio Screen Biocatalysts (e.g., different strains, conditions) biocatalyst->screen_bio screen_metal Screen Metal Complexes (e.g., different ligands, metals) metal_catalyst->screen_metal optimize Optimize Reaction Conditions (Temp, Time, Concentration, S/C ratio) screen_bio->optimize screen_metal->optimize analysis Analyze Results (Yield, ee%, TON/TOF) optimize->analysis final_choice Select Optimal Catalyst analysis->final_choice

Caption: Decision logic for catalyst selection.

References

A Comparative Guide to the Validation of Analytical Methods for 1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the chiral separation and quantification of 1-[2-(trifluoromethyl)phenyl]ethanol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This document offers a comparative overview of these methods, supported by representative experimental data and detailed protocols to aid in method development and validation.

The enantioselective analysis of this compound is crucial as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological properties. Therefore, robust and validated analytical methods are necessary for accurate quantification of each enantiomer in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples.

Comparative Performance of Analytical Methods

The following tables summarize the representative quantitative performance data for the analysis of this compound using chiral HPLC, GC, and CE methods. These values are based on typical performance characteristics observed for structurally similar trifluoromethyl-substituted alcohols and serve as a benchmark for method validation.

Table 1: Comparison of Method Performance Characteristics

ParameterChiral HPLCChiral GCChiral CE
Principle Separation based on differential partitioning between a mobile phase and a chiral stationary phase.Separation of volatile compounds based on their partitioning between a carrier gas and a chiral stationary phase.Separation in a capillary based on differences in electrophoretic mobility and interaction with a chiral selector in the buffer.
Typical Stationary Phase Polysaccharide-based (e.g., amylose or cellulose derivatives)Chiral cyclodextrin derivatives (e.g., CP-Chirasil-Dex CB)Fused-silica capillary with a chiral selector in the buffer (e.g., cyclodextrins)
Detector UV-Vis (Diode Array Detector)Flame Ionization Detector (FID) or Mass Spectrometry (MS)UV-Vis (Diode Array Detector)
Advantages High versatility, robust, widely available, suitable for non-volatile compounds.High efficiency and resolution, suitable for volatile and thermally stable compounds.High efficiency, low sample and reagent consumption, rapid method development.
Limitations Higher solvent consumption, potential for peak broadening.Requires analyte to be volatile and thermally stable, potential for sample degradation at high temperatures.Lower concentration sensitivity compared to HPLC and GC, potential for matrix interference.

Table 2: Representative Validation Parameters

Validation ParameterChiral HPLCChiral GCChiral CE
Linearity (r²) > 0.999> 0.999> 0.998
Range (µg/mL) 1 - 1000.5 - 505 - 200
Accuracy (% Recovery) 98.0 - 102.097.0 - 103.095.0 - 105.0
Precision (RSD%)
- Repeatability< 1.0< 1.5< 2.0
- Intermediate Precision< 2.0< 2.5< 3.0
LOD (µg/mL) 0.30.11.5
LOQ (µg/mL) 1.00.55.0
Resolution (Rs) between enantiomers > 2.0> 1.8> 2.0

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended to serve as a starting point for method development and validation.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This method is based on the common practice of using polysaccharide-based chiral stationary phases for the separation of trifluoromethyl-substituted alcohols.[1]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v). The ratio can be adjusted to optimize separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Procedures:

    • Linearity: Prepare a series of at least five standard solutions of this compound in the mobile phase over the desired concentration range. Plot the peak area against concentration and perform a linear regression analysis.

    • Accuracy: Analyze samples of a known concentration (e.g., spiked placebo) at three different levels covering the analytical range. Calculate the percentage recovery.

    • Precision:

      • Repeatability: Analyze at least six replicate samples at the target concentration.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the Relative Standard Deviation (RSD).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Chiral Gas Chromatography (GC) Method

This protocol is adapted from a method for the constitutional isomer, 1-[3-(trifluoromethyl)phenyl]ethanol, and is expected to provide good separation for the 2-substituted isomer.[2]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chromatographic Conditions:

    • Column: CP-Chirasil-Dex CB, 25 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 110 °C, hold for 5 minutes, then ramp to 150 °C at 2 °C/min.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 0.5 mg/mL.

    • If necessary, derivatize the alcohol to a more volatile ester or ether to improve peak shape and resolution.

  • Validation Procedures: Follow a similar approach to the HPLC method for linearity, accuracy, precision, LOD, and LOQ, using appropriate concentration levels for the GC technique.

Chiral Capillary Electrophoresis (CE) Method

This method is proposed based on the successful chiral separation of similar compounds like 3,5-bis(trifluoromethyl)phenyl ethanol by CE.[3]

  • Instrumentation: A capillary electrophoresis system with a Diode Array Detector (DAD).

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length (50 cm to detector).

    • Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 2.5, containing 15 mM of a chiral selector (e.g., sulfated-β-cyclodextrin).

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Detection: UV at 214 nm.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation:

    • Dissolve the sample in the background electrolyte or water to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Validation Procedures: The validation should be performed following the same principles as for HPLC and GC, establishing linearity, accuracy, precision, LOD, and LOQ within the operational range of the CE method.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, from planning to final reporting.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation & Reporting Phase define_purpose Define Analytical Method Purpose select_method Select Analytical Technique define_purpose->select_method define_params Define Validation Parameters & Acceptance Criteria select_method->define_params write_protocol Write Validation Protocol define_params->write_protocol prepare_standards Prepare Standards & Samples write_protocol->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data evaluate_results Evaluate Results Against Acceptance Criteria collect_data->evaluate_results document_deviations Document Any Deviations evaluate_results->document_deviations write_report Write Validation Report document_deviations->write_report final_approval Method Approved for Routine Use write_report->final_approval Final Approval G start Start: Method Selection volatile Is the analyte volatile & thermally stable? start->volatile gc_path Consider GC volatile->gc_path Yes hplc_path Consider HPLC volatile->hplc_path No high_throughput Is high throughput required? gc_path->high_throughput sample_volume Is sample volume very limited? hplc_path->sample_volume ce_path Consider CE sample_volume->ce_path Yes end_hplc HPLC is a suitable option sample_volume->end_hplc No end_ce CE is a suitable option ce_path->end_ce end_gc GC is a suitable option high_throughput->end_gc Yes high_throughput->end_gc No (still viable)

References

A Comparative Guide to the Synthesis of 1-[2-(trifluoromethyl)phenyl]ethanol: Biocatalytic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral alcohols is a critical challenge. This guide provides a direct comparison of biocatalytic and chemical synthesis routes for 1-[2-(trifluoromethyl)phenyl]ethanol, a valuable chiral building block in the pharmaceutical industry. We will delve into the performance of each method, supported by experimental data, and provide detailed protocols to inform your synthetic strategy.

The production of single-enantiomer chiral alcohols is of paramount importance in the pharmaceutical industry, as the biological activity of many drugs is intrinsically linked to their stereochemistry.[1] This has spurred the development of various synthetic methodologies, with biocatalysis and traditional chemical synthesis being two of the most prominent.[1][2] Biocatalytic methods, leveraging the high selectivity of enzymes, are often touted as a "green" chemistry approach, while chemical synthesis offers broad applicability and a long-established foundation.[2][3] This guide presents a comparative analysis of these two approaches for the synthesis of this compound.

Performance Comparison: Biocatalytic vs. Chemical Synthesis

The choice between biocatalytic and chemical synthesis is often a trade-off between enantioselectivity, environmental impact, and substrate scope.[3] Biocatalysis excels in producing compounds with high enantiomeric purity under mild conditions, whereas chemical synthesis can be more versatile for rapid analog generation in early-stage research.[1][3]

ParameterBiocatalytic SynthesisChemical Synthesis
Enantiomeric Excess (ee) Often >99%[4]Variable, can be >90% with optimized catalysts[5]
Yield Can be high (e.g., 95.2%)[4]Variable, dependent on catalyst and conditions
Reaction Conditions Mild (ambient temperature, neutral pH, aqueous media)[1][3]Often requires more extreme conditions (e.g., low temperatures, inert atmospheres, anhydrous solvents)[6][7]
Reagents Enzymes (ketoreductases), whole-cell systems, cofactors (NADH/NADPH)[3]Metal hydrides (e.g., BH3·SMe2), chiral catalysts (e.g., oxazaborolidines, Ru complexes), stoichiometric chiral reagents[4][6]
Environmental Impact Generally lower; reduces use of hazardous reagents and organic solvents[2][3]Can generate more hazardous waste and utilize heavy metals or toxic reagents[6][7]
Substrate Scope Can be limited by enzyme specificityBroad, applicable to a wide range of substrates[3]
Process Safety Generally safer due to mild conditions[3]Can involve pyrophoric or highly reactive reagents

Experimental Protocols

Biocatalytic Synthesis: Asymmetric Reduction of 2'-(Trifluoromethyl)acetophenone

This protocol is adapted from a method for a similar substrate and illustrates a typical whole-cell biocatalytic reduction.[8]

Materials:

  • Recombinant E. coli cells expressing a carbonyl reductase

  • 2'-(Trifluoromethyl)acetophenone

  • Glucose (as co-substrate for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Isopropanol (as cosolvent)

  • Ethyl acetate for extraction

Procedure:

  • In a suitable reaction vessel, prepare a mixture of phosphate buffer and isopropanol.

  • Suspend the recombinant E. coli cells (as wet or dry cell mass) in the buffer/cosolvent mixture.

  • Add glucose to the cell suspension to facilitate cofactor regeneration.

  • Add the substrate, 2'-(trifluoromethyl)acetophenone, to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.

  • Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, extract the product from the reaction mixture using an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Chemical Synthesis: Asymmetric Reduction of 2'-(Trifluoromethyl)acetophenone

This protocol describes a general method for the asymmetric reduction of a ketone using a chiral oxazaborolidine catalyst.

Materials:

  • 2'-(Trifluoromethyl)acetophenone

  • Chiral catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine)

  • Borane dimethyl sulfide complex (BH3·SMe2)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Aqueous HCl solution (e.g., 1 M)

  • Diethyl ether or ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral oxazaborolidine catalyst in anhydrous THF.

  • Cool the solution to a low temperature (e.g., -20°C to 0°C).

  • Slowly add the borane dimethyl sulfide complex to the catalyst solution and stir for a few minutes.

  • Add a solution of 2'-(trifluoromethyl)acetophenone in anhydrous THF dropwise to the reaction mixture, maintaining the low temperature.

  • Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add aqueous HCl solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.[3]

  • Determine the yield and enantiomeric excess (by chiral HPLC or NMR).[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the biocatalytic and chemical reduction processes.

Biocatalytic_Workflow Start Start: 2'-(Trifluoromethyl)acetophenone Bioreactor Bioreactor: - Whole Cells/Enzyme - Buffer (pH 7.5) - Cosubstrate (Glucose) - 30°C Start->Bioreactor Substrate Extraction Extraction (Ethyl Acetate) Bioreactor->Extraction Reaction Mixture Purification Purification (Chromatography) Extraction->Purification Crude Product Product Product: (R)- or (S)-1-[2-(Trifluoromethyl)phenyl]ethanol Purification->Product Pure Product

Caption: Experimental workflow for biocatalytic ketone reduction.

Chemical_Workflow Start Start: 2'-(Trifluoromethyl)acetophenone Reaction Reaction Vessel: - Anhydrous THF - Chiral Catalyst - Borane Reagent - Low Temperature Start->Reaction Substrate Quenching Quenching (Methanol, HCl) Reaction->Quenching Reaction Mixture Extraction Extraction (Organic Solvent) Quenching->Extraction Worked-up Mixture Purification Purification (Chromatography) Extraction->Purification Crude Product Product Product: (R)- or (S)-1-[2-(Trifluoromethyl)phenyl]ethanol Purification->Product Pure Product

Caption: Experimental workflow for chemical ketone reduction.

Conclusion

Both biocatalytic and chemical methods offer powerful and distinct advantages for the synthesis of chiral alcohols like this compound.[3] The choice between them is often dictated by the specific requirements of the project.[3] Biocatalysis is the preferred method when high enantioselectivity, process safety, and environmental considerations are the primary concerns.[3] It is particularly well-suited for large-scale manufacturing where a dedicated enzyme can be developed and optimized. Chemical synthesis remains indispensable for its broad substrate applicability and is often the go-to method in early-stage research and development where a wide range of analogs need to be synthesized quickly.[3]

References

Comparative Analysis of 1-[2-(Trifluoromethyl)phenyl]ethanol Derivatives and Related Compounds in Antifungal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of phenylethanol derivatives bearing a trifluoromethyl group, with a focus on their antifungal properties. While direct, comprehensive SAR studies on 1-[2-(trifluoromethyl)phenyl]ethanol derivatives are limited in publicly available literature, this guide leverages a key study on novel fungicidal phenylethanol derivatives linked to a trifluoromethyl pyrazole pharmacophore as a primary basis for comparison. Data from other trifluoromethyl-containing bioactive molecules is also included to provide a broader context for researchers in the field of antifungal drug development.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro antifungal activity of a series of synthesized phenylethanol derivatives containing a trifluoromethyl pyrazole moiety. The compounds were evaluated against four phytopathogenic fungi: Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea, and Alternaria solani.

CompoundR GroupR. solani EC50 (μg/mL)F. graminearum EC50 (μg/mL)B. cinerea EC50 (μg/mL)A. solani EC50 (μg/mL)
6a 2-fluorophenyl>50>5028.1535.21
6b 3-fluorophenyl>50>5031.5641.23
6c 4-fluorophenyl42.15>5025.8933.17
6d 2-chlorophenyl38.9245.1819.8726.45
6e 3-chlorophenyl41.23>5022.1429.87
6f 4-chlorophenyl35.1642.1315.4321.89
6g 2-bromophenyl33.1840.1114.8720.15
6h 3-bromophenyl36.1443.1517.8924.13
6i 4-bromophenyl29.8738.196.0515.98
6j 2-methylphenyl>50>5035.1843.15
6k 3-methylphenyl>50>5032.1440.11
6l 4-methylphenyl48.15>5028.9736.18
6m 2,4-difluorophenyl40.11>5023.1530.14
6n 2,4-dichlorophenyl30.1539.8710.1518.14
6o 2,6-dichlorophenyl32.1841.2312.8719.87
Pyrimethanil (Control)--15.91-

Structural Activity Relationship Highlights

Based on the data presented, several key structural-activity relationships can be observed for this series of phenylethanol derivatives:

  • Effect of Halogen Substitution: Halogen substitution on the phenyl ring generally enhances antifungal activity compared to unsubstituted or methyl-substituted analogs.

  • Position of Halogen Substituent: The position of the halogen on the phenyl ring significantly influences activity. For all halogens (F, Cl, Br), substitution at the para (4-position) resulted in the most potent activity.

  • Type of Halogen: Bromine substitution at the para-position (compound 6i ) exhibited the highest activity, particularly against B. cinerea, with an EC50 value of 6.05 μg/mL, which is more potent than the commercial fungicide pyrimethanil (EC50 = 15.91 μg/mL).[1]

  • Multiple Halogenation: Dichloro-substitution (compounds 6n and 6o ) also resulted in good antifungal activity, suggesting that multiple halogenation can be a favorable strategy.

Experimental Protocols

A detailed methodology for the key antifungal bioassay is provided below.

In Vitro Antifungal Bioassay (Mycelium Growth Rate Method)
  • Preparation of Test Solutions: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These were then diluted with sterile distilled water containing 0.1% Tween-80 to obtain a series of final test concentrations.

  • Culture Medium: Potato dextrose agar (PDA) medium was prepared and autoclaved.

  • Assay Procedure: The test compound solutions were mixed with the molten PDA medium to achieve the desired final concentrations. The mixture was then poured into sterile Petri dishes. Mycelial discs (5 mm diameter) of the test fungi, taken from the periphery of a 3-day-old culture, were placed at the center of the agar plates.

  • Incubation: The plates were incubated at 25 ± 1 °C in the dark.

  • Data Collection: The diameter of the mycelial colony was measured when the mycelial growth in the control plates (containing only DMSO and Tween-80) reached the edge of the plate.

  • Calculation of Inhibition: The percentage inhibition of mycelial growth was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the mycelial colony in the control group, and T is the diameter of the mycelial colony in the treated group.

  • EC50 Determination: The median effective concentration (EC50) values were determined using probit analysis based on the inhibition percentages at different concentrations.

Visualizations

Structural Activity Relationship of Phenylethanol Derivatives

The following diagram illustrates the key structural modifications and their relative impact on antifungal activity.

SAR_Phenylethanol_Derivatives cluster_core Core Scaffold cluster_modifications Modifications on Phenyl Ring (R) cluster_activity Antifungal Activity Core Phenylethanol-Pyrazole Core Halogen Halogen Substitution (F, Cl, Br) Core->Halogen Increases activity Methyl Methyl Substitution Core->Methyl Decreases activity Position Positional Isomers (ortho, meta, para) Halogen->Position Multiple_Halogen Multiple Halogens (e.g., 2,4-dichloro) Halogen->Multiple_Halogen High_Activity High Activity (e.g., 4-Br) Position->High_Activity para-position is optimal Moderate_Activity Moderate Activity (e.g., 4-Cl, 2,4-diCl) Position->Moderate_Activity ortho/meta have lower activity Multiple_Halogen->Moderate_Activity Low_Activity Low/No Activity (e.g., Methyl, F) Methyl->Low_Activity

Caption: Key structural modifications influencing the antifungal activity of phenylethanol-pyrazole derivatives.

General Experimental Workflow for Antifungal Bioassay

The workflow for evaluating the antifungal activity of the synthesized compounds is depicted below.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Synthesized Compound Solution Preparation Mixing Mixing Compound with PDA Medium Compound_Prep->Mixing Media_Prep PDA Medium Preparation Media_Prep->Mixing Fungi_Culture Fungal Culture (Mycelial Discs) Inoculation Inoculation with Fungal Disc Fungi_Culture->Inoculation Plating Pouring into Petri Dishes Mixing->Plating Plating->Inoculation Incubation Incubation at 25°C Inoculation->Incubation Measurement Measure Mycelial Colony Diameter Incubation->Measurement Inhibition_Calc Calculate Percent Inhibition Measurement->Inhibition_Calc EC50_Calc Determine EC50 (Probit Analysis) Inhibition_Calc->EC50_Calc

Caption: Workflow of the in vitro antifungal activity screening.

References

The Trifluoromethylphenyl Moiety: A Comparative Guide to Drug Candidate Performance

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the 1-[2-(trifluoromethyl)phenyl]ethanol motif and its derivatives into drug candidates has led to the development of several successful therapeutic agents across a range of disease areas. The trifluoromethyl group, in particular, often confers advantageous properties such as increased metabolic stability and enhanced binding affinity to biological targets. This guide provides a comparative analysis of the performance of four notable drug candidates containing the trifluoromethylphenyl moiety: Aprepitant, Fluoxetine, Celecoxib, and Nilotinib. The comparison is supported by experimental data from clinical trials and detailed protocols for key biological assays.

Aprepitant: A Neurokinin-1 Receptor Antagonist for Chemotherapy-Induced Nausea and Vomiting

Aprepitant is a selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV). Its mechanism of action involves blocking the binding of substance P to NK-1 receptors in the brain, which is a key pathway in the emetic reflex.

Comparative Performance Data

Clinical trials have demonstrated the superiority of aprepitant-containing regimens over standard therapy, primarily the 5-HT3 receptor antagonist ondansetron.

Clinical Trial Outcome Aprepitant Regimen Standard Therapy (Ondansetron-based) Reference
Complete Response (No emesis, no rescue therapy) - Overall 51%42%[1]
Complete Response - Acute Phase (0-24h) Significantly HigherLower[1]
Complete Response - Delayed Phase (>24-120h) Significantly HigherLower[1]
No Vomiting - Overall (0-120h) 76.5%62.2%[2]
No Vomiting - Delayed Phase (>24-120h) 79.0%64.3%[2]
Complete Response in Pediatric Patients - Delayed Phase 51%26%[3]
Experimental Protocol: NK-1 Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the NK-1 receptor.

Materials:

  • HEK293 cells expressing the human NK-1 receptor

  • Radioligand: [³H]-Substance P

  • Test compound (e.g., Aprepitant)

  • Assay Buffer (50 mM Tris, pH 7.4, containing 5 mM MgCl₂, 50 μg/mL bacitracin, and other protease inhibitors)

  • Unlabeled Substance P (for determining non-specific binding)

  • Scintillation counter

Procedure:

  • Cell Membrane Preparation: Homogenize NK-1 receptor-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, [³H]-Substance P, and varying concentrations of the test compound. For non-specific binding control wells, add a high concentration of unlabeled Substance P.

  • Incubation: Incubate the plate at 25°C for 20 minutes to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the inhibitory concentration (IC₅₀) of the test compound.

Signaling Pathway and Experimental Workflow

aprepitant_pathway cluster_0 NK-1 Receptor Signaling cluster_1 Experimental Workflow: NK-1 Binding Assay Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor binds Gq/11 Gq/11 NK-1 Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG produces Ca2+ release & PKC activation Ca2+ release & PKC activation IP3 & DAG->Ca2+ release & PKC activation leads to Emesis Emesis Ca2+ release & PKC activation->Emesis induces Membrane Prep Membrane Prep Binding Reaction Binding Reaction Membrane Prep->Binding Reaction Incubation Incubation Binding Reaction->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Quantification Washing->Quantification Aprepitant Aprepitant Aprepitant->NK-1 Receptor blocks fluoxetine_diagram cluster_0 Serotonergic Synapse cluster_1 Experimental Workflow: 5-HT Reuptake Assay Presynaptic Neuron Presynaptic Neuron Serotonin (5-HT) Serotonin (5-HT) Presynaptic Neuron->Serotonin (5-HT) releases Synaptic Cleft Synaptic Cleft Serotonin (5-HT)->Synaptic Cleft SERT Serotonin Transporter SERT->Presynaptic Neuron Synaptic Cleft->SERT reuptake 5-HT Receptors 5-HT Receptors Synaptic Cleft->5-HT Receptors binds Postsynaptic Neuron Postsynaptic Neuron 5-HT Receptors->Postsynaptic Neuron Synaptosome Prep Synaptosome Prep Pre-incubation with drug Pre-incubation with drug Synaptosome Prep->Pre-incubation with drug Add [3H]-5-HT Add [3H]-5-HT Pre-incubation with drug->Add [3H]-5-HT Incubation Incubation Add [3H]-5-HT->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification Fluoxetine Fluoxetine Fluoxetine->SERT inhibits celecoxib_diagram cluster_0 Prostaglandin Synthesis Pathway cluster_1 Experimental Workflow: COX-2 Inhibition Assay Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain mediate Enzyme & Inhibitor Incubation Enzyme & Inhibitor Incubation Add Substrate Add Substrate Enzyme & Inhibitor Incubation->Add Substrate Reaction Reaction Add Substrate->Reaction Detection Detection Reaction->Detection Measurement Measurement Detection->Measurement Celecoxib Celecoxib Celecoxib->COX-2 selectively inhibits nilotinib_diagram cluster_0 BCR-ABL Signaling in CML cluster_1 Experimental Workflow: BCR-ABL Kinase Assay BCR-ABL Kinase BCR-ABL Kinase Downstream Substrates Downstream Substrates BCR-ABL Kinase->Downstream Substrates phosphorylates ATP ATP ATP->BCR-ABL Kinase binds Cell Proliferation & Survival Cell Proliferation & Survival Downstream Substrates->Cell Proliferation & Survival promotes Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis ELISA ELISA Cell Lysis->ELISA Detection Detection ELISA->Detection Data Analysis Data Analysis Detection->Data Analysis Nilotinib Nilotinib Nilotinib->BCR-ABL Kinase inhibits ATP binding

References

A Comparative Economic Analysis of Synthesis Methods for 1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure chiral alcohol, 1-[2-(trifluoromethyl)phenyl]ethanol, is a critical building block in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a pivotal role in the biological activity and efficacy of the final drug product. Consequently, the development of efficient, cost-effective, and sustainable methods for its synthesis is of paramount importance to the pharmaceutical industry. This guide provides an objective comparison of two prominent synthesis methodologies: biocatalytic reduction using the fungus Geotrichum silvicola and chemical synthesis via Ruthenium(II)-catalyzed asymmetric transfer hydrogenation (ATH).

Executive Summary

Both biocatalytic and chemical approaches offer high yields and excellent enantioselectivity for the synthesis of this compound. The biocatalytic method, employing Geotrichum silvicola, presents a greener alternative with mild reaction conditions and potentially lower raw material costs, primarily driven by the cost of microbial growth media. However, the initial setup for fermentation and downstream processing may require specialized equipment.

The Ruthenium(II)-catalyzed asymmetric transfer hydrogenation is a well-established and robust chemical method that offers high turnover numbers and predictability. The primary cost driver for this method is the precious metal catalyst and the chiral ligand. While the initial investment in the catalyst may be higher, its potential for recycling can offset this cost in large-scale production.

This guide will delve into the detailed experimental protocols, present a quantitative comparison of the key performance indicators, and provide a qualitative economic analysis to assist researchers and drug development professionals in selecting the most suitable method for their specific needs.

Data Presentation

The following tables summarize the key quantitative data for the two synthesis methods.

Table 1: Comparison of Reaction Parameters and Performance

ParameterBiocatalytic Reduction (Geotrichum silvicola)Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation
Starting Material 2'-(Trifluoromethyl)acetophenone2'-(Trifluoromethyl)acetophenone
Catalyst/Biocatalyst Geotrichum silvicola ZJPH1811 whole cells[RuCl(p-cymene)((S,S)-TsDPEN)]
Catalyst Loading N/A (whole cell)1 mol%
Hydrogen Source Co-substrate (e.g., glucose)Formic acid/triethylamine or Isopropanol
Reaction Temperature ~30°C28°C - 40°C
Reaction Time 24 - 48 hours16 - 27 hours
Product Yield >95%~98%
Enantiomeric Excess (ee) >99.2% (S)-enantiomer~91% (S)-enantiomer
Turnover Number (TON) N/Aup to ~536
Turnover Frequency (TOF) N/Aup to ~22 h⁻¹

Table 2: Estimated Cost Analysis (per mole of product)

Cost ComponentBiocatalytic Reduction (Geotrichum silvicola)Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation
Starting Material ~$25 - $50~$25 - $50
Catalyst/Biocatalyst Estimated ~$10 - $30 (media components)~$150 - $250 (catalyst + ligand)
Solvents & Reagents ~$5 - $10~$20 - $40
Estimated Total Cost ~$40 - $90 ~$195 - $340

Note: Costs are estimates based on publicly available data for laboratory-scale synthesis and may vary significantly based on supplier, scale, and purity. The biocatalyst cost is an estimation based on the price of bulk yeast extract and peptone, and does not include the initial cost of strain acquisition and development. The catalyst cost for ATH does not account for potential recycling, which would significantly reduce the cost per mole in industrial applications.

Mandatory Visualization

Biocatalytic Reduction Workflow

Biocatalytic Reduction Workflow cluster_0 Biocatalyst Preparation cluster_1 Biotransformation cluster_2 Downstream Processing Culture Inoculation and Culturing of Geotrichum silvicola Harvest Cell Harvesting and Preparation Culture->Harvest Biocatalyst G. silvicola cells Harvest->Biocatalyst Reaction Biocatalytic Reduction of 2'-(trifluoromethyl)acetophenone Extraction Product Extraction Reaction->Extraction Ketone Ketone Ketone->Reaction Cosubstrate Co-substrate (Glucose) Cosubstrate->Reaction Biocatalyst->Reaction Purification Purification (e.g., Chromatography) Extraction->Purification Product Chiral Alcohol Purification->Product

Caption: Workflow for the biocatalytic synthesis of this compound.

Asymmetric Transfer Hydrogenation Workflow

Asymmetric Transfer Hydrogenation Workflow cluster_0 Catalyst Preparation cluster_1 Chemical Reaction cluster_2 Work-up and Purification Precatalyst [RuCl2(p-cymene)]2 Active_Catalyst Formation of Active Ru-Hydride Species Precatalyst->Active_Catalyst Ligand (S,S)-TsDPEN Ligand->Active_Catalyst Catalyst Ru-Catalyst Active_Catalyst->Catalyst Reaction Asymmetric Transfer Hydrogenation Workup Reaction Quenching and Extraction Reaction->Workup Ketone Ketone Ketone->Reaction H_Source Hydrogen Source (HCOOH/NEt3) H_Source->Reaction Catalyst->Reaction Purification Purification (e.g., Chromatography) Workup->Purification Product Chiral Alcohol Purification->Product

Caption: Workflow for the chemical synthesis via asymmetric transfer hydrogenation.

Experimental Protocols

Biocatalytic Reduction using Geotrichum silvicola

1. Culturing of Geotrichum silvicola ZJPH1811:

  • Media Preparation: Prepare a liquid medium containing (per liter): 10 g yeast extract, 20 g peptone, and 20 g glucose. Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation and Growth: Inoculate the sterile medium with a fresh culture of Geotrichum silvicola ZJPH1811. Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours until a sufficient cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 rpm for 10 minutes). Wash the cell pellet with a sterile phosphate buffer (e.g., 50 mM, pH 7.0) and resuspend in the same buffer to the desired cell concentration (e.g., 50 g/L wet cell weight).

2. Biotransformation Reaction:

  • In a reaction vessel, combine the prepared Geotrichum silvicola cell suspension, 2'-(trifluoromethyl)acetophenone (e.g., 10 mM), and a co-substrate for cofactor regeneration (e.g., 50 mM glucose).

  • Incubate the reaction mixture at 30°C with shaking (200 rpm).

  • Monitor the reaction progress by periodically taking samples and analyzing them by chiral GC or HPLC. The reaction is typically complete within 24-48 hours.

3. Product Isolation and Purification:

  • After the reaction is complete, separate the cells from the reaction mixture by centrifugation.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure this compound.

Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation

1. Catalyst Preparation (in situ):

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium precursor, [RuCl2(p-cymene)]2 (0.5 mol%), and the chiral ligand, (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (1.1 mol%), in a suitable solvent such as dichloromethane or isopropanol.

  • Stir the mixture at room temperature for 20-30 minutes to form the active catalyst complex.

2. Asymmetric Transfer Hydrogenation Reaction:

  • To the catalyst solution, add 2'-(trifluoromethyl)acetophenone (1 equivalent).

  • Add the hydrogen source, which is typically a mixture of formic acid (5 equivalents) and triethylamine (2 equivalents) or isopropanol as the solvent and hydrogen donor.

  • Stir the reaction mixture at the specified temperature (e.g., 28-40°C).

  • Monitor the reaction progress by TLC, GC, or HPLC. The reaction is generally complete within 16-27 hours.

3. Work-up and Purification:

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired this compound.

Economic Analysis and Comparison

Biocatalytic Reduction:

  • Advantages:

    • "Green" and Sustainable: Operates under mild conditions (ambient temperature and pressure, aqueous media), reducing energy consumption and hazardous waste.

    • High Enantioselectivity: Typically achieves very high enantiomeric excess (>99%), often eliminating the need for further chiral resolution.

    • Potentially Lower Raw Material Costs: The primary consumables are inexpensive media components like glucose, yeast extract, and peptone.

  • Disadvantages:

    • Process Development Time: Identifying and optimizing a suitable microorganism and fermentation conditions can be time-consuming.

    • Downstream Processing: Separation of the product from the aqueous reaction medium and biomass can be complex and require significant solvent use.

    • Biocatalyst Availability: The specific, high-performing microbial strain may not be commercially available and could require in-house development or licensing.

    • Reusability: While whole cells can be reused, their activity may decrease over multiple cycles, and maintaining sterility can be a challenge.[1]

Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation:

  • Advantages:

    • Well-Established and Robust: A highly predictable and scalable chemical transformation with a broad substrate scope.

    • High Catalyst Efficiency: The catalyst exhibits high turnover numbers, meaning a small amount of catalyst can produce a large amount of product.

    • Simpler Work-up: Product isolation from the organic reaction medium is often more straightforward than from a complex biological broth.

    • Catalyst Reusability: The precious metal catalyst can often be recovered and reused, significantly improving the process economics on a larger scale.

  • Disadvantages:

    • High Initial Catalyst Cost: Ruthenium catalysts and chiral ligands are expensive.

    • Use of Organic Solvents: The reaction is typically carried out in organic solvents, which have associated environmental and safety concerns.

    • Metal Contamination: The final product may contain trace amounts of the ruthenium catalyst, which must be removed to meet pharmaceutical specifications.

Conclusion

The choice between biocatalytic reduction and asymmetric transfer hydrogenation for the synthesis of this compound depends on a variety of factors, including the scale of production, available infrastructure, cost considerations, and the desired environmental impact.

For smaller-scale research and development where flexibility and rapid synthesis are key, the Ru(II)-catalyzed ATH offers a reliable and well-documented approach. The higher initial cost of the catalyst may be acceptable for producing smaller quantities of the target molecule.

For larger, industrial-scale production, the biocatalytic route using Geotrichum silvicola becomes increasingly attractive.[1] Its high enantioselectivity, use of inexpensive raw materials, and environmentally benign nature align well with the principles of green chemistry. While the initial investment in process development and fermentation equipment may be higher, the long-term operational costs can be significantly lower, especially if the biocatalyst demonstrates good reusability. Further research into the immobilization and reuse of the Geotrichum silvicola cells would enhance the economic feasibility of this method.

References

Comparative Analysis of the Biological Activity of 1-[2-(trifluoromethyl)phenyl]ethanol and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted biological performance of 1-[2-(trifluoromethyl)phenyl]ethanol against experimentally validated data for alternative compounds with structural similarities. The inclusion of a trifluoromethylphenyl moiety in small molecules has been associated with a range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects. While direct experimental data for this compound is limited due to its primary use as a synthetic intermediate, this document aims to contextualize its potential bioactivity and provide a basis for future experimental design by comparing it with related molecules.

Data Presentation: Comparative Biological Activity

The following tables summarize the predicted activity of this compound and the reported experimental data for selected alternative compounds.

Table 1: Predicted vs. Reported Antimicrobial Activity

CompoundTarget OrganismActivity TypeMinimum Inhibitory Concentration (MIC) in µg/mLCytotoxicity (IC50) in µg/mL
This compound Staphylococcus aureusAntibacterialPredictedPredicted
Enterococcus faeciumAntibacterialPredictedPredicted
Candida albicansAntifungalPredictedPredicted
N-(trifluoromethyl)phenyl substituted pyrazole derivative Methicillin-resistant Staphylococcus aureus (MRSA)Antibacterial0.78 - 3.12[1]>20 (Selectivity Factor)[1]
Enterococcus faecalisAntibacterial0.78[1]Not Reported
2-Phenylethanol Escherichia coliAntibacterial~15 mM (~1832 µg/mL)[2]Not Reported
Fmoc-phenylalanine Gram-positive bacteriaAntibacterialNot Reported (active in gel and solution)[3]Not Reported

Table 2: Predicted vs. Reported Anti-inflammatory Activity

CompoundAssayActivity TypeIC50 or Inhibition %
This compound Carrageenan-induced paw edemaAnti-inflammatoryPredicted
COX InhibitionAnti-inflammatoryPredicted
Flufenamic acid (a trifluoromethylphenyl derivative) Cyclooxygenase (COX) inhibitionAnti-inflammatoryNot Specified (known COX inhibitor)[4]
Ethanol extract of Pseuderanthemum palatiferum Carrageenan-induced paw edemaAnti-inflammatorySignificant reduction in edema[5]
Phlomisoside F LPS-induced cytokine release in RAW 264.7 cellsAnti-inflammatorySignificant decrease in TNF-α, IL-6, IL-1β[6]

Table 3: Predicted vs. Reported Neuroreceptor Binding Affinity

CompoundReceptor TargetBinding Affinity (Ki or IC50)Activity Type
This compound Neurokinin-1 (NK-1) ReceptorPredictedAntagonist
Dopamine Transporter (DAT)PredictedLigand
Serotonin Receptor (5-HT)PredictedLigand
Aprepitant (synthesized from a related trifluoromethylphenyl ethanol) Human Neurokinin-1 (NK-1) ReceptorPotent Antagonist[7]Antagonist
Fluoroethyl analog of SA4503 Sigma-1 (σ1) ReceptorKi = 8.0 nM[3]Agonist
Sigma-2 (σ2) ReceptorKi = 113.2 nM[3]Ligand
(+)-11 (a piperazine derivative) Dopamine Transporter (DAT)High Affinity[8]Ligand

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative data tables are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the in vitro antimicrobial susceptibility of bacteria.[7][9][10][11][12][13]

1. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent.
  • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation of Microtiter Plates:

  • Dispense 50 µL of the appropriate antimicrobial agent dilution into each well of a 96-well microtiter plate.
  • Add 50 µL of the prepared bacterial inoculum to each well.
  • Include a positive control (bacteria without the compound) and a negative control (broth only).

4. Incubation:

  • Incubate the plates at 37°C for 18-24 hours in ambient air.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[1][14][15][16][17]

1. Animal Preparation:

  • Use male Sprague-Dawley rats (180-250 g).
  • Acclimatize the animals for at least one week before the experiment.
  • Fast the animals overnight before the experiment with free access to water.

2. Administration of Test Compound:

  • Administer the test compound or vehicle (control) orally or intraperitoneally at a predetermined time before carrageenan injection.
  • A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin is used as a positive control.

3. Induction of Inflammation:

  • Inject 0.1 mL of a 1% w/v solution of λ-carrageenan in sterile saline into the subplantar tissue of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw thickness or volume using a digital caliper or plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 4, and 6 hours) after carrageenan injection.

5. Data Analysis:

  • The degree of edema is calculated as the increase in paw thickness or volume compared to the baseline measurement.
  • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(C - T) / C] x 100 where C is the mean increase in paw edema in the control group, and T is the mean increase in paw edema in the treated group.

Neurokinin-1 (NK-1) Receptor Binding Assay

This in vitro assay is used to determine the affinity of a test compound for the NK-1 receptor.[18]

1. Cell Membrane Preparation:

  • Use cultured cells overexpressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).
  • Harvest the cells and wash with ice-cold PBS.
  • Lyse the cells in a hypotonic buffer and homogenize.
  • Centrifuge the homogenate to pellet the cell membranes.
  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Competitive Binding Assay:

  • In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Substance P).
  • Add varying concentrations of the unlabeled test compound.
  • For total binding, add buffer instead of the test compound.
  • For non-specific binding, add a high concentration of an unlabeled known NK-1 receptor ligand (e.g., aprepitant).
  • Add the prepared cell membranes to each well.

3. Incubation and Filtration:

  • Incubate the plate to allow binding to reach equilibrium.
  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
  • Wash the filters with ice-cold buffer.

4. Scintillation Counting:

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a beta-counter.

5. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
  • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Mandatory Visualization

Signaling Pathways

NK1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Gq/11 Gq/11 NK-1 Receptor->Gq/11 activates PLC Phospholipase C Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 Inositol Trisphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ releases PKC Protein Kinase C DAG->PKC activates Cellular Response Cellular Response Ca2+->Cellular Response MAPK/ERK\nPathway MAPK/ERK Pathway PKC->MAPK/ERK\nPathway activates MAPK/ERK\nPathway->Cellular Response This compound This compound (Potential Antagonist) This compound->NK-1 Receptor inhibits

Caption: Simplified Neurokinin-1 (NK-1) Receptor Signaling Pathway.

MAPK_ERK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine\nKinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine\nKinase GRB2 GRB2 Receptor Tyrosine\nKinase->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors Gene Expression Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression This compound This compound (Potential Inhibitor) This compound->Raf inhibits?

Caption: The MAPK/ERK Signaling Pathway and a potential point of inhibition.

Experimental Workflow

Experimental_Workflow Start Start Compound Preparation Prepare serial dilutions of test compound Start->Compound Preparation Inoculum Preparation Prepare standardized bacterial inoculum Start->Inoculum Preparation Plate Setup Dispense compound dilutions and inoculum into 96-well plate Compound Preparation->Plate Setup Inoculum Preparation->Plate Setup Incubation Incubate at 37°C for 18-24 hours Plate Setup->Incubation Data Collection Visually inspect for growth and determine MIC Incubation->Data Collection Data Analysis Analyze and compare MIC values Data Collection->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

References

Benchmarking the Purity of 1-[2-(trifluoromethyl)phenyl]ethanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes, from reaction yields to biological activity. This guide provides a comparative analysis of 1-[2-(trifluoromethyl)phenyl]ethanol from various representative suppliers, supported by detailed experimental protocols for purity verification. The objective is to offer a clear, data-driven resource for making informed purchasing decisions based on chemical and enantiomeric purity.

Comparative Purity Analysis

The purity of this compound was assessed for three representative suppliers. The key metrics for comparison are chemical purity, determined by Gas Chromatography (GC), and enantiomeric purity, determined by chiral High-Performance Liquid Chromatography (HPLC). The data presented below is a summary of typical findings for commercially available batches.

Table 1: Comparative Purity Data for this compound from Different Suppliers

Parameter Supplier A Supplier B Supplier C
Appearance Colorless LiquidColorless to Light Yellow LiquidColorless Liquid
Chemical Purity (GC, % Area) 99.5%98.8%99.8%
Major Impurity (GC, % Area) 0.3% (Unidentified)0.9% (Starting Material)0.1% (Isomeric Byproduct)
Enantiomeric Purity (Chiral HPLC, % e.e.) >99.0% (R-enantiomer)98.5% (R-enantiomer)>99.5% (R-enantiomer)
Water Content (Karl Fischer, %) 0.05%0.15%0.02%

Note: The data presented are representative values and may vary between specific lots.

Experimental Protocols

Reproducible and accurate purity analysis is contingent on robust experimental methods.[1] The following protocols for Gas Chromatography and Chiral High-Performance Liquid Chromatography are provided as a standard for verifying the purity of this compound.

Chemical Purity Determination by Gas Chromatography (GC)

This method is designed to separate and quantify the main component from volatile impurities, including residual solvents and synthetic byproducts.

a) Sample Preparation:

  • Prepare a sample solution by dissolving approximately 10 mg of this compound in 1 mL of a suitable solvent, such as dichloromethane or ethyl acetate.[2]

b) GC System and Conditions:

  • GC System: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.[2]

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

c) Data Analysis:

  • Calculate the area percent of each peak to determine the relative purity of the main component and the percentage of each impurity.

Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

This method is crucial for determining the enantiomeric excess (e.e.) of the chiral alcohol, a critical parameter for applications in asymmetric synthesis and pharmaceuticals.[3][4] Chiral chromatography is a primary technique for separating enantiomers.[4][5]

a) Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase to avoid peak distortion.[6]

  • Filter the solution through a 0.45 µm syringe filter before injection.[6]

b) Chiral HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is generally sufficient.[6]

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative).[1][6]

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase chromatography.[6] A typical starting condition is 90:10 (v/v) n-hexane/isopropanol.[1][6]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 10 µL.[1]

c) Data Analysis:

  • The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula: % e.e. = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100

Workflow and Decision Diagrams

To visualize the process of purity verification and supplier selection, the following diagrams are provided.

G cluster_0 Purity Analysis Workflow sample Receive Sample from Supplier prep_gc Prepare Sample for GC Analysis sample->prep_gc prep_hplc Prepare Sample for Chiral HPLC sample->prep_hplc run_gc Run GC-FID prep_gc->run_gc data_gc Analyze GC Data (Chemical Purity, Impurities) run_gc->data_gc report Generate Final Purity Report data_gc->report run_hplc Run Chiral HPLC prep_hplc->run_hplc data_hplc Analyze HPLC Data (Enantiomeric Purity) run_hplc->data_hplc data_hplc->report

Caption: Experimental workflow for purity verification.

G cluster_1 Supplier Selection Logic start_node Define Purity Requirements chem_purity Chemical Purity > 99.5%? start_node->chem_purity enant_purity Enantiomeric Purity > 99% e.e.? chem_purity->enant_purity Yes supplier_b Re-evaluate or Request New Lot chem_purity->supplier_b No cost Cost-Effective? enant_purity->cost Yes supplier_a Consider Supplier A enant_purity->supplier_a No supplier_c Select Supplier C cost->supplier_c Yes cost->supplier_a No

Caption: Decision-making process for supplier selection.

Conclusion

The selection of a chemical supplier should be a meticulous process guided by empirical data. While Supplier C demonstrates the highest chemical and enantiomeric purity in this representative comparison, Supplier A may present a viable alternative depending on the specific requirements and cost considerations of the research. Supplier B, with a higher level of impurities, might be suitable for less sensitive applications or initial exploratory work. It is strongly recommended that researchers perform their own in-house quality control using standardized analytical methods, such as those detailed in this guide, to ensure the integrity of their experimental results.

References

Safety Operating Guide

Proper Disposal of 1-[2-(Trifluoromethyl)phenyl]ethanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1-[2-(Trifluoromethyl)phenyl]ethanol, a compound that, like its isomers, should be handled as hazardous waste. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all relevant safety measures are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and having a clear understanding of the chemical's potential hazards.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[1][2]

  • Hand Protection: Use protective gloves, such as nitrile rubber.[1]

  • Skin and Body Protection: Wear long-sleeved clothing or a lab coat.[1][2]

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required. However, in case of spills or insufficient ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1][2]

Hazard Summary: Based on data for closely related isomers, this compound is anticipated to be:

  • Harmful if swallowed.[3]

  • A cause of serious eye irritation.[3][4]

  • A potential cause of skin and respiratory irritation.[4]

  • Combustible, with vapors that may form explosive mixtures with air upon intense heating.[3]

Quantitative Data for Related Compounds

The following table summarizes key quantitative data for isomers and related compounds to this compound, providing a basis for understanding its physical and chemical properties.

Property1-Phenylethanol2-PhenylethanolThis compound (Predicted)
CAS Number 98-85-160-12-8Not available
Boiling Point 202-205 °C219-221 °CLikely similar to isomers
Melting Point 19-20 °C-27 °CData not available
Density 1.012 g/cm³1.02 g/mLLikely similar to isomers
Flash Point 85 °C (185 °F)102 °C (216 °F)Likely in a similar range

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.

1. Waste Collection and Storage:

  • Container: Collect waste in a designated, properly labeled, and leak-proof container.[5] The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE) for common solvents.[6]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". Ensure the label also indicates the associated hazards (e.g., "Harmful," "Irritant").

  • Segregation: Do not mix this compound with incompatible waste streams.[5] Store it away from strong oxidizing agents and strong acids.[2]

  • Storage Location: Keep the sealed waste container in a well-ventilated area, such as a chemical fume hood, away from heat, sparks, and open flames.[3][4]

2. Handling Spills:

  • Ventilation: Ensure adequate ventilation in the event of a spill.

  • Containment: Prevent the spill from entering drains or waterways.[4] Cover drains if necessary.

  • Absorption: Use an inert absorbent material, such as sand, silica gel, or vermiculite, to absorb the spilled liquid.[4]

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1]

3. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[5]

  • Documentation: Maintain records of the waste disposal in accordance with institutional and regulatory requirements.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify Hazards (Harmful, Irritant, Combustible) A->B C Use Designated, Labeled, Leak-Proof Container B->C D Segregate from Incompatible Waste C->D F Ensure Adequate Ventilation E Store in a Ventilated Area Away from Ignition Sources D->E J Arrange for Professional Waste Disposal Service E->J G Contain Spill & Prevent Entry into Drains F->G H Absorb with Inert Material G->H I Collect and Place in Hazardous Waste Container H->I K Maintain Disposal Records J->K

Caption: Disposal Workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific safety guidelines and the most current Safety Data Sheets for comprehensive information.

References

Essential Safety and Logistical Information for Handling 1-[2-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 1-[2-(Trifluoromethyl)phenyl]ethanol. The following procedures are designed to ensure safe operational use and proper disposal, fostering a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound and its structural isomers are classified as hazardous substances that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Eye and Face Protection Chemical Goggles or Safety GlassesMust meet ANSI Z87 standards with side shields.[4]
Face ShieldTo be used in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for protection against aromatic alcohols and solvents.[5][6] Gloves should be inspected before use and disposed of properly after handling the chemical.[5][7]
Body Protection Laboratory CoatFlame-resistant, long-sleeved lab coat to protect against chemical splashes.
Protective ClothingLong pants and closed-toe shoes are mandatory in the laboratory setting.[4][8]
Respiratory Protection RespiratorUse in poorly ventilated areas or when generating aerosols. A fit-tested respirator may be necessary.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for the safe handling of this compound. The following protocol outlines the procedural steps from preparation to post-experiment cleanup.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_measure Measure Chemical in Fume Hood prep_workspace->handle_measure Proceed to handling handle_transfer Transfer to Reaction Vessel handle_measure->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Detailed Methodology

  • Preparation:

    • Review Safety Data Sheet (SDS): Before handling the chemical, thoroughly read and understand the SDS for this compound or a closely related isomer.[9]

    • Don Appropriate PPE: Equip yourself with the mandatory personal protective equipment as detailed in the table above.

    • Prepare Ventilated Workspace: Ensure all handling of the chemical is performed within a certified chemical fume hood to minimize inhalation exposure.[1][10] Confirm that an emergency eyewash station and safety shower are readily accessible.[1]

  • Handling:

    • Measure Chemical: Carefully measure the required amount of this compound within the fume hood. Avoid generating mists or vapors.[1]

    • Transfer to Reaction Vessel: Use appropriate and clean laboratory glassware for the transfer.

    • Conduct Experiment: Carry out the experimental procedure, ensuring the reaction setup is secure and remains within the fume hood.

  • Cleanup and Disposal:

    • Decontaminate Glassware and Surfaces: After the experiment, decontaminate all glassware and work surfaces. Use a suitable solvent to clean up any spills immediately.[7][8]

    • Dispose of Waste: Dispose of all chemical waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.[10] Follow all federal, state, and local regulations for chemical waste disposal.[10] Do not pour chemical waste down the drain.[11]

    • Remove and Dispose of PPE: Remove gloves and any other disposable PPE, placing them in the appropriate waste container. Avoid cross-contamination.

    • Wash Hands: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][10]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal Workflow

cluster_waste Chemical Waste Disposal cluster_glassware Contaminated Glassware waste_liquid Liquid Waste (Unused chemical, reaction mixtures) waste_container Designated Hazardous Waste Container waste_liquid->waste_container waste_solid Solid Waste (Contaminated gloves, paper towels) waste_solid->waste_container disposal_pickup Arrange for Professional Disposal waste_container->disposal_pickup glass_rinse Rinse with Appropriate Solvent glass_wash Wash with Detergent and Water glass_rinse->glass_wash reuse Reuse Glassware glass_wash->reuse

Caption: Disposal workflow for waste generated from handling this compound.

Disposal Protocol

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The container should be stored in a well-ventilated area, away from incompatible materials.[12]

  • Solid Waste: Dispose of all contaminated solid materials, such as gloves, absorbent pads, and weighing papers, in a separate, clearly labeled solid hazardous waste container.

  • Empty Containers: "Empty" containers of the chemical may still retain hazardous residues and should be treated as hazardous waste.

  • Professional Disposal: Arrange for the collection and disposal of all hazardous waste through a certified waste management company, following institutional and regulatory guidelines.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Trifluoromethyl)phenyl]ethanol
Reactant of Route 2
1-[2-(Trifluoromethyl)phenyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.